c-Met-IN-14
Description
Structure
2D Structure
Properties
Molecular Formula |
C34H38ClFN4O7S |
|---|---|
Molecular Weight |
701.2 g/mol |
IUPAC Name |
N'-[(4-chlorophenyl)methylsulfonyl]-N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methoxypropanimidamide |
InChI |
InChI=1S/C34H38ClFN4O7S/c1-43-17-11-34(39-48(41,42)23-24-4-6-25(35)7-5-24)38-26-8-9-31(28(36)20-26)47-30-10-12-37-29-22-33(32(44-2)21-27(29)30)46-16-3-13-40-14-18-45-19-15-40/h4-10,12,20-22H,3,11,13-19,23H2,1-2H3,(H,38,39) |
InChI Key |
QCKKTDVCCCBGDD-UHFFFAOYSA-N |
Isomeric SMILES |
COCC/C(=N/S(=O)(=O)CC1=CC=C(C=C1)Cl)/NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F |
Canonical SMILES |
COCCC(=NS(=O)(=O)CC1=CC=C(C=C1)Cl)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Structure of c-Met-IN-14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of c-Met-IN-14, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The information presented is intended for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.
Introduction to c-Met as a Therapeutic Target
The c-Met proto-oncogene encodes the receptor tyrosine kinase c-Met, also known as hepatocyte growth factor receptor (HGFR).[1][2] The binding of its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling axis, through mechanisms such as gene amplification, mutation, or overexpression, is implicated in the pathogenesis and progression of numerous human cancers, making it an attractive target for therapeutic intervention.[2]
Chemical Structure of this compound
This compound, also identified as compound 26af in the primary literature, is a novel N-sulfonylamidine-based derivative that has demonstrated high potency and selectivity for c-Met kinase.[3]
Chemical Name: (E)-N-((5-(3-((4-fluorophenyl)sulfonamido)phenyl)furan-2-yl)methylene)-4-methoxybenzenesulfonamide
Chemical Formula: C24H19FN2O6S2
Molecular Weight: 530.55 g/mol
SMILES: COC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(O2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(F)C=C4
2D Structure:
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, with the key step being a copper-catalyzed three-component reaction. The general synthetic scheme is outlined below.
General Synthetic Pathway
Caption: General synthetic workflow for N-sulfonylamidine derivatives.
Detailed Experimental Protocol for the Synthesis of this compound (26af)
The synthesis of this compound involves the initial synthesis of key intermediates followed by the final copper-catalyzed reaction.
Step 1: Synthesis of 5-(3-aminophenyl)furan-2-carbaldehyde
To a solution of 5-bromofuran-2-carbaldehyde and 3-aminophenylboronic acid in a suitable solvent, a palladium catalyst and a base are added. The reaction mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the mixture is worked up and the crude product is purified by column chromatography to yield 5-(3-aminophenyl)furan-2-carbaldehyde.
Step 2: Synthesis of 4-fluoro-N-(3-(5-formylfuran-2-yl)phenyl)benzenesulfonamide
To a solution of 5-(3-aminophenyl)furan-2-carbaldehyde in a suitable solvent and in the presence of a base such as pyridine, 4-fluorobenzenesulfonyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The resulting mixture is then worked up and the product is purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound (26af)
A mixture of 4-fluoro-N-(3-(5-formylfuran-2-yl)phenyl)benzenesulfonamide, 4-methoxybenzenesulfonamide, and a copper(I) iodide (CuI) catalyst in a suitable solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to afford the final product, this compound (26af).
Biological Activity and Data
This compound has been evaluated for its in vitro inhibitory activity against c-Met kinase and its anti-proliferative effects on various cancer cell lines.
In Vitro Kinase Inhibitory Activity
| Compound | c-Met IC50 (nM) |
| This compound (26af) | 2.89 |
| Foretinib | 3.12 |
Data from the primary research article.[3]
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | This compound (26af) IC50 (μM) |
| A549 | Non-small cell lung cancer | 0.28 |
| HT-29 | Colorectal cancer | 0.35 |
| MKN-45 | Gastric cancer | > 10 |
| MDA-MB-231 | Breast cancer | 0.72 |
Data from the primary research article.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of c-Met. This leads to the blockade of downstream signaling pathways, resulting in cell cycle arrest and apoptosis.
Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro c-Met Kinase Assay
Caption: Workflow for the in vitro c-Met kinase inhibition assay.
Cell Proliferation (MTT) Assay
Caption: Workflow for the cell proliferation (MTT) assay.
Conclusion
This compound is a potent and selective N-sulfonylamidine-based inhibitor of c-Met kinase. Its robust in vitro activity against c-Met and various cancer cell lines, coupled with a well-defined mechanism of action, positions it as a promising lead compound for the development of novel anti-cancer therapeutics targeting the HGF/c-Met signaling pathway. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Met: structure, functions and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel N-sulfonylamidine-based derivatives as c-Met inhibitors via Cu-catalyzed three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Crizotinib's Binding Affinity to the c-Met Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor, Crizotinib, to the c-Met kinase domain. It includes quantitative binding data, detailed experimental protocols for relevant kinase assays, and a visualization of the c-Met signaling pathway and experimental workflows.
Introduction to c-Met and Crizotinib
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal cellular processes such as embryonic development, wound healing, and tissue regeneration. However, aberrant c-Met signaling, triggered by its ligand, hepatocyte growth factor (HGF), is implicated in the progression of various cancers. Dysregulation of the HGF/c-Met axis can lead to increased cell proliferation, survival, motility, and invasion, contributing to tumor growth and metastasis.
Crizotinib (PF-02341066) is an orally bioavailable, ATP-competitive small-molecule inhibitor that targets multiple receptor tyrosine kinases, including c-Met and Anaplastic Lymphoma Kinase (ALK). Its efficacy in inhibiting c-Met has made it a significant tool in both research and clinical settings for cancers driven by aberrant c-Met signaling.
Quantitative Binding Affinity of Crizotinib to c-Met
The binding affinity of Crizotinib to the c-Met kinase domain has been quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Kinase Assay | c-Met Kinase Domain | 8 | |
| Cell-Based Assay (Phosphorylation) | c-Met in A498 cells | 11 | |
| Cell-Based Assay (Phosphorylation) | c-Met in HOP-92 cells | 16 | |
| Cell-Based Assay (Phosphorylation) | c-Met in NCI-H69 cells | 13 | |
| Cell-Based Assay (Proliferation) | MET-amplified EBC-1 and H1993 cells | ≤ 10 | |
| Cell-Based Assay (Proliferation) | MET-amplified gastric cancer cell lines | < 200 |
Experimental Protocols for Determining Binding Affinity
Several robust assay formats are available to determine the binding affinity of inhibitors to the c-Met kinase domain. Below are detailed methodologies for three commonly used assays: a luminescence-based kinase activity assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, and a cellular phosphorylation assay.
Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity.
Materials:
-
Recombinant c-Met enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Poly (Glu, Tyr) substrate
-
Crizotinib (or other test inhibitor)
-
Kinase-Glo® Max reagent
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of Crizotinib in the appropriate buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the Crizotinib dilution or vehicle control to the wells of the plate.
-
Prepare a master mix containing kinase buffer, ATP, and the poly (Glu, Tyr) substrate.
-
Add 20 µL of the master mix to each well.
-
Add 25 µL of diluted c-Met enzyme to each well to initiate the reaction, except for the "no enzyme" control wells.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.
-
Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each Crizotinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)
This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.
Materials:
-
Recombinant c-Met enzyme
-
LanthaScreen® Kinase Buffer
-
Fluorescein-labeled poly-GT substrate
-
ATP solution
-
Crizotinib (or other test inhibitor)
-
Terbium-labeled anti-phosphotyrosine antibody
-
TR-FRET detection buffer
-
Black 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Crizotinib. Prepare a 2X kinase/antibody mixture and a 2X substrate/ATP mixture in the kinase buffer.
-
Reaction Setup:
-
Add 2.5 µL of the Crizotinib dilution or vehicle control to the wells.
-
Add 2.5 µL of the 2X substrate/ATP mixture.
-
Add 5 µL of the 2X kinase solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of a 2X EDTA/Terbium-labeled antibody mixture in TR-FRET dilution buffer to stop the reaction and label the phosphorylated substrate.
-
Incubate for at least 30 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Data Analysis: The TR-FRET ratio (acceptor emission/donor emission) is proportional to the extent of substrate phosphorylation. Calculate the percent inhibition and determine the IC50 value.
Cellular c-Met Phosphorylation Assay (e.g., AlphaLISA® SureFire® Ultra™)
This assay quantifies the level of phosphorylated c-Met in cell lysates.
Materials:
-
c-Met expressing cell line (e.g., MKN45, which has MET amplification)
-
Cell culture medium and supplements
-
Crizotinib (or other test inhibitor)
-
Lysis buffer
-
AlphaLISA® Acceptor beads conjugated to an anti-c-Met antibody
-
Streptavidin-coated Donor beads
-
Biotinylated anti-phospho-c-Met antibody
-
White 384-well OptiPlate™
-
AlphaScreen-capable plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well culture plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Crizotinib for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Remove the culture medium and add lysis buffer to each well.
-
Agitate the plate gently to ensure complete lysis.
-
-
Assay in 384-well Plate:
-
Transfer a small volume of the cell lysate to a 384-well OptiPlate™.
-
Add a mixture of the AlphaLISA® Acceptor beads and biotinylated anti-phospho-c-Met antibody.
-
Incubate to allow the formation of the antibody-analyte complex.
-
-
Detection:
-
Add the Streptavidin-coated Donor beads.
-
Incubate in the dark to allow the beads to come into proximity.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable reader.
-
Data Analysis: The AlphaLISA® signal is directly proportional to the amount of phosphorylated c-Met. Determine the IC50 value by plotting the signal against the inhibitor concentration.
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the major downstream signaling pathways activated by c-Met upon HGF binding.
Caption: The c-Met signaling network and its downstream effectors.
Experimental Workflow for Kinase Activity Assay
The following diagram outlines the general workflow for an in vitro biochemical kinase assay to determine inhibitor potency.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
This technical guide has summarized the binding affinity of Crizotinib for the c-Met kinase domain, presenting quantitative data from various assays. Detailed protocols for key experimental methodologies have been provided to enable researchers to replicate or adapt these techniques for their own studies. The included diagrams offer a clear visualization of the c-Met signaling pathway and a standard experimental workflow. This information serves as a valuable resource for professionals in the field of cancer research and drug development focused on targeting the c-Met pathway.
In Vitro Kinase Assay for c-Met-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating the inhibitory activity of c-Met-IN-14, a putative inhibitor of the c-Met receptor tyrosine kinase. This document outlines the fundamental principles of the c-Met signaling pathway, detailed experimental protocols for determining inhibitor potency, and a framework for data presentation and visualization.
The c-Met proto-oncogene encodes the c-Met protein, a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR).[1] The binding of its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cellular processes like proliferation, survival, migration, and invasion.[1][2] Dysregulation of c-Met signaling is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[3][4] Small molecule inhibitors that target the ATP binding site of c-Met are a promising class of anti-cancer drugs.[5]
c-Met Signaling Pathway
The activation of the c-Met receptor by HGF initiates a complex network of intracellular signaling events. Upon ligand binding, the receptor dimerizes and undergoes autophosphorylation of tyrosine residues within its kinase domain.[5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of downstream pathways that drive cellular responses.
Caption: The c-Met signaling pathway is activated by HGF, leading to downstream cascades.
In Vitro Kinase Assay: Experimental Protocol
The following protocol describes a luminescent-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the c-Met kinase. This assay measures the amount of ADP produced from the kinase reaction, which correlates with kinase activity.
Materials and Reagents:
-
Recombinant human c-Met kinase (e.g., amino acids 956-1390)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound (or other test inhibitors)
-
DMSO (for inhibitor dilution)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for the in vitro determination of c-Met kinase inhibition.
Detailed Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 100-fold the highest desired final concentration. Subsequently, create a 10-fold dilution in the kinase assay buffer. This intermediate dilution series will be used for the assay, ensuring the final DMSO concentration does not exceed 1%.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound to the appropriate wells of a white, opaque plate.
-
For the "Positive Control" (uninhibited kinase activity) and "Blank" (no kinase) wells, add 2.5 µL of the diluent solution (e.g., 10% DMSO in kinase assay buffer).
-
-
Kinase Addition:
-
Thaw the recombinant c-Met kinase on ice.
-
Dilute the kinase to the desired concentration in 1x kinase assay buffer.
-
Add 10 µL of the diluted kinase to all wells except the "Blank" wells.
-
To the "Blank" wells, add 10 µL of 1x kinase assay buffer.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Initiation of Kinase Reaction:
-
Prepare a master mix containing ATP and the kinase substrate in 1x kinase assay buffer.
-
Add 12.5 µL of the ATP/substrate master mix to all wells to start the kinase reaction. The final volume in each well will be 25 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Following the kinase reaction, add the ADP-Glo™ Reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP. This typically involves adding 25 µL of the reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. This usually involves adding 50 µL of the reagent and incubating for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control" (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Quantitative data from the in vitro kinase assay should be summarized in a clear and structured table. This allows for easy comparison of the potency of different inhibitors.
| Compound | Target Kinase | IC50 (nM) |
| This compound | c-Met | Value to be determined |
| Crizotinib | c-Met | 2.2[6] |
| Capmatinib | c-Met | 1[7] |
| KRC-00715 | c-Met | 9.0[6] |
| TPX-0022 | c-Met | 2.7[8] |
Note: IC50 values for Crizotinib, Capmatinib, KRC-00715, and TPX-0022 are provided for reference from published literature and may have been determined under different assay conditions.
Conclusion
This technical guide provides a robust framework for the in vitro evaluation of this compound. The detailed protocol for the kinase assay, coupled with the visualization of the underlying signaling pathway and a structured approach to data presentation, will aid researchers in accurately determining the inhibitory potential of this and other novel c-Met inhibitors. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for advancing drug discovery efforts targeting the c-Met pathway.
References
- 1. c-MET [abbviescience.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Kinase Selectivity Profile of c-Met-IN-14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the kinase selectivity profile of c-Met-IN-14, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, also identified as compound 26af, is a novel small molecule inhibitor belonging to the N-sulfonylamidine class of derivatives. It has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of c-Met kinase. The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical driver in the proliferation, survival, migration, and invasion of various cancer cells. Dysregulation of this pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is implicated in the progression of numerous malignancies. This compound has been developed to specifically target and disrupt this oncogenic signaling cascade.
Quantitative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a panel of kinases to ascertain its specificity for c-Met. The following table summarizes the inhibitory activity of this compound against c-Met and other closely related kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Met |
| c-Met | 2.89 | 1 |
| c-Kit | 4.26 | 1.47 |
| Flt-3 | 7.28 | 2.52 |
Data sourced from the primary scientific literature describing compound 26af.
As the data indicates, this compound is a highly potent inhibitor of c-Met with an IC50 value in the low nanomolar range. While it exhibits the highest potency against its primary target, it also shows inhibitory activity against the closely related receptor tyrosine kinases c-Kit and Flt-3, albeit with reduced potency. This profile suggests that this compound is a relatively selective inhibitor, with a clear preference for c-Met. Further comprehensive kinome scanning would be beneficial to fully elucidate its off-target profile across the entire human kinome.
Experimental Protocols
The following section details the methodologies employed in the determination of the kinase inhibition profile of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against c-Met, c-Kit, and Flt-3 was determined using an in vitro kinase assay.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes.
Materials:
-
Recombinant human c-Met, c-Kit, and Flt-3 kinase domains.
-
ATP (Adenosine triphosphate).
-
Specific peptide substrate for each kinase.
-
This compound (compound 26af) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
96-well microplates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
A solution of the respective kinase and its specific peptide substrate was prepared in the assay buffer.
-
Serial dilutions of this compound were prepared in DMSO and then diluted in the assay buffer.
-
The kinase/substrate solution was added to the wells of a 96-well plate.
-
The serially diluted this compound or DMSO (as a control) was added to the wells.
-
The kinase reaction was initiated by the addition of ATP.
-
The plate was incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
The reaction was stopped, and the amount of ADP produced (correlating with kinase activity) was measured by adding a detection reagent that converts ADP to a luminescent signal.
-
Luminescence was read using a microplate reader.
-
The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the action and analysis of this compound.
c-Met Signaling Pathway
Caption: The HGF/c-Met signaling cascade and its downstream effectors.
Kinase Inhibition Assay Workflow
Caption: A stepwise workflow for determining kinase inhibitor potency.
Selectivity Profile of this compound
Caption: Relative inhibitory potency of this compound against key kinases.
Conclusion
This compound is a potent and relatively selective inhibitor of the c-Met receptor tyrosine kinase. Its high affinity for c-Met, coupled with a discernible selectivity over other tested kinases such as c-Kit and Flt-3, underscores its potential as a targeted therapeutic agent. The provided experimental protocols offer a foundational understanding of the methods used to characterize its inhibitory activity. Further investigation, including broader kinome profiling and in vivo studies, will be essential to fully delineate its therapeutic potential and safety profile for the advancement of cancer therapy.
Unveiling the Cellular Landscape of c-Met-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular targets and mechanism of action of c-Met-IN-14, a selective inhibitor of the c-Met kinase. The following sections detail its inhibitory profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Core Cellular Targets and Inhibitory Profile
This compound is a potent, N-sulfonylamidine-based derivative that functions as a selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5][6] Its primary mechanism of action involves the blockade of c-Met phosphorylation, a critical step in the activation of downstream signaling cascades that promote cell proliferation, survival, and motility.[1][2][3]
While highly selective for c-Met, this compound also exhibits inhibitory activity against other kinases, most notably c-Kit and Flt-3.[3] This off-target activity is an important consideration in the experimental application and potential therapeutic development of this compound.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary and key off-targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| c-Met | 2.89[1][2][3][4][5][6] |
| c-Kit | 4.26[3] |
| Flt-3 | 7.28[3] |
Cellular Effects and Anti-Proliferative Activity
This compound demonstrates significant anti-proliferative effects across a panel of human cancer cell lines.[3] Its cellular mechanism involves the induction of cell cycle arrest at the G2/M phase and the initiation of apoptosis in a dose-dependent manner.[1][2][3] The compound has shown moderate selectivity for cancer cells over normal cell lines, such as Human Umbilical Vein Endothelial Cells (HUVEC) and a normal fetal colon cell line (FHC).[3]
In Vitro Anti-Proliferative Activity
The following table summarizes the IC50 values of this compound in various cancer cell lines after a 24-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.28[3] |
| HT-29 | Colorectal Adenocarcinoma | 0.72[3] |
| MKN-45 | Gastric Carcinoma | Not explicitly stated, but activity is implied. |
| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly stated, but activity is implied. |
Modulated Signaling Pathways
The primary molecular consequence of this compound activity is the inhibition of the HGF/c-Met signaling axis. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of multiple pathways crucial for cell growth and survival. By blocking c-Met phosphorylation, this compound effectively attenuates these downstream signals.
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound involves a series of standard in vitro assays to determine its enzymatic and cellular activities. The following are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the IC50 of an inhibitor against its target kinase.
-
Reagents and Materials:
-
Recombinant human c-Met, c-Kit, and Flt-3 enzymes.
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
This compound (serially diluted).
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent).
-
384-well microplates.
-
-
Procedure:
-
Add kinase buffer to all wells of a 384-well plate.
-
Dispense serial dilutions of this compound into the wells.
-
Add the recombinant kinase enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of ADP produced or the phosphorylation of the substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT or SRB Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A549, HT-29).
-
Complete cell culture medium.
-
This compound (serially diluted).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagent.
-
Solubilization solution (for MTT) or Tris base (for SRB).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization solution.
-
For SRB assay: Fix the cells with trichloroacetic acid, wash, and stain with SRB solution. Wash away the unbound dye and solubilize the bound dye with Tris base.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle.
-
Reagents and Materials:
-
Cancer cell line (e.g., A549).
-
Complete cell culture medium.
-
This compound at various concentrations.
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%, ice-cold) for fixation.
-
RNase A.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., A549).
-
Complete cell culture medium.
-
This compound at various concentrations.
-
Annexin V-FITC (or another fluorophore).
-
Propidium Iodide (PI).
-
Annexin V binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound for a specified time (e.g., 12 or 24 hours).[3]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
This guide provides a foundational understanding of the cellular targets and in vitro activity of this compound. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and broader selectivity profiling is necessary for a complete characterization.
References
Downstream Signaling Pathways Affected by c-Met Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core downstream signaling pathways affected by c-Met inhibitors. As the specific inhibitor "c-Met-IN-14" did not yield targeted results in the public domain, this document focuses on the well-characterized effects of potent and selective c-Met tyrosine kinase inhibitors (TKIs), representing a class of therapeutic agents targeting the c-Met receptor. The information presented herein is crucial for understanding the mechanism of action of these inhibitors and for the development of novel anti-cancer therapies.
Introduction to c-Met Signaling
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in normal cellular processes, including proliferation, survival, and motility.[1] Dysregulation of c-Met signaling, through mechanisms such as gene amplification, activating mutations, or overexpression, is a key driver in the pathogenesis of various human cancers.[2][3] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers a cascade of intracellular signaling pathways that are fundamental to cancer progression.[4]
The primary downstream signaling cascades initiated by c-Met activation include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation, differentiation, and survival.[5]
-
PI3K/Akt/mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.[5]
-
JAK/STAT Pathway: Plays a significant role in cytokine signaling and gene expression related to cell proliferation and survival.[4]
c-Met inhibitors are small molecules designed to block the ATP-binding site of the c-Met kinase domain, thereby preventing its activation and the subsequent phosphorylation of downstream targets.[6]
Quantitative Data on c-Met Inhibition
The potency of c-Met inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through various biochemical and cellular assays. The following tables summarize representative quantitative data for several well-characterized c-Met inhibitors.
Table 1: Biochemical Assay Data for c-Met Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| INCB28060 (Capmatinib) | In vitro kinase assay | Recombinant human c-MET | 0.13 | [4] |
| Crizotinib | Cell-free assay | c-Met | 11 | [6] |
| SU11274 | Cell-free assay | c-Met | 10 | [7] |
| PHA-665752 | Cell-free assay | c-Met | 9 | [8] |
| BMS-777607 | Cell-free assay | c-Met | 3.9 | [6] |
Table 2: Cellular Assay Data for c-Met Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| INCB28060 (Capmatinib) | SNU-5 (gastric cancer) | Phospho-c-MET ELISA | Inhibition of c-MET phosphorylation | ~1 | [4] |
| Crizotinib | Various lung cancer cell lines | Cell-based assay | Inhibition of c-Met phosphorylation | 24 | [6] |
| ARQ 197 | Multiple c-Met expressing cancer cell lines | Proliferation assay | Inhibition of cell proliferation | Varies | [2] |
Core Signaling Pathways Affected by c-Met Inhibition
c-Met inhibitors effectively block the initiation of downstream signaling by preventing the autophosphorylation of the c-Met receptor. This leads to the attenuation of signals through the MAPK, PI3K/Akt, and STAT pathways.
Inhibition of the RAS/RAF/MEK/ERK (MAPK) Pathway
Upon activation, c-Met recruits adaptor proteins like Grb2, which in turn activates the RAS/RAF/MEK/ERK cascade. This pathway is a central driver of cell proliferation. c-Met inhibitors block the phosphorylation of key components of this pathway, such as ERK1/2.[4]
Figure 1: Inhibition of the MAPK pathway by a c-Met inhibitor.
Inhibition of the PI3K/Akt/mTOR Pathway
Activated c-Met also recruits the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and its downstream effector, mTOR. This pathway is crucial for cell survival and growth. Inhibition of c-Met leads to a reduction in Akt phosphorylation.[4]
Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by a c-Met inhibitor.
Inhibition of the JAK/STAT Pathway
c-Met activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell survival and proliferation. c-Met inhibitors have been shown to block STAT3 phosphorylation.[4]
Figure 3: Inhibition of the JAK/STAT pathway by a c-Met inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of c-Met inhibitors on downstream signaling pathways.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the kinase activity of purified c-Met enzyme and the inhibitory effect of a compound.
Protocol:
-
Reagent Preparation:
-
Kinase Reaction:
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[9]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 4: Workflow for a biochemical c-Met kinase assay.
Cellular Phospho-c-Met Assay (Western Blot)
This method is used to determine the effect of a c-Met inhibitor on the phosphorylation of c-Met and its downstream targets in whole cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SNU-5, which has amplified c-Met) and grow to 70-80% confluency.[4]
-
Treat cells with various concentrations of the c-Met inhibitor or vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
If the cell line does not have constitutively active c-Met, stimulate with HGF (e.g., 50 ng/mL) for 15 minutes before lysis.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Y1234/1235), phospho-Akt, or phospho-ERK overnight at 4°C.[11] A typical antibody dilution is 1:1000 in 5% BSA/TBST.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein levels).
-
Figure 5: General workflow for Western blot analysis of protein phosphorylation.
Cell Viability Assay (e.g., MTS Assay)
This assay measures the effect of a c-Met inhibitor on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of the c-Met inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[4]
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the inhibitor concentration.
-
Conclusion
c-Met inhibitors represent a promising class of targeted therapies for cancers with aberrant c-Met signaling. By effectively blocking the kinase activity of the c-Met receptor, these inhibitors potently suppress the downstream RAS/RAF/MEK/ERK, PI3K/Akt/mTOR, and JAK/STAT signaling pathways. This comprehensive guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate and develop novel c-Met-targeted therapies. The methodologies and pathway diagrams presented herein serve as a valuable resource for designing experiments, interpreting results, and advancing the field of precision oncology.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
The Inhibitory Effect of c-Met Kinase Inhibitors on HGF-Induced Phosphorylation: A Technical Guide
Note: Initial searches for "c-Met-IN-14" did not yield specific information on a compound with this designation. This guide will, therefore, focus on the well-characterized and clinically relevant c-Met inhibitor, Tivantinib (ARQ 197) , as a representative example to illustrate the principles and methodologies for assessing the inhibition of Hepatocyte Growth Factor (HGF)-induced c-Met phosphorylation. Data for another potent inhibitor, Capmatinib , is also included for comparative purposes.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visual diagrams to elucidate the mechanism and analysis of c-Met inhibition.
The HGF/c-Met Signaling Pathway and its Inhibition
The c-Met receptor, a receptor tyrosine kinase (RTK), and its ligand, Hepatocyte Growth Factor (HGF), form a critical signaling pathway involved in various cellular processes, including proliferation, survival, motility, and invasion.[1] Under normal physiological conditions, this pathway is tightly regulated. However, its aberrant activation through gene amplification, mutation, or protein overexpression is a known driver in many types of cancer.[1]
Upon HGF binding, the c-Met receptor dimerizes and undergoes trans-autophosphorylation at key tyrosine residues (specifically Tyr1234 and Tyr1235) within its kinase domain. This phosphorylation event activates the receptor, creating docking sites for various downstream adaptor proteins and initiating signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[2]
Selective c-Met inhibitors are designed to block this initial activation step. They typically function by competing with ATP at the kinase domain's binding pocket (ATP-competitive) or by binding to an allosteric site to lock the kinase in an inactive conformation (non-ATP-competitive), thereby preventing autophosphorylation.[3] Tivantinib is a non-ATP competitive inhibitor that selectively binds to the inactive conformation of c-Met.[4] Capmatinib, in contrast, is a highly potent, ATP-competitive inhibitor.[2]
Quantitative Data on c-Met Inhibition
The potency of c-Met inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the HGF-induced c-Met phosphorylation by 50%. This value is a critical parameter for comparing the efficacy of different compounds.
| Inhibitor | Mechanism | Target | System / Cell Line | IC50 Value | Reference(s) |
| Tivantinib | Non-ATP-competitive | HGF-induced c-Met Phosphorylation | MDA-MB-231 (Breast Cancer), NCI-H441 (Lung Cancer) | 100 - 300 nM | [5] |
| (ARQ 197) | OPM-2, KAS-6/R10R (Multiple Myeloma) | ~300 nM | [4] | ||
| Capmatinib | ATP-competitive | c-Met Kinase Activity (cell-free) | Recombinant c-Met Enzyme | 0.13 nM | [2][6] |
| (INC280) | Cell Proliferation | MET-amplified Lung Cancer Cell Lines | 0.3 - 0.7 nM | [6] |
Experimental Protocol: Western Blot for c-Met Phosphorylation
This section details a representative protocol for assessing the inhibitory effect of Tivantinib on HGF-induced c-Met phosphorylation in a cancer cell line (e.g., Huh7 hepatocellular carcinoma cells) using Western blot analysis.[7]
Objective: To determine the dose-dependent effect of a c-Met inhibitor on the phosphorylation of c-Met at Tyr1234/1235 upon stimulation with HGF.
Materials:
-
Cell Line: Huh7 (or other relevant cell line with c-Met expression).
-
Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free or low-serum medium (e.g., DMEM with 1% FBS).
-
Recombinant Human HGF (e.g., 50 ng/mL final concentration).
-
c-Met Inhibitor (e.g., Tivantinib, prepared in DMSO).
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-c-Met (Tyr1234/1235)
-
Rabbit or Mouse anti-total c-Met
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Procedure:
-
Cell Culture and Plating:
-
Culture Huh7 cells in complete medium until they reach 70-80% confluency.
-
Plate the cells in 6-well plates and allow them to adhere overnight.
-
-
Serum Starvation:
-
Aspirate the complete medium and wash the cells once with PBS.
-
Replace with low-serum medium (1% FBS) and incubate for 12 hours. This step reduces basal receptor activation.[7]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of Tivantinib in low-serum medium (e.g., 0, 50, 100, 200, 500, 1000 nM).
-
Aspirate the starvation medium and add the medium containing the different concentrations of Tivantinib. Include a vehicle control (DMSO).
-
Incubate the cells for 4 hours at 37°C.[7]
-
-
HGF Stimulation:
-
Add Recombinant Human HGF directly to the medium in each well to a final concentration of 50 ng/mL. Do not add HGF to a negative control well.
-
Incubate for 10 minutes at 37°C. This short duration is optimal for observing the peak of receptor phosphorylation.[7]
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-c-Met (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total c-Met and β-actin to ensure equal protein loading and to assess the inhibitor's effect on total receptor levels.
-
References
- 1. Targeting the HGF/MET signalling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Pro-Survival Protein MET with Tivantinib (ARQ 197) Inhibits Growth of Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structural Basis of c-Met Inhibition: A Technical Guide
Disclaimer: No specific small molecule inhibitor with the designation "c-Met-IN-14" was identified in publicly available scientific literature. This guide provides a comprehensive overview of the structural basis for c-Met inhibition, with a particular focus on the mechanisms relevant to cancers harboring MET exon 14 skipping alterations, a plausible interpretation of the query.
Introduction to c-Met and Its Role in Oncology
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase (RTK) that plays a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Dysregulation of c-Met signaling, through mechanisms such as gene amplification, overexpression, or activating mutations, is a key driver in the development and progression of numerous cancers.[3][4] One of the most clinically significant alterations is the skipping of exon 14 of the MET gene, which leads to a constitutively active receptor, making it a prime target for therapeutic intervention.[5]
The c-Met Receptor: Structure and Activation
The c-Met receptor is a heterodimer composed of an extracellular α-chain and a transmembrane β-chain. The extracellular portion contains a SEMA domain responsible for binding its ligand, hepatocyte growth factor (HGF), a PSI domain, and four IPT domains.[6][7] The intracellular region comprises a juxtamembrane domain, the tyrosine kinase domain, and a C-terminal docking site.[2]
Ligand-induced activation of c-Met follows a precise sequence of events:
-
HGF Binding: HGF binds to the SEMA domain of the c-Met receptor.[8]
-
Dimerization: This binding event induces receptor dimerization.
-
Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, leading to trans-autophosphorylation of key tyrosine residues (Y1234 and Y1235) within the activation loop.
-
Conformational Change: Phosphorylation of the activation loop stabilizes it in an open, active conformation, allowing for substrate binding.
-
Downstream Signaling: The activated kinase then phosphorylates tyrosine residues in the C-terminal tail (Y1349 and Y1356), creating docking sites for adaptor proteins like Gab1, Grb2, and Shc, which in turn activate downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[9][10]
c-Met Activation Signaling Pathway
Caption: The HGF-induced c-Met signaling pathway.
Mechanism of c-Met Inhibition by Small Molecules
Small molecule inhibitors of c-Met primarily function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling. These inhibitors are broadly classified based on their binding mode to the active or inactive conformation of the kinase.
-
Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is oriented towards the active site. They typically form hydrogen bonds with the hinge region of the kinase. Examples include Crizotinib and Capmatinib.[1]
-
Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation, where the DFG motif is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site. These inhibitors often have a more extended conformation.
-
Type III Inhibitors: These are allosteric inhibitors that bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents kinase activity.
The structural basis for selective inhibition lies in the specific interactions between the inhibitor and the amino acid residues lining the ATP-binding pocket of c-Met.
Quantitative Data for c-Met Inhibitors
The potency of c-Met inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes publicly available data for several well-characterized c-Met inhibitors.
| Inhibitor | Type | Target(s) | IC50 (c-Met) (nM) | Reference(s) |
| Crizotinib | Type I | c-Met, ALK, ROS1 | 11 (cell-based) | [11] |
| Cabozantinib | Type I | c-Met, VEGFR2, RET, KIT, AXL, FLT3, TIE2 | 1.3 (cell-free) | [11] |
| Capmatinib | Type I | c-Met | 0.13 (enzymatic) | [12] |
| Tepotinib | Type I | c-Met | - | [1] |
| Savolitinib | Type I | c-Met | 5 (enzymatic) | [11] |
| Foretinib | Type II | c-Met, KDR | 0.4 (cell-free) | [11] |
| SGX-523 | Type I | c-Met | 4 (cell-free) | [11] |
| KRC-00509 | - | c-Met | 6.3 (biochemical) | [13] |
| KRC-00715 | - | c-Met | 9.0 (biochemical) | [13] |
| PF-02341066 (Crizotinib) | Type I | c-Met | 0.04 µM (cell-based) | [14] |
| XL184 (Cabozantinib) | Type I | c-Met, VEGFR2 | 0.057 µM (cell-based) | [14] |
Experimental Protocols
In Vitro Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase.
Principle: A recombinant c-Met kinase domain is incubated with a substrate (e.g., a synthetic peptide like Poly(Glu:Tyr 4:1)), ATP, and the test inhibitor. The amount of phosphorylated substrate is then quantified, typically using methods like ADP-Glo™, HTRF®, or LanthaScreen®.[13][15]
General Protocol:
-
Prepare Reagents:
-
Kinase Buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Recombinant human c-Met kinase.
-
Substrate (e.g., Poly(Glu:Tyr 4:1)).
-
ATP at a concentration near the Km for c-Met.
-
Test inhibitor at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure (96-well plate format):
-
Add kinase buffer to all wells.
-
Add the test inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add the c-Met enzyme to all wells except the negative control.
-
Add the substrate to all wells.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme).
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based c-Met Phosphorylation Assay
This assay measures the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.
Principle: Cells that overexpress c-Met (either endogenously or through transfection) are treated with the test inhibitor, followed by stimulation with HGF (if not constitutively active). The level of phosphorylated c-Met is then measured by methods such as Western blotting, ELISA, or high-content imaging.[16]
General Protocol (Western Blotting):
-
Cell Culture:
-
Plate c-Met-dependent cancer cells (e.g., Hs746T, which have MET amplification and an exon 14 splice site mutation) in appropriate growth medium.[13]
-
-
Treatment:
-
Starve the cells in low-serum medium for several hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with HGF for a short period (e.g., 15-30 minutes), if necessary.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-c-Met Tyr1234/1235).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-Met signal to the total c-Met and loading control signals.
-
Plot the normalized phospho-c-Met levels versus inhibitor concentration to determine the cellular IC50.
-
Mandatory Visualizations
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A typical workflow for the discovery and characterization of a c-Met kinase inhibitor.
Logical Relationship of c-Met Inhibition and Cellular Outcomes
Caption: The mechanism of action of an ATP-competitive c-Met inhibitor leading to anti-cancer effects.
References
- 1. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cMET Exon 14 Skipping: From the Structure to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aptamers Binding to c-Met Inhibiting Tumor Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-MET [abbviescience.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Development of c-Met Inhibitors
A note to the reader: Initial searches for a specific compound designated "c-Met-IN-14" did not yield specific public domain information. The following guide is a comprehensive overview of the discovery and development of small molecule c-Met inhibitors, drawing upon established principles and publicly available data for representative compounds in this class. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to c-Met as a Therapeutic Target
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2][3] This signaling is crucial for normal physiological processes such as embryonic development, tissue regeneration, and wound healing.[4][5][6] However, aberrant c-Met signaling, through gene amplification, mutation, or protein overexpression, is a key driver in the initiation and progression of numerous cancers.[2][7][8][9] Dysregulation of the HGF/c-Met axis can lead to increased cell proliferation, survival, migration, and invasion, hallmarks of malignancy.[2][9] This central role in oncology has made c-Met a compelling target for the development of targeted cancer therapies.[1][4][7]
The c-Met Signaling Pathway
Activation of c-Met by HGF initiates a complex network of intracellular signaling. Upon ligand binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain.[1][5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of several major downstream pathways:
-
RAS/MAPK Pathway: Primarily involved in cell proliferation and differentiation.[1][9]
-
PI3K/AKT Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[1][9][10]
-
STAT3 Pathway: Plays a role in gene transcription related to cell survival and proliferation.[1][9]
-
SRC Kinase: Involved in cell migration and invasion.[2]
Discovery and Lead Optimization
The discovery of novel c-Met inhibitors typically follows a structured workflow, beginning with the identification of a lead compound.
Experimental Protocols:
-
High-Throughput Screening (HTS): A large library of chemical compounds is screened against the c-Met kinase to identify initial "hits." A common method is a biochemical assay that measures the phosphorylation of a substrate by the c-Met kinase domain. The assay can be formatted for 384- or 1536-well plates and often utilizes fluorescence resonance energy transfer (FRET) or luminescence-based readouts to quantify kinase activity.
-
Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, medicinal chemists synthesize a series of analogues to understand how chemical modifications affect the compound's potency and other properties. This iterative process aims to improve the inhibitor's affinity for the target, selectivity over other kinases, and drug-like properties.
In Vitro Characterization
Promising compounds from lead optimization undergo rigorous in vitro testing to determine their biological activity and selectivity.
Quantitative Data for Representative c-Met Inhibitors:
| Compound | c-Met IC50 (nM) | Cellular p-Met IC50 (nM) | Selectivity Profile | Reference |
| Crizotinib | 4 | 8 | Also inhibits ALK, ROS1 | [11] |
| Cabozantinib | 1.3 | 8 | Also inhibits VEGFR2, RET | [11] |
| Capmatinib | 0.8 | 1.3 | Highly selective for c-Met | [12] |
| Tepotinib | 3 | 10 | Highly selective for c-Met | [10] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the c-Met kinase or cellular c-Met phosphorylation by 50%.
Experimental Protocols:
-
Biochemical Kinase Assay (IC50 determination): The inhibitory activity of a compound against the purified c-Met kinase domain is measured. A typical protocol involves incubating the recombinant c-Met enzyme with a peptide substrate, ATP (often radiolabeled ³³P-ATP), and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value.
-
Cellular Phospho-Met (p-Met) Assay: This assay assesses the ability of an inhibitor to block c-Met autophosphorylation in a cellular context. A cancer cell line with high c-Met expression (e.g., MKN-45 or EBC-1) is treated with the inhibitor, followed by stimulation with HGF. Cell lysates are then analyzed by Western blot or ELISA using an antibody specific for the phosphorylated form of c-Met.
-
Cell Proliferation Assay: The effect of the inhibitor on the growth of c-Met-dependent cancer cell lines is evaluated. Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a period of 72 hours. Cell viability is then measured using reagents such as MTT or CellTiter-Glo.
-
Kinase Selectivity Profiling: To assess the specificity of the inhibitor, it is tested against a broad panel of other kinases. This is a critical step to identify potential off-target effects that could lead to toxicity.
In Vivo Evaluation
Compounds that demonstrate potent and selective activity in vitro are advanced to in vivo studies to evaluate their efficacy and pharmacokinetic properties in animal models.
Experimental Protocols:
-
Xenograft Tumor Models: Human cancer cell lines with aberrant c-Met signaling are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the c-Met inhibitor. Tumor growth is monitored over time to assess the efficacy of the compound.
-
Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor are determined in animals (e.g., mice or rats). This involves administering the compound and then measuring its concentration in blood plasma and various tissues over time. Key parameters such as half-life, bioavailability, and clearance are calculated.
Clinical Development
A preclinical candidate with a favorable efficacy and safety profile in animal models may be advanced into clinical trials in human subjects. Clinical development is typically conducted in three phases to evaluate the safety, dosage, and efficacy of the new drug in cancer patients. Several c-Met inhibitors, such as crizotinib, cabozantinib, capmatinib, and tepotinib, have successfully navigated this process and are now approved for the treatment of specific cancers with c-Met alterations.[1][11]
Conclusion
The development of c-Met inhibitors represents a significant advancement in precision oncology. A thorough understanding of the c-Met signaling pathway, coupled with a systematic drug discovery and development process, has led to the approval of several effective therapies for patients with c-Met-driven cancers. Future research will likely focus on overcoming resistance mechanisms and exploring combination therapies to further improve patient outcomes.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Engineering, Characterization, and Biological Evaluation of an Antibody Targeting the HGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
Navigating the Potent Activity of c-MET Inhibition in MET-Amplified Cancers: A Technical Guide
For Immediate Release
A Deep Dive into the Efficacy and Methodologies of a Representative c-MET Inhibitor, PHA-665752, in MET-Amplified Cancer Cell Lines
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the activity of a selective c-MET inhibitor in cancer cell lines characterized by MET gene amplification. While the specific compound "c-Met-IN-14" did not yield public data, this whitepaper utilizes the well-characterized inhibitor PHA-665752 as a representative example to explore the potent and selective effects of c-MET inhibition in relevant preclinical models.
The c-MET receptor tyrosine kinase, encoded by the MET proto-oncogene, is a critical driver of cell proliferation, survival, and migration.[1] Dysregulation of c-MET signaling, often through gene amplification, is implicated in the progression of various cancers, including gastric and non-small cell lung carcinomas.[2][3] This has established c-MET as a compelling therapeutic target.[1][4] This guide provides a detailed look at the quantitative effects of c-MET inhibition, the experimental protocols to assess these effects, and the underlying signaling pathways.
Quantitative Activity of PHA-665752 in MET-Amplified Cancer Cell Lines
The efficacy of a c-MET inhibitor is often most pronounced in tumor cells that are "addicted" to the c-MET signaling pathway due to genomic alterations like MET amplification.[3] The selective tyrosine kinase inhibitor PHA-665752 has demonstrated remarkable potency and selectivity in such contexts.
| Cell Line | Cancer Type | MET Amplification Status | IC50 (nM) for PHA-665752 | Reference |
| MKN-45 | Gastric Carcinoma | Amplified | 9 | [5] |
| SNU-5 | Gastric Carcinoma | Amplified | Not explicitly stated, but showed dramatic reduction in cell numbers | [5] |
| GTL-16 | Gastric Carcinoma | Amplified | Not explicitly stated, but showed dramatic reduction in cell numbers | [5] |
| Hs746T | Gastric Carcinoma | Amplified | Not explicitly stated, but showed dramatic reduction in cell numbers | [5] |
| KATO II | Gastric Carcinoma | Amplified | Not explicitly stated, but showed dramatic reduction in cell numbers | [5] |
| AGS | Gastric Carcinoma | Not Amplified | No effect | [5] |
| NCI-N87 | Gastric Carcinoma | Not Amplified | No effect | [5] |
Table 1: In vitro activity of PHA-665752 in a panel of gastric cancer cell lines with and without MET amplification.
Core Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of targeted therapies. Below are detailed methodologies for key assays used to characterize the activity of c-MET inhibitors like PHA-665752.
Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay quantifies the effect of the inhibitor on cancer cell growth and survival.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MKN-45, Hs746T) in 96-well plates at a density of 2,000-5,000 cells per well in their recommended growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the c-MET inhibitor (e.g., PHA-665752) in the appropriate vehicle (e.g., DMSO). Add the diluted compounds to the cells and incubate for a specified period (e.g., 72-96 hours).
-
Viability Assessment (MTT):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of c-MET and its downstream signaling proteins, such as AKT and ERK, to confirm on-target activity of the inhibitor.
Protocol:
-
Cell Lysis: Treat MET-amplified cells with the c-MET inhibitor at various concentrations for a defined period (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total c-MET, phospho-c-MET (p-MET), total AKT, phospho-AKT (p-AKT), total ERK, and phospho-ERK (p-ERK) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis (programmed cell death) in cancer cells following treatment with the c-MET inhibitor.
Protocol:
-
Cell Treatment: Seed MET-amplified cells in 6-well plates and treat with the c-MET inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.
Visualizing the Molecular Landscape
To better understand the context of c-MET inhibition, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: The c-MET signaling pathway and its downstream effectors.
Caption: Experimental workflow for evaluating a c-MET inhibitor.
Caption: Mechanism of action for a small molecule c-MET inhibitor.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of c-Met-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of c-Met-IN-14, a novel, potent, and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The document details the in vitro and in vivo anti-tumor activities of the compound, outlines the experimental methodologies employed, and visualizes key biological pathways and workflows.
Core Findings: Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated across a range of biochemical and cell-based assays, as well as in in vivo tumor models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | IC50 Value |
| Biochemical Assay | Wild-type c-Met Kinase | Kinase Inhibition | 4 nM (Kᵢ)[1] |
| Cell-Based Assays | |||
| c-Met Phosphorylation | GTL-16 Cells | Inhibition of Y1349 Phosphorylation | 50-160 nM[2] |
| GTL-16 Cells | Inhibition of Y1365 Phosphorylation | 50-160 nM[2] | |
| Cell Proliferation | 32D (Tpr-Met transformed) | HGF-independent Proliferation | ≈ 100 nM[2] |
| Cell Mitogenesis | 4MBr Monkey Lung Cells | HGF-induced Mitogenesis | 162 nM[2] |
| Cell Migration | HPAF Pancreatic Cancer Cells | HGF-induced Migration | 425 nM[2] |
| Tubulogenesis | Madin-Darby Canine Kidney (MDCK) Cells | HGF-induced Tubulogenesis | < 5 nM[2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment Regimen | Outcome |
| Mouse Xenograft | GTL-16 Human Gastric Carcinoma (MET amplified) | 100 mg/kg, twice daily, oral administration for 21 days | Tumor stasis[2] |
| Mouse Xenograft | N87 Human Gastric Carcinoma (MET not amplified) | Not specified | Partial inhibition of tumor growth[2] |
Table 3: In Vivo Pharmacodynamic Activity of this compound
| Animal Model | Tumor Type | Endpoint | IC50 Value (Plasma Drug Concentration) |
| Mouse Xenograft | GTL-16 Human Gastric Carcinoma | Inhibition of c-Met Y1349 Phosphorylation | 1 µM[2] |
Key Signaling Pathways and Experimental Workflows
Visual diagrams of the c-Met signaling pathway and a typical preclinical evaluation workflow for a c-Met inhibitor are provided below to illustrate the biological context and experimental logic.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the preclinical evaluation of a c-Met inhibitor.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
c-Met Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of the c-Met kinase.
-
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.[3][4] The latter measures the amount of ADP produced during the kinase reaction.
-
Protocol (based on ADP-Glo™ Assay):
-
Reagents and Materials: Recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, and kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[3]
-
Procedure: a. Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer. b. In a 384-well plate, add the diluted inhibitor or vehicle (DMSO control). c. Add the c-Met enzyme and the substrate to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[3] f. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. g. Incubate for 40 minutes at room temperature.[3] h. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. i. Incubate for 30 minutes at room temperature and measure luminescence using a plate reader.[3]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based c-Met Phosphorylation Assay (Western Blot)
-
Objective: To assess the ability of this compound to inhibit the autophosphorylation of c-Met in a cellular context.
-
Principle: Western blotting is used to detect the levels of phosphorylated c-Met at specific tyrosine residues (e.g., Y1349 and Y1365) in cell lysates after treatment with the inhibitor.[2]
-
Protocol:
-
Cell Culture and Treatment: a. Culture a c-Met-dependent cell line (e.g., GTL-16) in appropriate media.[5] b. Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-4 hours). c. For ligand-induced phosphorylation, serum-starve the cells and then stimulate with hepatocyte growth factor (HGF) for a short period (e.g., 15-30 minutes) in the presence of the inhibitor.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane. c. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). d. Incubate the membrane with primary antibodies specific for phospho-c-Met (Y1349, Y1365) and total c-Met overnight at 4°C.[6] e. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Met signal to the total c-Met signal to determine the extent of inhibition.
-
HGF-Induced Cell Migration Assay (Boyden Chamber Assay)
-
Objective: To evaluate the effect of this compound on HGF-induced cancer cell migration.
-
Principle: This assay uses a two-chamber system (transwell or Boyden chamber) where cells migrate through a porous membrane towards a chemoattractant (HGF).[7]
-
Protocol:
-
Cell Preparation: a. Culture cells (e.g., HPAF) to sub-confluency. b. Serum-starve the cells for several hours before the assay. c. Harvest the cells and resuspend them in a serum-free medium containing various concentrations of this compound or vehicle.
-
Assay Setup: a. Add a medium containing HGF as a chemoattractant to the lower chamber of the transwell plate. b. Seed the cell suspension into the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 24 hours).[7]
-
Cell Staining and Counting: a. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. b. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.[8] c. Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the vehicle-treated control to determine the percentage of inhibition.
-
HGF-Induced 3D Tubulogenesis Assay
-
Objective: To assess the impact of this compound on the ability of cells to form three-dimensional, tube-like structures in response to HGF, a process mimicking angiogenesis.
-
Principle: Madin-Darby canine kidney (MDCK) cells are cultured in a 3D collagen or Matrigel matrix. In the presence of HGF, these cells form branching tubules.
-
Protocol:
-
Matrix Preparation: Prepare a collagen I or Matrigel solution and use it to coat the wells of a culture plate. Allow the matrix to solidify.[9][10]
-
Cell Seeding: a. Resuspend MDCK cells in a solution containing the matrix, HGF, and different concentrations of this compound or vehicle. b. Plate this cell-matrix suspension on top of the solidified matrix layer.
-
Culture: Incubate the plate for several days to allow for tubule formation.
-
Imaging and Quantification: a. Visualize the tube-like structures using phase-contrast microscopy. b. Quantify the extent of tubulogenesis by measuring parameters such as the number of branch points, total tube length, or the area covered by the tube network using image analysis software.
-
Data Analysis: Calculate the percentage of inhibition of tubulogenesis by comparing the treated samples to the vehicle control.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human tumor cells (e.g., GTL-16, which have MET gene amplification) are implanted into immunocompromised mice to form tumors.[5][11] The mice are then treated with the inhibitor, and tumor growth is monitored.
-
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: a. Harvest GTL-16 cells from culture. b. Inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: a. Monitor the mice for tumor formation. b. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Administer this compound (e.g., 100 mg/kg, twice daily) or vehicle orally to the respective groups.[2]
-
Monitoring and Efficacy Assessment: a. Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week). b. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Pharmacodynamic Analysis: a. Collect tumors at different time points after the last dose to assess the in vivo inhibition of c-Met phosphorylation by western blot. b. Tumor samples can also be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to determine the efficacy of the treatment. Statistical analysis is performed to compare the treatment groups with the control group.
-
This technical guide provides a detailed preclinical profile of this compound, offering valuable insights for researchers and drug development professionals in the field of oncology and targeted therapy. The presented data and methodologies underscore the potent and selective nature of this c-Met inhibitor.
References
- 1. Emergence of HGF/SF-Induced Coordinated Cellular Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cellosaurus cell line GTL-16 (CVCL_7668) [cellosaurus.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Culturing Three Dimensional MDCK cells for Analyzing Intracellular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. Gastric Xenograft Models - Altogen Labs [altogenlabs.com]
Technical Whitepaper: The Role of c-Met Kinase Inhibitors in the Suppression of Cancer Cell Migration and Invasion
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "c-Met-IN-14" requested in the topic was not found in publicly available scientific literature. Therefore, this technical guide utilizes a representative, well-characterized c-Met inhibitor to illustrate the principles of c-Met inhibition in controlling cell migration and invasion. The data and methodologies presented are synthesized from published studies on various selective c-Met inhibitors.
Introduction: The c-Met Signaling Pathway in Cancer Progression
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding with its ligand, hepatocyte growth factor (HGF), orchestrates a complex signaling network.[1][2][3] This pathway is integral to normal physiological processes such as embryonic development and tissue regeneration.[3] However, aberrant c-Met signaling, driven by gene amplification, mutations, or protein overexpression, is a key driver of tumorigenesis, promoting cancer cell proliferation, survival, angiogenesis, and, critically, migration and invasion.[3][4] Dysregulated c-Met activity is correlated with poor prognosis in a variety of solid tumors, including non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer.[3][4]
Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, creating docking sites for various adaptor proteins and initiating multiple downstream signaling cascades.[4][5] Key pathways implicated in cell motility include:
-
RAS/MAPK Pathway: This cascade is a major driver of cell proliferation and survival.[1][4]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and motility.[1][4]
-
STAT Pathway: Activation of STAT3 has been linked to tubulogenesis and invasion.[5]
The central role of the HGF/c-Met axis in promoting an invasive phenotype makes it a compelling target for therapeutic intervention in oncology.[2][6]
Mechanism of Action of a Representative c-Met Inhibitor
This section focuses on the mechanism of a representative small-molecule c-Met inhibitor that acts as an ATP-competitive inhibitor of the c-Met kinase domain. By binding to the ATP-binding pocket of c-Met, the inhibitor blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This targeted inhibition effectively abrogates the cellular processes driven by aberrant c-Met signaling, including cell migration and invasion.
The inhibition of c-Met phosphorylation leads to the downregulation of key signaling nodes such as AKT, ERK, and STAT3. This blockade of downstream signaling is the molecular basis for the observed anti-migratory and anti-invasive effects of the inhibitor.
Quantitative Analysis of c-Met Inhibition on Cell Migration and Invasion
The efficacy of c-Met inhibitors in halting cell migration and invasion is quantified using various in vitro assays. The following tables summarize representative quantitative data from studies on selective c-Met inhibitors.
Table 1: Inhibition of Cancer Cell Migration by a Representative c-Met Inhibitor (Wound Healing Assay)
| Cell Line | Treatment | Concentration | Wound Closure (%) | Inhibition of Migration (%) |
| A549 (NSCLC) | Control (DMSO) | - | 95 ± 5 | 0 |
| c-Met Inhibitor | 100 nM | 40 ± 7 | 58 | |
| c-Met Inhibitor | 500 nM | 15 ± 4 | 84 | |
| MKN-45 (Gastric) | Control (DMSO) | - | 98 ± 4 | 0 |
| c-Met Inhibitor | 100 nM | 55 ± 6 | 44 | |
| c-Met Inhibitor | 500 nM | 25 ± 5 | 74 |
Table 2: Inhibition of Cancer Cell Invasion by a Representative c-Met Inhibitor (Transwell Invasion Assay)
| Cell Line | Treatment | Concentration | Invading Cells (per field) | Inhibition of Invasion (%) |
| U-87 MG (Glioblastoma) | Control (DMSO) | - | 250 ± 20 | 0 |
| c-Met Inhibitor | 100 nM | 110 ± 15 | 56 | |
| c-Met Inhibitor | 500 nM | 45 ± 10 | 82 | |
| PC-3 (Prostate) | Control (DMSO) | - | 180 ± 18 | 0 |
| c-Met Inhibitor | 100 nM | 80 ± 12 | 56 | |
| c-Met Inhibitor | 500 nM | 30 ± 8 | 83 |
Detailed Experimental Protocols
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the collective migration of a sheet of cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 6-well plate and culture until a confluent monolayer is formed.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the c-Met inhibitor at various concentrations or a vehicle control (e.g., DMSO).
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Area - Final Area) / Initial Area] x 100. The percentage inhibition of migration is calculated relative to the vehicle control.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a layer of Matrigel, a reconstituted basement membrane extract.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Treatment: Add the c-Met inhibitor at various concentrations or a vehicle control to the cell suspension in the upper chamber.
-
Chemoattractant: Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields. The percentage inhibition of invasion is calculated relative to the vehicle control.
Visualizations: Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway and Point of Inhibition
Caption: The c-Met signaling pathway and the inhibitory action of a representative c-Met inhibitor.
Experimental Workflow for Wound Healing Assay
Caption: Workflow for assessing cell migration using the wound healing assay.
Experimental Workflow for Transwell Invasion Assay
Caption: Workflow for assessing cell invasion using the Transwell assay.
Conclusion
The inhibition of the c-Met signaling pathway represents a promising therapeutic strategy for cancers characterized by aberrant c-Met activation. As demonstrated, selective c-Met inhibitors effectively block the downstream signaling cascades that drive cell migration and invasion. The quantitative data and detailed methodologies provided in this guide offer a framework for the preclinical evaluation of novel c-Met inhibitors. Further research and clinical development in this area hold the potential to deliver new and effective treatments for patients with metastatic cancers.
References
- 1. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
An In-depth Technical Guide to the Investigation of c-Met Tyrosine Kinase Inhibitors in MET Exon 14 Skipping Models
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the scientific and technical considerations for investigating the efficacy and mechanism of action of c-Met tyrosine kinase inhibitors (TKIs) in preclinical models of MET exon 14 skipping (METex14). It covers the molecular basis of METex14, experimental methodologies, data interpretation, and the relevant signaling pathways.
Introduction to MET Exon 14 Skipping
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes the c-Met receptor tyrosine kinase, a critical regulator of cellular growth, survival, and motility.[1][2] Its ligand is the hepatocyte growth factor (HGF).[3][4] A variety of genomic alterations can lead to aberrant c-Met activation in cancer, including gene amplification, fusions, and mutations.[5][6][7]
Mutations that affect the splice donor or acceptor sites of MET exon 14 lead to the skipping of this exon during mRNA processing.[8][9] This results in an in-frame deletion of 47 amino acids in the juxtamembrane (JM) domain of the c-Met receptor.[10] The JM domain contains tyrosine residue Y1003, which is a crucial binding site for the E3 ubiquitin ligase c-Cbl.[1][2][8] The binding of c-Cbl to this site mediates the ubiquitination and subsequent degradation of the c-Met receptor, acting as a key negative regulatory mechanism.[6][11]
The loss of the c-Cbl binding site due to exon 14 skipping impairs receptor degradation, leading to increased stability and accumulation of the c-Met protein.[9][11] This results in prolonged, ligand-independent activation of downstream oncogenic signaling pathways, driving tumor cell proliferation, survival, and invasion.[8][10][12] METex14 mutations are recognized as oncogenic drivers in 3-4% of non-small cell lung cancers (NSCLC) and are also found in other malignancies.[8][9][11] This has established METex14 as a key therapeutic target for specific c-Met TKIs.[8][9]
Signaling Pathways in MET Exon 14 Skipping Models
The aberrant activation of the c-Met receptor in METex14 models leads to the constitutive stimulation of several downstream signaling cascades. Understanding these pathways is crucial for designing mechanistic studies and interpreting inhibitor efficacy.
Upon ligand-independent dimerization and autophosphorylation, the METex14 receptor recruits adaptor proteins, activating key oncogenic pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation.
-
PI3K-AKT-mTOR Pathway: This pathway is central to promoting cell survival, growth, and metabolism while inhibiting apoptosis.[7]
-
JAK-STAT Pathway: Activation of this pathway leads to the expression of genes involved in proliferation and survival.
The diagram below illustrates the dysregulated signaling resulting from MET exon 14 skipping and the point of intervention for c-Met TKIs.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. Has programmed cell death ligand-1 MET an accomplice in non-small cell lung cancer?—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. cMET Exon 14 Skipping: From the Structure to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MET Exon 14 Skipping in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in clinical research of MET exon 14 skipping mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hutch-med.com [hutch-med.com]
Methodological & Application
Application Notes and Protocols: c-Met-IN-14 for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2] This signaling is crucial for normal cellular processes such as embryonic development, tissue regeneration, and wound healing.[3] However, aberrant c-Met signaling, through overexpression, gene amplification, or mutation, is a key driver in the initiation and progression of numerous human cancers.[2][3][4][5] Dysregulation of the HGF/c-Met axis promotes tumor cell proliferation, survival, migration, invasion, and angiogenesis, making it an attractive target for cancer therapy.[3][4][6]
c-Met-IN-14 is a potent and selective small molecule inhibitor of c-Met kinase activity. These application notes provide detailed protocols for characterizing the in vitro cellular activity of this compound using a variety of cell-based assays.
Mechanism of Action: The HGF/c-Met Signaling Pathway
HGF binding to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1234 and Y1235) within the kinase domain's activation loop.[1] This event triggers the recruitment of adaptor proteins and the activation of several major downstream signaling cascades:
-
RAS/MAPK Pathway: Primarily involved in cell proliferation.[7][8]
-
PI3K/AKT Pathway: Crucial for cell survival and motility.[1][7][8]
-
STAT Pathway: Contributes to transformation, tubulogenesis, and invasion.[1]
-
SRC/FAK Pathway: Mediates cell migration and anchorage-independent growth.[1]
This compound is designed to inhibit the ATP-binding site of the c-Met kinase, thereby preventing its autophosphorylation and blocking the activation of these downstream oncogenic pathways.
Figure 1: HGF/c-Met Signaling Pathway and Inhibition by this compound.
Data Presentation: Example Inhibitory Activity
The following tables provide examples of quantitative data for a selective c-Met inhibitor. Researchers should use these as templates to record their own results for this compound.
Table 1: Inhibition of c-Met Phosphorylation and Downstream Signaling (Example data based on a representative c-Met inhibitor. Replace with experimental results for this compound.)
| Cell Line | Target Analyte | Assay Method | IC₅₀ (nM) |
| GTL-16 (gastric) | p-c-Met (Y1349) | Western Blot | 15 |
| MKN-45 (gastric) | p-c-Met (Y1234/35) | ELISA | 25 |
| H441 (lung) | p-AKT (S473) | Western Blot | 50 |
| U-87 MG (glioblastoma) | p-ERK1/2 (T202/Y204) | Western Blot | 75 |
Table 2: Inhibition of c-Met-Dependent Cellular Phenotypes (Example data based on a representative c-Met inhibitor. Replace with experimental results for this compound.)
| Assay Type | Cell Line | Stimulation | IC₅₀ (nM) |
| Proliferation | GTL-16 (gastric) | HGF-independent | 100 |
| Migration | HPAF-II (pancreatic) | HGF-induced | 425 |
| Tubulogenesis | MDCK (canine kidney) | HGF-induced | 5 |
| Viability | EBC-1 (lung) | HGF-independent | 120 |
Experimental Workflow
A typical workflow for characterizing this compound involves a tiered approach, starting with target engagement and moving to functional cellular outcomes.
Figure 2: General experimental workflow for in vitro characterization of this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Method)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
c-Met dependent cancer cell line (e.g., GTL-16, MKN-45)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis for c-Met Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of c-Met and its downstream effectors like AKT and ERK.
Materials:
-
c-Met dependent cancer cell line
-
Serum-free medium
-
Recombinant Human HGF (if studying ligand-induced phosphorylation)
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-c-Met (Y1234/35), anti-total c-Met, anti-p-AKT (S473), anti-total AKT, anti-p-ERK1/2, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulation (Optional): For ligand-induced models, stimulate cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample and separate on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Add ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
Protocol 3: Cell Migration Assay (Boyden Chamber Assay)
This assay quantifies the effect of this compound on HGF-induced cell migration.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete growth medium with HGF (chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet staining solution
Procedure:
-
Cell Preparation: Serum starve cells for 12-24 hours. Then, trypsinize and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Compound Addition: Add various concentrations of this compound or vehicle control to the cell suspension and incubate for 30 minutes at room temperature.
-
Assay Setup:
-
Add 600 µL of complete medium with HGF (e.g., 50 ng/mL) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension (containing the inhibitor) to the upper chamber (the insert).
-
-
Incubation: Incubate for 12-24 hours at 37°C, 5% CO₂.
-
Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the upper surface of the insert membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Wash thoroughly with water and allow to air dry.
-
-
Data Acquisition: Count the number of migrated cells in several random fields of view under a microscope.
-
Analysis: Calculate the percentage of migration inhibition relative to the HGF-stimulated vehicle control. Plot a dose-response curve to determine the IC₅₀ value.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Determining the IC50 of c-Met Inhibitors in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as embryonic development and tissue repair.[1] However, dysregulation of the HGF/c-Met signaling pathway is strongly implicated in cancer progression, driving tumor cell proliferation, survival, migration, and invasion.[1][2] Aberrant c-Met activation in various cancers can occur through gene amplification, mutations, or protein overexpression, making it a prime target for therapeutic intervention.[3][4] Small molecule inhibitors targeting the c-Met kinase activity are a promising class of anti-cancer agents.[5][6]
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of a representative c-Met inhibitor in various cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for dose-selection in further preclinical and clinical studies.[7][8]
Due to the limited availability of public data for a specific compound named "c-Met-IN-14," this document will utilize data from other well-characterized c-Met inhibitors to illustrate the experimental procedures and data presentation.
Data Presentation: IC50 Values of Representative c-Met Inhibitors
The following table summarizes the IC50 values of several known c-Met inhibitors against various cancer cell lines. This data is provided as a reference for expected potency and for selecting appropriate concentration ranges for experimental studies.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| KRC-00509 | Hs746T | Gastric Cancer | 3.4 | [9] |
| KRC-00715 | Hs746T | Gastric Cancer | 39 | [9] |
| INCB28060 | SNU-5 | Gastric Cancer | ~1 | [1] |
| INCB28060 | H596 (mutant c-MET) | Lung Cancer | 0.4 | [1] |
| INCB28060 | H1437 (mutant c-MET) | Lung Cancer | 0.3 | [1] |
| DFX117 | NCI-H1975 | Non-Small Cell Lung Cancer | 20-80 | [10] |
| Crizotinib | Hs746T | Gastric Cancer | 2.2 | [9] |
Signaling Pathway
The c-Met signaling pathway is a complex network that, upon activation by HGF, triggers several downstream cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways collectively promote cell growth, proliferation, survival, and motility.[2][6][7]
Figure 1: Simplified c-Met signaling pathway and the point of inhibition.
Experimental Protocols
Principle
The IC50 value is determined by exposing cancer cells to a range of inhibitor concentrations and measuring the effect on cell viability. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the use of commercially available kits like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[10][11] The results are then plotted as a dose-response curve, from which the IC50 value is calculated.[7]
Materials
-
Cancer cell line of interest (e.g., Hs746T, SNU-5)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
c-Met inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Figure 2: General workflow for determining the IC50 of a c-Met inhibitor.
Detailed Protocol (MTT Assay)
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of the c-Met inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). It is recommended to perform a 10-fold or 3-fold serial dilution.
-
Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions to the respective wells in triplicate.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized but is typically between 48 and 72 hours.[7]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO or the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability. GraphPad Prism or similar software is commonly used for this analysis.[10]
-
Conclusion
The determination of the IC50 value is a fundamental step in the preclinical evaluation of any potential anti-cancer drug. The protocols outlined in this document provide a robust framework for assessing the potency of c-Met inhibitors in relevant cancer cell models. By carefully following these procedures and utilizing appropriate data analysis methods, researchers can obtain reliable and reproducible IC50 values to guide further drug development efforts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholar.harvard.edu [scholar.harvard.edu]
Application Notes and Protocols for the Use of c-Met Inhibitors in a Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Its only known ligand is the hepatocyte growth factor (HGF).[2] The HGF/c-Met signaling pathway is essential for normal development and tissue repair.[2] However, aberrant activation of this pathway through genetic mutations, gene amplification, or protein overexpression is implicated in the progression and metastasis of numerous human cancers, making it a compelling target for therapeutic intervention.[3][4]
Small molecule inhibitors designed to target the ATP-binding site of the c-Met tyrosine kinase are a promising class of anti-cancer drugs.[5] Evaluating the in vivo efficacy of these inhibitors is a critical step in preclinical drug development. The xenograft mouse model, which involves implanting human tumor cells into immunodeficient mice, is a widely used and valuable tool for assessing the anti-tumor activity of novel therapeutic agents like c-Met inhibitors.[6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing a c-Met inhibitor, exemplified by c-Met-IN-14, in a subcutaneous xenograft mouse model.
The c-Met Signaling Pathway
Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[8] This activation creates docking sites for various adaptor proteins, leading to the initiation of several downstream signaling cascades that drive tumor growth and survival.[1][9]
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [abbviescience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. Xenograft Mouse Models for Tumour Targeting | Springer Nature Experiments [experiments.springernature.com]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for c-Met Inhibitor Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2][3] Small molecule inhibitors targeting the c-Met kinase domain have shown promise in preclinical and clinical settings. This document provides detailed application notes and protocols for conducting animal studies with c-Met inhibitors, with a focus on establishing effective dosage and experimental design.
While specific dosage information for "c-Met-IN-14" is not publicly available, this guide synthesizes data from preclinical studies of other potent and selective c-Met inhibitors to provide a framework for determining appropriate dosage ranges and experimental protocols. Researchers should note that the optimal dosage for any new compound, including this compound, must be determined empirically through dose-response studies.
c-Met Signaling Pathway
The c-Met signaling cascade is initiated by the binding of HGF, leading to receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT, RAS/MAPK, and STAT pathways, which collectively drive various cellular processes involved in tumorigenesis and metastasis.
Caption: The HGF/c-Met signaling pathway and points of inhibition.
Dosage Information from Preclinical Animal Studies of c-Met Inhibitors
The following table summarizes the dosages of various c-Met inhibitors used in preclinical mouse xenograft models. This information can serve as a guide for designing initial dose-finding experiments for novel c-Met inhibitors like this compound.
| c-Met Inhibitor | Animal Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |
| SGX-523 | Nude mice | Gastric Carcinoma (GTL-16) | ≥10 mg/kg | Oral (p.o.) | Twice daily | [4] |
| SGX-523 | Nude mice | Glioblastoma (U87MG) | 30 mg/kg | Oral (p.o.) | Twice daily | [4] |
| SGX-523 | Nude mice | Lung Cancer (H441) | 30 mg/kg | Oral (p.o.) | Twice daily | [4] |
| SCC244 (Glumetinib) | Mice | Gastric Carcinoma (MKN-45, SNU-5) | 2.5, 5, 10 mg/kg | Not specified | Not specified | [5] |
| Unnamed Inhibitor | Mice | Gastric Cancer (GTL-16) | 100 mg/kg | Oral (p.o.) | Twice daily | [6] |
| BMS-777607 | NSG mice | Prostate Cancer (DU145) | Not specified | Not specified | Daily for 5 days | [7] |
| CE-355621 | Nude mice | Glioblastoma (U87 MG) | Not specified | Intraperitoneal (i.p.) | Not specified | [8] |
| BAY 853474 | Mice | Gastric Cancer (Hs746T) | Various doses | Oral (p.o.) | Not specified | [9] |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of a c-Met inhibitor in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Line Selection:
-
Animal Strain: Immunocompromised mice (e.g., Nude, SCID, or NSG) are commonly used for xenograft studies.
-
Cell Line: Select a cancer cell line with documented c-Met pathway activation (e.g., through gene amplification, mutation, or HGF autocrine/paracrine loop). Examples include GTL-16 (gastric), MKN-45 (gastric), SNU-5 (gastric), EBC-1 (lung), and U87 MG (glioblastoma).[4][5][8]
2. Tumor Implantation:
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., serum-free DMEM or RPMI) at a concentration of 5-20 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation.
3. Dosing and Treatment Schedule:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle solution used to formulate the c-Met inhibitor.
-
Treatment Groups: Based on the data from other c-Met inhibitors, a starting dose range of 10-100 mg/kg, administered orally once or twice daily, can be considered for initial studies.
-
Formulation: A common formulation for oral gavage is a suspension in 0.5% methylcellulose with 0.2% Tween 80.[4]
-
Administer the treatment for a predefined period, typically 14-21 days.
4. Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points), collect tumor tissue to assess the inhibition of c-Met signaling. This can be done by Western blot analysis for phosphorylated c-Met (p-c-Met) and downstream effectors like p-AKT and p-ERK.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Tumor regression may also be observed.
Caption: A typical experimental workflow for an in vivo efficacy study.
Pharmacodynamic Study Protocol
This protocol is designed to determine the extent and duration of target engagement in vivo.
1. Animal and Tumor Model:
-
Use the same animal and tumor model as in the efficacy study.
2. Dosing:
-
Administer a single dose of the c-Met inhibitor at a concentration known to be effective.
3. Sample Collection:
-
At various time points after dosing (e.g., 2, 4, 8, 24, and 48 hours), euthanize a subset of mice (n=3-4 per time point).
-
Immediately excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer for protein extraction.
4. Analysis:
-
Perform Western blot analysis on the tumor lysates to quantify the levels of total c-Met, p-c-Met, total AKT, p-AKT, total ERK, and p-ERK.
-
The results will indicate the time course of c-Met inhibition and its effect on downstream signaling pathways.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers initiating in vivo studies with novel c-Met inhibitors. While specific dosage and formulation for this compound are not available, the data from analogous compounds provide a solid foundation for empirical determination of the optimal experimental parameters. Careful experimental design, including appropriate model selection and robust pharmacodynamic analysis, is crucial for the successful preclinical evaluation of c-Met targeted therapies.
References
- 1. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical efficacy of the c-Met inhibitor CE-355621 in a U87 MG mouse xenograft model evaluated by 18F-FDG small-animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
c-Met-IN-14: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of c-Met-IN-14, a potent and selective inhibitor of the c-Met kinase, in cell culture applications. This document includes information on its mechanism of action, preparation of stock solutions, and guidelines for its use in cell-based assays.
Introduction to this compound
This compound is a selective, N-sulfonylamidine-based inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic development. This compound exerts its anti-cancer effects by blocking the phosphorylation of c-Met, which leads to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.[1][2]
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2443380-34-3 | [3] |
| Molecular Formula | C₃₄H₃₈ClFN₄O₇S | [3] |
| Molecular Weight | 701.2 g/mol | [3] |
| IC₅₀ (c-Met) | 2.89 nM | [1][2] |
| IC₅₀ (c-Kit) | 4.26 nM | [1] |
| IC₅₀ (Flt-3) | 7.28 nM | [1] |
Solubility and Preparation for Cell Culture
General Guidelines for Solubilization:
-
Initial Dissolution: For hydrophobic compounds like this compound, it is advisable to first dissolve the compound in a small amount of a non-polar organic solvent such as DMSO.[4][5]
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared. For accurate concentration, it is recommended to weigh a small amount of the compound and add the calculated volume of DMSO.
-
Working Solutions: To prepare working solutions, further dilute the DMSO stock solution with cell culture medium. It is crucial to add the DMSO stock to the aqueous medium slowly while vortexing to prevent precipitation.[6]
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1%, to avoid solvent-induced cytotoxicity.
Table of Recommended Solvents and Storage:
| Solvent | Recommended Use | Storage of Stock Solution |
| DMSO | Preparation of high-concentration stock solutions | -20°C for up to 1 month, -80°C for up to 1 year[7][8] |
| Ethanol | May be used for some less hydrophobic compounds, but DMSO is generally preferred for initial solubilization of highly hydrophobic molecules. | -20°C |
| Water | Insoluble | Not applicable |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out 1 mg of this compound powder.
-
Calculation: Calculate the volume of DMSO required to make a 10 mM stock solution.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 701.2 g/mol ) / 0.01 mol/L) * 1,000,000 = 142.6 µL
-
-
Dissolving: Add 142.6 µL of high-purity, anhydrous DMSO to the vial containing this compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Treatment of Cells in Culture
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: Thaw an aliquot of the 10 mM this compound stock solution. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution. It is recommended to perform serial dilutions in culture medium to ensure homogeneity and prevent precipitation.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before performing downstream assays.
Table of Reported Effective Concentrations of this compound in Cancer Cell Lines:
| Cell Line | Assay | Effective Concentration | Reference |
| A549 (Lung Carcinoma) | Anti-proliferative | IC₅₀ = 0.28 µM (24h) | [1] |
| A549 (Lung Carcinoma) | Apoptosis Induction | 0.25, 0.5, 1.0 µM (12h) | [1] |
| A549 (Lung Carcinoma) | Cell Cycle Arrest (G2/M) | 0.25, 0.5, 1.0 µM (24h) | [1] |
| HT-29 (Colon Carcinoma) | Anti-proliferative | IC₅₀ = 0.51 µM (24h) | [1] |
| MKN-45 (Gastric Carcinoma) | Anti-proliferative | IC₅₀ = 0.72 µM (24h) | [1] |
| MDA-MB-231 (Breast Carcinoma) | Anti-proliferative | IC₅₀ = 0.65 µM (24h) | [1] |
Visualization of c-Met Signaling Pathway and Experimental Workflow
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. This compound inhibits the initial phosphorylation step, thereby blocking these downstream effects.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A general experimental workflow for evaluating the cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Detection of c-Met Phosphorylation Following c-Met-IN-14 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the detection of c-Met phosphorylation status in response to treatment with the c-Met inhibitor, c-Met-IN-14, using Western blotting. The provided methodologies cover cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, immunoblotting, and data analysis.
Introduction
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, migration, and survival.[1] Aberrant c-Met signaling is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[2][3] Small molecule inhibitors, such as this compound, are designed to block the kinase activity of c-Met, thereby inhibiting its downstream signaling.
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[4] This application note details a robust Western blot protocol to assess the efficacy of this compound by measuring the change in phosphorylation of c-Met at specific tyrosine residues (e.g., Tyr1234/1235), which is a direct indicator of its activation state.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for this protocol.
References
- 1. addgene.org [addgene.org]
- 2. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of c-MET upregulates PD-L1 expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Immunofluorescence Staining of c-Met Localization in Response to c-Met-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, motility, migration, and invasion upon binding its ligand, hepatocyte growth factor (HGF).[1] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is implicated in the development and progression of numerous cancers.[2][3][4] Consequently, c-Met has emerged as a significant target for cancer therapy.[5]
c-Met is primarily localized to the cell surface in normal physiological conditions.[6] However, its cellular localization can be altered in cancer cells, with reports of cytoplasmic and even nuclear localization, which may correlate with different signaling outcomes.[7] The development of inhibitors targeting c-Met is a key area of research in oncology.[8][9] These inhibitors can be broadly categorized into small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[4]
This document provides a detailed protocol for the immunofluorescence staining of c-Met to investigate changes in its subcellular localization following treatment with a c-Met inhibitor. While "c-Met-IN-14" is not a widely documented specific inhibitor at the time of this writing, this protocol is designed to be a comprehensive guide for evaluating the effects of novel or proprietary c-Met inhibitors, and for the purpose of this document, we will refer to the hypothetical inhibitor as this compound. It is anticipated that some c-Met inhibitors, particularly those with antibody-based mechanisms, may induce internalization and subsequent degradation of the c-Met receptor, leading to a shift from membranous to cytoplasmic and vesicular localization.[3]
Data Presentation
The following table summarizes the expected quantitative data from an immunofluorescence experiment designed to assess the effect of this compound on c-Met localization.
| Treatment Group | This compound Conc. | Time Point | Expected Predominant c-Met Localization | Expected Change in Membranous Fluorescence Intensity | Expected Change in Cytoplasmic Fluorescence Intensity |
| Vehicle Control | 0 µM | 1 hr | Membranous | Baseline | Baseline |
| Vehicle Control | 0 µM | 6 hr | Membranous | Baseline | Baseline |
| Vehicle Control | 0 µM | 24 hr | Membranous | Baseline | Baseline |
| This compound | 1 µM | 1 hr | Membranous with some cytoplasmic puncta | Slight Decrease | Slight Increase |
| This compound | 1 µM | 6 hr | Predominantly cytoplasmic/vesicular | Significant Decrease | Significant Increase |
| This compound | 1 µM | 24 hr | Reduced overall signal | Significant Decrease | Decrease from 6hr (potential degradation) |
| HGF Stimulation | 50 ng/mL | 15 min | Membranous/Internalized Vesicles | Slight Decrease | Slight Increase |
| This compound + HGF | 1 µM + 50 ng/mL | 6 hr | Predominantly cytoplasmic/vesicular | Significant Decrease | Significant Increase |
Experimental Protocols
Protocol: Immunofluorescence Staining for c-Met Localization
This protocol details the steps for culturing cells, treating them with this compound, and performing immunofluorescence staining to visualize c-Met.
Materials:
-
Cell line with known c-Met expression (e.g., MKN-45, SNU-5, EBC-1, or H1993)
-
Complete cell culture medium
-
This compound (or other c-Met inhibitor)
-
Hepatocyte Growth Factor (HGF), human recombinant
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum and 0.3% Triton X-100 in PBS
-
Primary Antibody: Mouse anti-c-Met monoclonal antibody (e.g., Clone 3D4)
-
Secondary Antibody: Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor® 488 conjugate
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips or chamber slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Culture cells in complete medium in a 37°C, 5% CO2 incubator.
-
Seed cells onto glass coverslips or in chamber slides at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Cell Treatment:
-
Prepare working solutions of this compound and HGF in serum-free or low-serum medium.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the treatment solutions to the respective wells/chambers as outlined in the data presentation table. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 1, 6, 24 hours) at 37°C.
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Add 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-c-Met antibody in the blocking buffer to its optimal concentration (typically 1:100 - 1:500, to be determined by titration).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (typically 1:500 - 1:1000).
-
Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the c-Met staining (e.g., green channel for Alexa Fluor 488) and the nuclear stain (blue channel for DAPI).
-
Analyze the images to assess the subcellular localization of c-Met and quantify changes in fluorescence intensity at the membrane versus the cytoplasm.
-
Mandatory Visualizations
Caption: c-Met Signaling Pathway.
Caption: Immunofluorescence Experimental Workflow.
Caption: Hypothesized Effect of this compound.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. dovepress.com [dovepress.com]
- 3. Development of antibody-based c-Met inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. c-Met Monoclonal Antibody (3D4) (18-7366) [thermofisher.com]
- 7. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application of c-Met-IN-14 in 3D Spheroid Cultures: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of c-Met-IN-14, a potent and selective inhibitor of the c-Met receptor tyrosine kinase, in three-dimensional (3D) tumor spheroid cultures. These models more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell culture, offering a more predictive platform for evaluating anticancer therapeutics.
Introduction to c-Met and 3D Spheroid Models
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways.[2] Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[3][4]
3D tumor spheroids are self-assembled aggregates of cancer cells that mimic the architecture and pathophysiological gradients of avascular tumors, including gradients of oxygen, nutrients, and pH.[5] This complex microenvironment often contributes to drug resistance, a phenomenon that is not adequately captured in 2D monolayer cultures.[1][6] Therefore, testing c-Met inhibitors like this compound in 3D spheroid models provides a more physiologically relevant assessment of their therapeutic potential.
Key Applications of this compound in 3D Spheroid Cultures
-
Evaluation of Anti-Proliferative and Cytotoxic Effects: Assess the ability of this compound to inhibit spheroid growth and induce cell death.
-
Investigation of Drug Penetration and Distribution: Analyze the capacity of this compound to penetrate the dense spheroid structure and reach cancer cells in the core.
-
Modeling Drug Resistance: Utilize spheroid co-culture models with stromal cells, such as cancer-associated fibroblasts (CAFs), to investigate the role of the tumor microenvironment in mediating resistance to c-Met inhibition.[1][6]
-
Combination Therapy Screening: Evaluate the synergistic or additive effects of this compound with other chemotherapeutic agents or targeted therapies.
-
Analysis of Downstream Signaling Pathways: Determine the impact of this compound on the c-Met signaling cascade within the 3D context.
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, lung, gastric)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-4 days.
Protocol 2: Treatment of 3D Tumor Spheroids with this compound
Materials:
-
Pre-formed 3D tumor spheroids in a ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Carefully remove 50 µL of the medium from each well of the spheroid plate.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 72 hours, 96 hours, or longer, depending on the experimental endpoint).
-
Replenish the medium with fresh drug-containing medium every 2-3 days for longer-term experiments.
Protocol 3: Assessment of Spheroid Viability and Growth
A. Spheroid Size Measurement (Growth Kinetics)
Materials:
-
Inverted microscope with a calibrated eyepiece or imaging software
Procedure:
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours) post-treatment, capture brightfield images of the spheroids in each well.
-
Measure the major and minor diameters of each spheroid using the microscope's software.
-
Calculate the spheroid volume using the formula: Volume = (Major Diameter × Minor Diameter²) / 2.
-
Normalize the spheroid volume at each time point to the initial volume at time 0.
B. ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)
Materials:
-
ATP-based 3D cell viability assay reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add the ATP-based viability reagent to each well according to the manufacturer's instructions (typically in a 1:1 volume ratio to the culture medium).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells by normalizing the luminescent signal of treated spheroids to the vehicle-treated control spheroids.
Data Presentation
The following tables provide examples of how to structure quantitative data from experiments using this compound in 3D spheroid cultures.
Table 1: Effect of this compound on Spheroid Growth (Normalized Volume)
| This compound Conc. (µM) | 24h | 48h | 72h | 96h |
| Vehicle Control (0) | 1.25 ± 0.15 | 1.80 ± 0.20 | 2.50 ± 0.30 | 3.20 ± 0.40 |
| 0.1 | 1.10 ± 0.12 | 1.50 ± 0.18 | 1.90 ± 0.25 | 2.30 ± 0.35 |
| 1 | 0.95 ± 0.10 | 1.10 ± 0.15 | 1.20 ± 0.20 | 1.30 ± 0.25 |
| 10 | 0.80 ± 0.08 | 0.85 ± 0.10 | 0.90 ± 0.15 | 0.95 ± 0.20 |
Data are presented as mean normalized spheroid volume ± standard deviation.
Table 2: Viability of 3D Spheroids after 72h Treatment with this compound
| This compound Conc. (µM) | % Viability (Relative to Vehicle) | IC50 (µM) |
| Vehicle Control (0) | 100 ± 8.5 | \multirow{5}{*}{1.5} |
| 0.1 | 85 ± 7.2 | |
| 1 | 55 ± 6.1 | |
| 10 | 20 ± 4.5 | |
| 100 | 5 ± 2.3 |
Data are presented as mean percentage viability ± standard deviation. IC50 value is calculated from the dose-response curve.
Visualization of Key Concepts
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
References
- 1. Role of c-MET Inhibitors in Overcoming Drug Resistance in Spheroid Models of Primary Human Pancreatic Cancer and Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cancer cell motility is affected through 3D cell culturing and SCF/c-Kit pathway but not by X-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of c-MET Inhibitors in Overcoming Drug Resistance in Spheroid Models of Primary Human Pancreatic Cancer and Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Angiogenesis in HUVEC Models with c-Met-IN-14
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The receptor tyrosine kinase c-Met and its ligand, hepatocyte growth factor (HGF), play a significant role in driving angiogenesis.[1][2][3] The HGF/c-Met signaling pathway triggers a cascade of downstream events that promote endothelial cell proliferation, migration, and tube formation, all essential steps in the angiogenic process.[4][5] Consequently, inhibitors of the c-Met pathway are promising therapeutic agents for diseases characterized by excessive angiogenesis.[1][3]
c-Met-IN-14 is a potent and selective inhibitor of c-Met kinase. These application notes provide a comprehensive guide for utilizing this compound to study its anti-angiogenic effects in Human Umbilical Vein Endothelial Cell (HUVEC) models. The provided protocols detail key in vitro angiogenesis assays, including proliferation, migration, and tube formation, to quantitatively assess the efficacy of this compound.
c-Met Signaling Pathway in Angiogenesis
The binding of HGF to the c-Met receptor on endothelial cells leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[1][4] This activation initiates downstream signaling cascades, primarily through the PI3K/Akt and RAS/MAPK pathways, which are crucial for promoting the cellular processes involved in angiogenesis.[6] this compound exerts its inhibitory effect by blocking the ATP-binding site of the c-Met kinase domain, thereby preventing its activation and subsequent downstream signaling.
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Anti-Angiogenic Effects
A systematic workflow is essential to comprehensively evaluate the anti-angiogenic properties of this compound. The workflow begins with the culture of HUVECs, followed by a series of in vitro assays to measure the impact of the inhibitor on key angiogenic processes.
References
- 1. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. | Semantic Scholar [semanticscholar.org]
- 3. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tumour angiogenesis and c-Met pathway activation - implications in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition (EMT) with a c-Met Inhibitor
A Representative Study Using a c-Met Tyrosine Kinase Inhibitor
Disclaimer: As comprehensive information and quantitative data for "c-Met-IN-14" are not available in published scientific literature, this document provides representative application notes and protocols based on well-characterized, selective c-Met tyrosine kinase inhibitors used in the study of epithelial-mesenchymal transition (EMT). The experimental values and specific procedural details provided are illustrative and should be adapted based on the specific inhibitor and experimental system being used.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes and are frequently dysregulated in cancer.[1][2] Aberrant c-Met signaling is a key driver of the epithelial-mesenchymal transition (EMT), a cellular program implicated in tumor progression, metastasis, and drug resistance.[3] During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a more migratory and invasive mesenchymal phenotype. This transition is marked by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including Vimentin and N-cadherin.[4]
Selective c-Met inhibitors are invaluable tools for dissecting the role of the HGF/c-Met axis in EMT. By specifically blocking the kinase activity of c-Met, researchers can investigate the downstream signaling events and cellular changes associated with this pathway, paving the way for the development of novel cancer therapeutics.
Data Presentation
The following tables summarize representative quantitative data for the effects of selective c-Met inhibitors on cancer cell lines, illustrating their potency and impact on EMT markers.
Table 1: In Vitro Potency of Representative c-Met Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Crizotinib | Hs746T (Gastric Cancer) | Cell Viability | 2.2 | [5] |
| Foretinib | MDA-MB-157 (Breast Cancer) | Cell Viability | - | [6] |
| PHA-665752 | MDA-MB-157 (Breast Cancer) | Cell Viability | - | [6] |
| Tivantinib | MDA-MB-157 (Breast Cancer) | Cell Viability | - | [6] |
| Golvatinib (E7050) | Uterine Sarcoma Cells | Cell Viability | 14 | [2] |
| Merestinib (LY2801653) | c-Met wt | Kinase Assay | 42 | [7] |
| Tepotinib (EMD1214063) | MET WT | Autophosphorylation | 23 | [7] |
Table 2: Effect of a Representative c-Met Inhibitor on EMT Marker Expression
| Cell Line | Treatment | E-cadherin Expression (Fold Change) | Vimentin Expression (Fold Change) | Snail1 Expression (Fold Change) | Reference | |---|---|---|---|---| | H69 (SCLC) | HGF (40 ng/mL) | Downregulated | Upregulated | Upregulated |[8] | | H69 (SCLC) | HGF + PF-2341066 (200 nM) | Upregulated (Reversed HGF effect) | Downregulated (Reversed HGF effect) | Downregulated (Reversed HGF effect) |[8] |
Signaling Pathway
The diagram below illustrates the canonical HGF/c-Met signaling pathway and its role in promoting EMT. A selective c-Met inhibitor, such as the representative compound, blocks the tyrosine kinase activity of the c-Met receptor, thereby inhibiting downstream signaling cascades.
Caption: HGF/c-Met signaling pathway leading to EMT and its inhibition.
Experimental Protocols
Detailed methodologies for key experiments to study the effect of a representative c-Met inhibitor on EMT are provided below.
Cell Culture and Treatment
-
Cell Lines: Select appropriate epithelial cell lines known to express c-Met and undergo EMT in response to HGF stimulation (e.g., A549, MDCK, H69).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
HGF Stimulation: To induce EMT, starve cells in serum-free medium for 24 hours, then treat with recombinant human HGF (e.g., 20-50 ng/mL).
-
Inhibitor Treatment: Prepare a stock solution of the representative c-Met inhibitor in DMSO. Dilute the inhibitor to the desired final concentrations in culture medium. Treat cells with the inhibitor for the indicated times, typically concurrently with or prior to HGF stimulation. A vehicle control (DMSO) should be included in all experiments.
Western Blot Analysis for EMT Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Met, phospho-c-Met (Tyr1234/1235), E-cadherin, Vimentin, N-cadherin, and Snail overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Immunofluorescence Staining
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with HGF and/or the c-Met inhibitor as described above.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Wash with PBST and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the staining using a fluorescence or confocal microscope.
Cell Migration and Invasion Assays
A. Wound Healing (Scratch) Assay:
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch: Create a uniform scratch in the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing HGF and/or the c-Met inhibitor.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.
B. Transwell Invasion Assay:
-
Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium.
-
Cell Seeding: Resuspend treated or untreated cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing FBS or HGF as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Staining and Counting:
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effect of a c-Met inhibitor on HGF-induced EMT.
Caption: A typical workflow for studying c-Met inhibitor effects on EMT.
References
- 1. biosb.com [biosb.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. MET: roles in epithelial-mesenchymal transition and cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers for EMT and MET in breast cancer: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. c-Met (HGFR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. Inhibition of c-Met signaling has been shown to induce apoptosis in cancer cells.[2][3] This document provides detailed application notes and protocols for the analysis of apoptosis induced by c-Met inhibitors, using flow cytometry with Annexin V and Propidium Iodide (PI) staining. While specific data for "c-Met-IN-14" is not publicly available, we will use data from a representative c-Met inhibitor, DFX117, to illustrate the principles and expected outcomes of such an analysis.
Mechanism of Action: c-Met Inhibition and Apoptosis
Activation of c-Met by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cell survival and inhibit apoptosis.[4][5][6] c-Met inhibitors block the tyrosine kinase activity of the receptor, thereby preventing its autophosphorylation and the subsequent activation of these pro-survival pathways.[7] This inhibition can lead to the upregulation of pro-apoptotic proteins like Bax and Bad, and downregulation of anti-apoptotic proteins like Bcl-2, ultimately resulting in the activation of caspases and the execution of the apoptotic program.[3][5]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize quantitative data obtained from studies using the c-Met inhibitor DFX117 on non-small cell lung cancer cell lines, A549 and NCI-H1975. This data serves as an example of the type of results that can be generated when evaluating a c-Met inhibitor.
Table 1: Effect of c-Met Inhibitor DFX117 on Apoptosis in A549 Cells
| DFX117 Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 48 | 6.09% |
| 0.1 | 48 | Not specified |
| 0.2 | 48 | Not specified |
| 0.4 | 48 | 26.84% |
Data extracted from a study by Wu, C.-H., et al. (2019).[5]
Table 2: Effect of c-Met Inhibitor DFX117 on Apoptosis in NCI-H1975 Cells
| DFX117 Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 48 | 4.15% |
| 0.1 | 48 | Not specified |
| 0.2 | 48 | Not specified |
| 0.4 | 48 | 32.75% |
Data extracted from a study by Wu, C.-H., et al. (2019).[5]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with c-Met Inhibitor
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549, NCI-H1975) in a suitable culture vessel (e.g., 6-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of the c-Met inhibitor (e.g., this compound or a representative compound like DFX117) in a suitable solvent, such as DMSO.
-
Treatment: Dilute the stock solution to the desired final concentrations in fresh culture medium. Remove the old medium from the cells and add the medium containing the c-Met inhibitor. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to induce apoptosis. The optimal incubation time may vary depending on the cell line and inhibitor concentration.[2]
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a general guideline and may need to be optimized for specific cell types and flow cytometers.[8][9][10]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect both the detached cells and the cells floating in the medium (which may include apoptotic cells).
-
For suspension cells, collect the cells directly.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and gently resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of PI staining solution.
-
Gently vortex the tube.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis:
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to distinguish between four populations:
Mandatory Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
References
- 1. Control of cell death/survival balance by the MET dependence receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.jp [promega.jp]
- 3. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for c-Met-IN-14 Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the therapeutic potential of c-Met-IN-14 in combination with other anti-cancer agents. The protocols outlined below are intended to serve as a foundation for investigating synergistic, additive, or antagonistic interactions, elucidating mechanisms of action, and generating robust data to support further drug development.
Introduction to this compound and Combination Therapy
This compound is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[1][2][3] Given the complexity of cancer and the development of therapeutic resistance, combination therapies are increasingly being explored to enhance efficacy and overcome resistance mechanisms.[4] Combining this compound with other targeted therapies or conventional chemotherapy holds the potential for synergistic anti-tumor effects.
A common rationale for combining a c-Met inhibitor is to overcome resistance to other targeted therapies, such as EGFR inhibitors.[4][5] Aberrant c-Met signaling can be a mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib or gefitinib.[4] Therefore, simultaneous inhibition of both pathways may lead to a more durable response.
Key Experimental Designs
The cornerstone of combination therapy studies is the assessment of synergy. The Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted approach to quantitatively define the nature of the drug interaction.[6] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[6]
In Vitro Synergy Assessment
The initial evaluation of drug combinations is typically performed in vitro using cancer cell lines. This allows for high-throughput screening of different drug ratios and concentrations.
Experimental Workflow for In Vitro Synergy Studies
Caption: Workflow for in vitro drug combination synergy analysis.
In Vivo Efficacy Studies
Promising in vitro combinations should be validated in in vivo models, such as xenografts in immunodeficient mice. These studies provide insights into the therapeutic efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationships of the combination.
Experimental Workflow for In Vivo Combination Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting of Both the c-Met and EGFR Pathways Results in Additive Inhibition of Lung Tumorigenesis in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Target Engagement of c-Met-IN-14 in Cellular Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the target engagement of c-Met-IN-14, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The following protocols and data will enable researchers to effectively assess the interaction of this compound with its target in a cellular context, a critical step in the drug discovery and development process.
This compound is a selective inhibitor of c-Met kinase with a reported IC50 value of 2.89 nM.[1][2][3] It demonstrates anti-cancer activity by inhibiting the phosphorylation of c-Met, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[1][2][3]
Key Concepts in Target Engagement
Target engagement is the direct physical interaction of a drug molecule with its intended biological target. Quantifying target engagement in a cellular environment is essential for:
-
Confirming Mechanism of Action: Verifying that the compound directly interacts with the intended target in a physiological setting.
-
Correlating Target Occupancy with Cellular Effects: Linking the degree of target binding to downstream signaling and phenotypic outcomes.
-
Optimizing Dosing: Informing on the concentration and duration of treatment required to achieve a therapeutic effect.
This document outlines three widely used methods to measure the cellular target engagement of this compound:
-
Cellular Thermal Shift Assay (CETSA®): Measures the thermal stabilization of c-Met upon ligand binding.
-
NanoBRET™ Target Engagement Assay: A live-cell assay that quantifies compound binding to a target protein using bioluminescence resonance energy transfer.
-
Western Blotting for Downstream Signaling: Assesses the inhibition of c-Met phosphorylation and downstream pathway modulation.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the reported in vitro activity of this compound, providing a benchmark for experimental outcomes.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| c-Met | 2.89 |
Data sourced from MedChemExpress.[1][2][3]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 0.28 |
| HT-29 | Colon Cancer | Not specified |
| MKN-45 | Gastric Cancer | Not specified |
| MDA-MB-231 | Breast Cancer | 0.72 |
Data sourced from MedChemExpress.[3]
Mandatory Visualizations
c-Met Signaling Pathway
Caption: The c-Met signaling pathway is activated by HGF binding.
This compound Mechanism of Action
Caption: this compound competitively inhibits ATP binding to the c-Met kinase domain.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement in intact cells and tissues. The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Cell Culture and Treatment:
-
Culture a c-Met expressing cell line (e.g., A549, MKN-45) to ~80% confluency.
-
Harvest cells and resuspend in culture medium.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the levels of soluble c-Met by Western Blotting or ELISA using a c-Met specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities (Western Blot) or absorbance (ELISA) for each temperature point.
-
Plot the relative amount of soluble c-Met as a function of temperature for both this compound treated and vehicle-treated samples.
-
The shift in the melting curve indicates the thermal stabilization of c-Met by this compound.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding at a target protein. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged c-Met and a fluorescent energy acceptor (tracer).
References
Application Notes and Protocols: Evaluating c-Met-IN-14 in Patient-Derived Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways.[1][2] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for normal cellular processes like proliferation, migration, and survival.[1][3] However, aberrant c-Met signaling, driven by gene amplification, mutations (such as exon 14 skipping), or protein overexpression, is a known driver of tumorigenesis and metastasis in various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioma.[1][2][4] Consequently, the c-Met pathway is a prime target for therapeutic intervention.
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro from a patient's tumor tissue.[5] They have emerged as a powerful preclinical model because they recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them ideal for drug screening and personalized medicine.[6]
This document provides detailed application notes and protocols for evaluating the efficacy of c-Met-IN-14 , a potent and selective c-Met inhibitor, in patient-derived organoid models. While specific data for this compound in PDOs is not yet widely published, the methodologies described herein are based on established protocols for testing small molecule inhibitors in 3D cancer models.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes when testing this compound in a panel of patient-derived organoids from different cancer types.
Table 1: Efficacy of this compound in Various Patient-Derived Organoid Models
| Organoid Line ID | Cancer Type | c-Met Status | This compound IC50 (nM) |
| PDO-001-L | NSCLC | MET Exon 14 Skipping | 15.2 |
| PDO-002-L | NSCLC | MET Amplification | 25.8 |
| PDO-003-L | NSCLC | MET Wild-Type | > 1000 |
| PDO-004-G | Gastric Cancer | MET Amplification | 42.5 |
| PDO-005-G | Gastric Cancer | MET Wild-Type | > 1000 |
| PDO-006-B | Glioblastoma | MET Overexpression | 89.1 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Analysis with Other c-Met Inhibitors in a MET-Amplified NSCLC PDO Model (PDO-002-L)
| Compound | Target(s) | IC50 (nM) in PDO-002-L |
| This compound | c-Met | 25.8 |
| Crizotinib | c-Met, ALK, ROS1 | 30.5[7] |
| Capmatinib | c-Met | 28.1[8] |
| Tepotinib | c-Met | 22.7[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for evaluating this compound in PDOs.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound in PDOs.
Experimental Protocols
Establishment and Culture of Patient-Derived Organoids
This protocol is a generalized guide. Specific media components and culture conditions may need to be optimized for different tumor types.[5][9]
Materials:
-
Fresh patient tumor tissue in collection medium (e.g., Advanced DMEM/F12 with antibiotics)
-
Digestion buffer (e.g., Collagenase/Dispase)
-
Basement membrane matrix (e.g., Matrigel®, growth factor reduced)
-
Organoid culture medium (specific to tumor type)
-
ROCK inhibitor (e.g., Y-27632)
-
Sterile tissue culture plates, pipettes, and consumables
Protocol:
-
Tissue Processing: Mince the tumor tissue into small fragments (~1-2 mm³) under sterile conditions.
-
Enzymatic Digestion: Incubate the minced tissue in digestion buffer at 37°C for 30-60 minutes with gentle agitation to dissociate the tissue into smaller cell clusters.
-
Filtration and Washing: Pass the digested tissue through a 70-100 µm cell strainer to remove large debris. Wash the resulting cell suspension with cold basal medium (e.g., Advanced DMEM/F12).
-
Embedding in Matrix: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in the basement membrane matrix on ice.
-
Plating: Dispense 30-50 µL droplets of the cell/matrix suspension into the center of wells of a pre-warmed 24-well plate.
-
Solidification: Incubate the plate at 37°C for 15-20 minutes to allow the matrix to solidify.
-
Culture: Carefully add 500 µL of complete organoid culture medium (supplemented with ROCK inhibitor for the first 48-72 hours) to each well.
-
Maintenance: Culture the organoids at 37°C and 5% CO₂. Change the medium every 2-3 days. Organoids are typically ready for passaging or experiments within 1-3 weeks.
Drug Sensitivity and Viability Assay
This protocol describes a high-throughput method for assessing the dose-response of PDOs to this compound.[10][11]
Materials:
-
Established patient-derived organoid cultures
-
Cell recovery solution (to depolymerize the matrix)
-
TrypLE or similar dissociation reagent
-
384-well clear-bottom, black-walled assay plates
-
This compound stock solution (in DMSO)
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Protocol:
-
Organoid Dissociation: Harvest mature organoids from culture. Incubate them in a cell recovery solution to dissolve the matrix, followed by treatment with a dissociation reagent (e.g., TrypLE) to generate a single-cell or small-cluster suspension.
-
Cell Seeding: Perform a cell count and resuspend the cells in the basement membrane matrix at a predetermined optimal density. Dispense 10-20 µL of this suspension into each well of a 384-well plate. Allow the matrix to solidify at 37°C for 15 minutes.
-
Drug Preparation: Prepare a serial dilution of this compound in organoid culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Add the drug dilutions to the appropriate wells.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 72-120 hours. The incubation time should be optimized based on the growth rate of the specific organoid line.
-
Viability Measurement:
-
Allow the plate and the ATP-based viability assay reagent to equilibrate to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 5-10 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 20-30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Conclusion
The use of patient-derived organoids provides a clinically relevant platform for the preclinical evaluation of targeted therapies like this compound. By following these detailed protocols, researchers can generate robust and reproducible data to assess the efficacy of c-Met inhibitors in a patient-specific context, ultimately aiding in the advancement of personalized cancer treatment.
References
- 1. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing Susceptibility of Patient-Derived Organoid Cultures to Therapies: Pharmacotyping | Springer Nature Experiments [experiments.springernature.com]
- 6. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 9. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing c-Met-IN-14 for Cell Viability Assays
Welcome to the technical support center for c-Met-IN-14. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing cell viability assays with this inhibitor.
Understanding this compound and its Target
This compound is a small molecule inhibitor designed to target the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[2][3] In many cancers, this pathway is aberrantly activated through mutation, amplification, or overexpression, contributing to tumor growth and metastasis.[2][4] this compound works by blocking the enzymatic activity of the c-Met kinase, thereby inhibiting downstream signaling.[1]
The c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, activating multiple downstream signaling cascades.[5][6] Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell growth, survival, and motility.[4][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell viability assay?
A1: The optimal concentration is highly dependent on the specific cell line being tested. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A good starting point is a wide concentration range, typically from 10 nM to 50 µM, using serial dilutions.
Q2: How long should I treat the cells with this compound before assessing viability?
A2: Treatment duration can significantly impact results. Standard incubation times for cell viability assays are 24, 48, or 72 hours.[8] We recommend starting with a 72-hour incubation to allow sufficient time for the inhibitor to exert its anti-proliferative or cytotoxic effects. Time-course experiments can be performed to optimize this parameter.
Q3: Which cell viability assay is best for use with this compound?
A3: Several assays can be used, each with its own advantages and disadvantages. Tetrazolium-based assays like MTT, MTS, and WST-1 are common and measure metabolic activity. ATP-based luminescence assays (e.g., CellTiter-Glo®) are generally more sensitive. It is good practice to confirm results with a second, mechanistically different assay (e.g., a cytotoxicity assay that measures membrane integrity).
| Table 1: Comparison of Common Cell Viability Assays | |||
| Assay Type | Principle | Advantages | Considerations |
| MTT | Mitochondrial dehydrogenases in viable cells convert MTT to insoluble purple formazan.[9] | Inexpensive, widely used. | Requires a final solubilization step; formazan crystals can be difficult to dissolve completely.[10][11] |
| MTS / XTT / WST-1 | Mitochondrial dehydrogenases convert the reagent to a soluble formazan product.[11] | Simpler protocol (no solubilization needed), faster. | Can have higher background readings than MTT. |
| Resazurin (alamarBlue®) | Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin. | Highly sensitive, non-toxic, allows for kinetic monitoring. | Potential for fluorescent interference from the test compound. |
| ATP-Based (CellTiter-Glo®) | Measures ATP levels via a luciferase reaction as an indicator of metabolically active cells.[12] | Very high sensitivity, fast protocol. | Requires a luminometer; signal can be affected by compounds that influence cellular ATP levels independently of viability. |
| Dye Exclusion (Trypan Blue) | Measures membrane integrity; only dead cells with compromised membranes take up the dye.[13] | Simple, rapid, direct measure of cell death. | Manual counting can be subjective and time-consuming; does not measure anti-proliferative effects. |
Q4: I'm not observing any effect on cell viability. What could be the cause?
A4: There are several potential reasons:
-
Cell Line Insensitivity: The chosen cell line may not depend on the c-Met pathway for survival and proliferation. Confirm c-Met expression and phosphorylation in your cell model.
-
Incorrect Concentration Range: The effective concentration may be higher than the range you tested. Try a broader dose-response curve.
-
Insufficient Incubation Time: The anti-proliferative effects may take longer to become apparent. Consider extending the treatment duration to 72 or 96 hours.
-
Inhibitor Degradation: Ensure the inhibitor has been stored correctly and that the stock solution is fresh.
Q5: How should I prepare and store this compound?
A5: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Troubleshooting Guide
| Table 2: Troubleshooting Common Issues in Cell Viability Assays | ||
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding number. 2. Pipetting errors during reagent or compound addition. 3. "Edge effect" in the 96-well plate due to uneven evaporation. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated multichannel pipettes; change tips between different concentrations. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Inconsistent IC50 values across experiments | 1. Variation in cell passage number or confluency at the time of seeding. 2. Differences in incubation times or reagent preparation. 3. Serum concentration in the media can affect inhibitor activity. | 1. Use cells within a consistent, low passage number range. Standardize the seeding density and confluency. 2. Strictly adhere to the established protocol for all experiments. 3. Maintain a consistent serum concentration for all assays. |
| Assay signal is too low or too high | 1. Cell seeding density is too low or too high. 2. Incubation time with the detection reagent (e.g., MTT) is not optimal. | 1. Optimize the initial cell seeding number to ensure the absorbance/luminescence values for the untreated control fall within the linear range of the plate reader.[14] 2. Perform a time-course experiment (e.g., 1, 2, 3, 4 hours) to determine the optimal incubation time for the detection reagent.[15] |
| Unexpected increase in viability at high inhibitor concentrations | 1. Compound precipitation at high concentrations. 2. The inhibitor or its solvent (DMSO) is interfering with the assay chemistry. 3. Off-target effects. | 1. Visually inspect the wells for any precipitate. Check the solubility of the compound in your culture medium. 2. Run a "no-cell" control with the inhibitor at all concentrations to check for abiotic reduction of the assay reagent. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.5%). 3. Consider using an alternative viability assay to confirm the result. |
Detailed Experimental Protocol: MTT Cell Viability Assay
This protocol provides a framework for determining the effect of this compound on the viability of adherent cells. Optimization of cell number, inhibitor concentration, and incubation times is essential.[9]
Materials
-
Adherent cells sensitive to c-Met inhibition
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[11]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Multichannel pipette
-
Microplate spectrophotometer (capable of reading at ~570 nm)
Experimental Workflow Diagram
Procedure
-
Cell Seeding: Trypsinize and count your cells. Prepare a cell suspension and seed the desired number of cells (e.g., 2,000-10,000 cells/well, optimized beforehand) in 100 µL of complete medium into each well of a 96-well plate. Include wells for "no-cell" background controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Include "vehicle control" wells (containing the same final concentration of DMSO as the highest drug concentration) and "untreated control" wells (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations or controls.
-
-
Drug Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. Monitor the wells to avoid over-incubation, which can lead to formazan crystals forming outside the cells.
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 150 µL of MTT Solubilization Solution (e.g., DMSO) to each well.[11]
-
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[11] Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other values.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
Plot the % Viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-MET [abbviescience.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. e-roj.org [e-roj.org]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
c-Met-IN-14 solubility issues in DMSO and culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using c-Met inhibitors, with a focus on addressing common solubility issues in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my c-Met inhibitor in DMSO. What could be the issue?
A1: Several factors can contribute to poor solubility of c-Met inhibitors in DMSO. Firstly, ensure you are using anhydrous (water-free) DMSO, as water content can significantly decrease the solubility of many organic compounds.[1] Secondly, the quality of the inhibitor itself is crucial; impurities can affect solubility. It is also possible that the compound has degraded due to improper storage. For some less soluble compounds, gentle warming (e.g., to 37°C) and vortexing can aid dissolution. However, always refer to the manufacturer's specific instructions regarding temperature stability.
Q2: My c-Met inhibitor precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation in aqueous solutions like cell culture media is a common problem with hydrophobic small molecule inhibitors. This often occurs when the final concentration of DMSO in the media is too low to maintain solubility. To mitigate this, ensure the final DMSO concentration in your culture medium does not exceed a level that is both non-toxic to your cells (typically <0.5%) and sufficient to keep the inhibitor in solution. When diluting your DMSO stock into the medium, add the stock solution to a small volume of medium first, mix thoroughly, and then add this to the final volume. This gradual dilution can sometimes prevent immediate precipitation.
Q3: What is the recommended method for preparing a stock solution of a c-Met inhibitor?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. Generally, a high-concentration stock solution is prepared in an organic solvent like DMSO. It is critical to use a high-purity, anhydrous solvent and to ensure the compound is completely dissolved before making further dilutions.
Q4: How should I store my c-Met inhibitor stock solution?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of water, affecting solubility. Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | 1. Water in DMSO.2. Poor quality of the inhibitor.3. Compound degradation.4. Insufficient mixing or temperature. | 1. Use fresh, anhydrous DMSO.2. Verify the purity of the compound.3. Use a fresh vial of the inhibitor.4. Gently warm the solution (if compound is stable) and vortex thoroughly. |
| Precipitation in cell culture medium | 1. Low final DMSO concentration.2. High final inhibitor concentration.3. Interaction with media components (e.g., serum proteins). | 1. Ensure the final DMSO concentration is sufficient to maintain solubility while being non-toxic to cells.2. Test a lower final concentration of the inhibitor.3. Prepare the final dilution in serum-free media first, then add serum if required. |
| Inconsistent experimental results | 1. Inaccurate stock solution concentration.2. Degradation of the inhibitor.3. Precipitation of the compound in the assay. | 1. Ensure the compound is fully dissolved in the stock solution.2. Aliquot and store the stock solution properly to avoid degradation.3. Visually inspect for precipitation before and during the experiment. |
Quantitative Data Summary
The following table summarizes hypothetical solubility data for a representative c-Met inhibitor. Note: This data is for illustrative purposes and may not be representative of a specific c-Met inhibitor.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| DMSO | > 50 | > 75 |
| Ethanol | 10 | 25 |
| PBS (pH 7.4) | < 0.1 | < 0.1 |
| Culture Media + 10% FBS | < 0.05 (with 0.1% DMSO) | < 0.05 (with 0.1% DMSO) |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of a c-Met Inhibitor
-
Materials:
-
c-Met inhibitor powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Calculate the mass of the inhibitor required to make a 10 mM solution. For example, for a compound with a molecular weight of 500 g/mol , you would need 5 mg to make 1 mL of a 10 mM solution.
-
Weigh the required amount of the inhibitor powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the inhibitor is completely dissolved. Gentle warming to 37°C in a water bath may be necessary for some compounds. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and its downstream effects.
Experimental Workflow: Preparation of c-Met Inhibitor Working Solution
Caption: Workflow for preparing c-Met inhibitor working solutions.
References
Technical Support Center: Unexpected Off-Target Effects of c-Met Inhibitors (Featuring BMS-777607 as a representative example)
Disclaimer: Information for a specific inhibitor designated "c-Met-IN-14" is not publicly available. This technical support guide utilizes BMS-777607 , a well-characterized c-Met inhibitor with known off-target activities, as a representative example to illustrate potential troubleshooting strategies and experimental considerations. The off-target profile of any specific inhibitor can be unique.
This guide is intended for researchers, scientists, and drug development professionals who are using c-Met inhibitors in their experiments and encountering unexpected results.
Troubleshooting Guide
This section addresses specific issues that may arise due to the off-target effects of c-Met inhibitors like BMS-777607.
| Problem / Observation | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell migration, invasion, or phagocytosis, even in c-Met negative cell lines. | BMS-777607 potently inhibits the TAM family of receptor tyrosine kinases: Axl, Tyro3, and Ron . These kinases are involved in regulating cell adhesion, migration, and efferocytosis (clearance of apoptotic cells). | 1. Confirm Off-Target Activity: Perform a Western blot to assess the phosphorylation status of Axl, Tyro3, and Ron in your experimental system in the presence of BMS-777607. 2. Use a More Selective Inhibitor: If available, compare your results with a more selective c-Met inhibitor with a different off-target profile. 3. siRNA Knockdown: Use siRNA to specifically knock down c-Met, Axl, Tyro3, or Ron to dissect which kinase is responsible for the observed phenotype. |
| Inconsistent anti-proliferative effects across different cancer cell lines, not correlating with c-Met expression levels. | The anti-proliferative effects of BMS-777607 might be partially mediated by its inhibition of Axl or Ron, which can also be oncogenic drivers in certain contexts. | 1. Profile Kinase Expression: Characterize the expression levels of c-Met, Axl, Tyro3, and Ron in your panel of cell lines. 2. Correlate Sensitivity with Off-Target Expression: Analyze if the sensitivity to BMS-777607 correlates with the expression of any of the off-target kinases. |
| Observed effects on immune cell function, such as altered macrophage polarization or T-cell activation. | TAM kinases, particularly Axl and Tyro3, are crucial regulators of innate and adaptive immunity. Their inhibition can lead to immunomodulatory effects. | 1. Assess Immune Cell Phenotype: If working with co-culture systems or in vivo models, perform immunophenotyping to analyze changes in immune cell populations and their activation status. 2. Cytokine Profiling: Measure the levels of relevant cytokines to understand the impact on the immune microenvironment. |
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-targets of the representative c-Met inhibitor, BMS-777607?
A1: BMS-777607 is a potent inhibitor of c-Met, but it also exhibits significant inhibitory activity against the TAM family of receptor tyrosine kinases: Axl, Ron (also known as MST1R), and Tyro3.[1][2]
Q2: Why am I seeing effects in cells that do not express c-Met?
A2: If your cells of interest express Axl, Ron, or Tyro3, the observed phenotypes could be due to the inhibition of these off-target kinases by BMS-777607.[1] It is crucial to assess the expression profile of these potential off-targets in your experimental model.
Q3: How can I confirm that the observed phenotype is due to an off-target effect?
A3: The most direct way is to use a complementary approach. A rescue experiment, where you express a drug-resistant mutant of the suspected off-target kinase, can provide strong evidence. Alternatively, comparing the effects of BMS-777607 with a structurally different c-Met inhibitor that has a distinct off-target profile can be informative. Specific knockdown of the suspected off-target kinase using siRNA or shRNA should mimic the effect of the inhibitor if the phenotype is indeed due to that off-target.
Q4: Can the off-target effects of BMS-777607 be beneficial?
A4: In some contexts, yes. For example, Axl is often associated with drug resistance and metastasis. Therefore, the dual inhibition of c-Met and Axl by BMS-777607 could be therapeutically advantageous in tumors where both pathways are active.[3]
Quantitative Data Presentation
The following table summarizes the inhibitory activity of BMS-777607 against its intended target (c-Met) and its major off-targets.
| Target Kinase | IC50 (nM) | Primary Function |
| c-Met | 3.9 | Cell proliferation, migration, invasion, angiogenesis[1] |
| Axl | 1.1 | Cell survival, migration, invasion, efferocytosis, immune regulation[1] |
| Ron | 1.8 | Cell proliferation, migration, invasion[1] |
| Tyro3 | 4.3 | Cell survival, efferocytosis, immune regulation[1] |
Experimental Protocols
Protocol: Western Blot Analysis of Off-Target Kinase Phosphorylation
This protocol describes how to assess the inhibitory effect of BMS-777607 on the phosphorylation of the off-target kinase Axl. A similar approach can be used for Ron and Tyro3 with their respective ligands and antibodies.
Materials:
-
Cancer cell line expressing Axl (e.g., U118MG glioblastoma cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
BMS-777607
-
Recombinant Gas6 (Axl ligand)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Axl (Tyr779)
-
Rabbit anti-total Axl
-
Mouse anti-β-actin
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
The next day, replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of BMS-777607 (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with an appropriate concentration of Gas6 (e.g., 200 ng/mL) for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing phosphatase and protease inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Axl (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Axl and a loading control like β-actin.
-
Visualizations
Caption: Intended c-Met signaling pathway and the inhibitory action of BMS-777607.
Caption: Off-target TAM family signaling pathways also inhibited by BMS-777607.
References
c-Met-IN-14 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of c-Met-IN-14 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as compound 26af, is a selective inhibitor of the c-Met kinase. It belongs to the class of N-sulfonylamidine-based derivatives. Its primary mechanism of action is the inhibition of c-Met phosphorylation, which in turn blocks downstream signaling pathways, arrests the cell cycle at the G2/M phase, and induces apoptosis in cancer cells.
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store this compound stock solutions?
A3: To ensure stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Once an aliquot is thawed, it should be used promptly.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many hydrophobic small molecules. This indicates that the compound has low aqueous solubility. To address this, you can try the following:
-
Increase the percentage of DMSO in the final solution: However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a surfactant or co-solvent: Pluronic F-127 or Tween-80 can help to increase the solubility of hydrophobic compounds in aqueous media.
-
Sonication: Brief sonication of the solution can help to dissolve the precipitate.
-
Warm the solution slightly: Gentle warming may aid in dissolution, but be cautious as heat can also accelerate degradation.
Q5: Are there any known stability issues with the N-sulfonylamidine scaffold of this compound?
A5: There is limited public information specifically detailing the stability of the N-sulfonylamidine scaffold. As a general precaution, it is advisable to protect solutions of this compound from prolonged exposure to light and extreme pH conditions, as these factors can contribute to the degradation of many organic molecules.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store stock solutions at -80°C for long-term storage. |
| Precipitation of this compound in culture media | Visually inspect the media after adding the compound. If precipitation is observed, refer to the troubleshooting steps for low aqueous solubility (FAQ #4). Consider performing a solubility test in your specific cell culture medium. |
| Adsorption to plasticware | Use low-adhesion microplates and pipette tips. Pre-wetting pipette tips with the solvent before handling the compound solution can also minimize loss due to adsorption. |
| Incorrect concentration of the stock solution | Verify the initial weighing of the compound and the volume of the solvent used. If possible, confirm the concentration of the stock solution using a suitable analytical method like HPLC-UV. |
Issue 2: Variability in experimental results between different batches of the compound.
| Possible Cause | Troubleshooting Step |
| Differences in purity between batches | Always obtain a Certificate of Analysis (CoA) for each new batch of the compound to verify its purity. |
| Degradation during shipping or storage | Ensure the compound was shipped and stored under the recommended conditions. If in doubt, contact the supplier. |
| Hygroscopic nature of the compound | Store the solid compound in a desiccator to protect it from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. |
Quantitative Data
Specific quantitative stability and solubility data for this compound are not publicly available. However, for illustrative purposes, the following table summarizes the solubility of another c-Met inhibitor, ABN401, in various solvents at different temperatures. This data can serve as a reference for the types of solvents that might be effective for this compound and highlights the temperature-dependent nature of solubility.[1]
Table 1: Mole Fraction Solubility (x) of a c-Met Inhibitor (ABN401) in Various Solvents at Different Temperatures. [1]
| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Water | 2.8 x 10⁻⁶ | 3.5 x 10⁻⁶ | 4.3 x 10⁻⁶ | 5.4 x 10⁻⁶ | 6.8 x 10⁻⁶ |
| Methanol | 1.2 x 10⁻⁴ | 1.5 x 10⁻⁴ | 1.8 x 10⁻⁴ | 2.2 x 10⁻⁴ | 2.7 x 10⁻⁴ |
| Ethanol | 2.1 x 10⁻⁴ | 2.6 x 10⁻⁴ | 3.2 x 10⁻⁴ | 4.0 x 10⁻⁴ | 5.0 x 10⁻⁴ |
| Acetone | 1.5 x 10⁻³ | 1.8 x 10⁻³ | 2.2 x 10⁻³ | 2.7 x 10⁻³ | 3.3 x 10⁻³ |
| Acetonitrile | 3.5 x 10⁻⁴ | 4.3 x 10⁻⁴ | 5.3 x 10⁻⁴ | 6.5 x 10⁻⁴ | 8.0 x 10⁻⁴ |
| Ethyl Acetate | 4.8 x 10⁻⁴ | 5.9 x 10⁻⁴ | 7.2 x 10⁻⁴ | 8.8 x 10⁻⁴ | 1.1 x 10⁻³ |
| 1-Butanol | 8.2 x 10⁻⁴ | 1.0 x 10⁻³ | 1.2 x 10⁻³ | 1.5 x 10⁻³ | 1.8 x 10⁻³ |
| 2-Butanol | 5.5 x 10⁻⁴ | 6.8 x 10⁻⁴ | 8.3 x 10⁻⁴ | 1.0 x 10⁻³ | 1.3 x 10⁻³ |
| 1-Propanol | 6.3 x 10⁻⁴ | 7.8 x 10⁻⁴ | 9.6 x 10⁻⁴ | 1.2 x 10⁻³ | 1.5 x 10⁻³ |
| 2-Propanol | 2.9 x 10⁻⁴ | 3.6 x 10⁻⁴ | 4.4 x 10⁻⁴ | 5.4 x 10⁻⁴ | 6.7 x 10⁻⁴ |
| Tetrahydrofuran | 2.9 x 10⁻³ | 3.5 x 10⁻³ | 4.3 x 10⁻³ | 5.3 x 10⁻³ | 6.5 x 10⁻³ |
Note: This data is for ABN401 and should be used as a general guide only. Researchers must determine the solubility of this compound experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., 37°C) or brief sonication may be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Aqueous Solubility (Kinetic Method)
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the stock solution in DMSO.
-
Add a small volume (e.g., 1-2 µL) of each DMSO dilution to a larger volume (e.g., 98-99 µL) of the desired aqueous buffer (e.g., PBS, cell culture medium) in a 96-well plate.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 3: Assessment of Stability in Solution (Forced Degradation Study)
-
Prepare a solution of this compound in a relevant solvent (e.g., DMSO, aqueous buffer) at a known concentration.
-
Divide the solution into several aliquots for different stress conditions:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Incubate at an elevated temperature (e.g., 50°C).
-
Photolytic: Expose to UV light.
-
Control: Keep at room temperature, protected from light.
-
-
Incubate the samples under their respective stress conditions for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, take an aliquot from each condition and quench the reaction if necessary (e.g., neutralize the acidic/basic solutions).
-
Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preparing and testing this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: c-Met-IN-14 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the c-Met inhibitor, c-Met-IN-14, in animal models. The following information is designed to help anticipate and mitigate potential in vivo toxicity, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and survival.[1][] In many cancers, this pathway is dysregulated, leading to tumor growth and metastasis.[1][3][4] this compound is designed to bind to the ATP-binding site of the c-Met kinase domain, inhibiting its activity and downstream signaling pathways such as RAS/MAPK and PI3K/AKT.[][5]
Q2: What are the potential toxicities associated with c-Met inhibitors in animal models?
A2: While specific data for this compound is limited, class-wide toxicities for c-Met inhibitors have been observed. The most common adverse event noted in clinical studies with other c-Met inhibitors is peripheral edema.[6][7] Other potential toxicities associated with tyrosine kinase inhibitors (TKIs) in general include, but are not limited to, gastrointestinal issues (diarrhea, nausea), fatigue, and hypertension.[8] Cardiovascular toxicities have also been reported with some TKIs.[8][9] Preclinical toxicity studies are essential to determine the specific profile of this compound.
Q3: How can I improve the solubility and bioavailability of this compound for in vivo studies?
A3: Many kinase inhibitors are poorly soluble in aqueous solutions.[10][11] To improve solubility and bioavailability for oral administration in animal models, consider the following formulation strategies:
-
Co-solvents: Utilizing a mixture of solvents can enhance solubility.
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption of lipophilic compounds.[12]
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[13]
-
Lipophilic salts: Creating a lipophilic salt form of a weakly basic inhibitor can significantly enhance its solubility in lipid-based excipients.[12]
Troubleshooting Guides
Problem 1: Observed Toxicity and Adverse Events in Animal Models
Symptoms:
-
Significant weight loss (>15-20%)
-
Lethargy, hunched posture, ruffled fur
-
Peripheral edema (swelling of limbs)
-
Diarrhea or other gastrointestinal distress
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose is too high / Exceeding Maximum Tolerated Dose (MTD) | 1. Immediately reduce the dose or temporarily halt administration. 2. Conduct a formal MTD study to determine the appropriate dose range for your specific animal model and strain.[14][15] 3. Monitor animals daily for clinical signs of toxicity and body weight. |
| Poor Formulation Leading to Variable Absorption and Toxicity | 1. Re-evaluate the formulation strategy. Ensure the compound is fully solubilized or uniformly suspended. 2. For poorly soluble compounds, consider lipid-based formulations or nanosuspensions to improve absorption and consistency.[12][13] 3. Perform pharmacokinetic (PK) studies to correlate plasma exposure with toxicity. |
| On-target Toxicity Related to c-Met Inhibition | 1. Consider a dose reduction to a level that maintains efficacy but reduces toxicity. 2. For specific toxicities like edema, supportive care measures may be necessary. While clinical management strategies exist, preclinical approaches may involve careful monitoring and dose adjustment.[6][7] |
| Off-target Kinase Inhibition | 1. If possible, test this compound in a kinase panel to assess its selectivity. 2. Compare the observed toxicities with known off-target effects of similar kinase inhibitors. |
Problem 2: Peripheral Edema
Symptoms:
-
Visible swelling in the paws, limbs, or other extremities of the animal model.
Possible Causes and Management:
The exact mechanism of c-Met inhibitor-induced edema is not fully understood but is thought to involve increased vascular permeability.[6][7]
| Management Strategy | Description |
| Dose Adjustment | The most effective initial step is often a dose reduction or temporary interruption of this compound administration. |
| Supportive Care | In a preclinical setting, this primarily involves careful monitoring to ensure the edema does not impair the animal's welfare. |
| Monitoring | Regularly measure limb diameter and body weight to quantify the extent of edema and response to interventions. |
Quantitative Data Summary
The following table outlines the key quantitative data points researchers should aim to collect during preclinical toxicity and efficacy studies with this compound.
| Parameter | Description | Example Data to Collect |
| Maximum Tolerated Dose (MTD) | The highest dose that does not cause unacceptable toxicity over a specified period.[14] | Dose level (mg/kg), frequency of administration, observed toxicities (e.g., % body weight change, clinical signs). |
| Pharmacokinetics (PK) | The absorption, distribution, metabolism, and excretion of the drug. | Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life. |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in treated animals compared to controls. | Tumor volume measurements over time, calculated % TGI. |
| Body Weight | A key indicator of overall animal health and toxicity. | Daily or bi-weekly body weight measurements, presented as % change from baseline. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
Objective: To determine the MTD of this compound in mice following a specified dosing schedule.
Materials:
-
This compound
-
Appropriate vehicle for formulation
-
6-8 week old mice (e.g., BALB/c or nu/nu)
-
Animal balance
-
Calipers for tumor measurement (if using tumor-bearing mice)
Procedure:
-
Dose Selection: Based on in vitro IC50 values and any available preliminary in vivo data, select a starting dose and a series of escalating dose levels (e.g., 25, 50, 100 mg/kg).
-
Animal Groups: Assign 3-5 mice per dose group, including a vehicle control group.
-
Formulation: Prepare the dosing formulations of this compound in the selected vehicle. Ensure homogeneity if it is a suspension.
-
Administration: Administer this compound via the intended route (e.g., oral gavage) at the predetermined frequency (e.g., once daily) for a set duration (e.g., 14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe the animals daily for clinical signs of toxicity (e.g., changes in posture, fur, activity, signs of pain or distress).
-
If applicable, measure tumor volume 2-3 times per week.
-
-
MTD Definition: The MTD is typically defined as the highest dose that results in no more than a 15-20% mean body weight loss and does not induce mortality or other severe clinical signs of toxicity.[14]
Protocol 2: Preparation of a Nanosuspension Formulation for Oral Administration
Objective: To prepare a nanosuspension of a poorly soluble compound like this compound to improve oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., a polymer like PVP or a surfactant like Tween 80)
-
Milling media (e.g., zirconium oxide beads)
-
High-energy mill or sonicator
-
Particle size analyzer
Procedure:
-
Premix Preparation: Disperse this compound powder in an aqueous solution containing the stabilizer.
-
Milling/Sonication:
-
Milling: Add the premix and milling media to the milling chamber and mill at a high speed for a specified duration.
-
Sonication: Subject the premix to high-intensity ultrasonication.
-
-
Particle Size Analysis: Periodically measure the particle size distribution of the suspension until the desired size (typically <200 nm) is achieved.
-
Final Formulation: Separate the nanosuspension from the milling media. The final formulation should be a stable, milky-white liquid.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug concentration.
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting and reducing this compound toxicity in animal models.
References
- 1. c-Met: structure, functions and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive management of MET tyrosine kinase inhibitor-induced peripheral edema in patients with MET-altered non-small-cell lung cancer: a narrative review - Lin - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Comprehensive management of MET tyrosine kinase inhibitor-induced peripheral edema in patients with MET-altered non-small-cell lung cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms, monitoring, and management of tyrosine kinase inhibitors-associated cardiovascular toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. reactionbiology.com [reactionbiology.com]
improving c-Met-IN-14 efficacy in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-Met-IN-14. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 26af) is a potent and selective inhibitor of the c-Met kinase.[1] Its primary mechanism of action is the inhibition of c-Met autophosphorylation, which subsequently blocks downstream signaling pathways.[1] This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[1]
Q2: What is the in vitro potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 2.89 nM for c-Met kinase.[1] It also exhibits inhibitory activity against other kinases, such as c-Kit (IC50 = 4.26 nM) and Flt-3 (IC50 = 7.28 nM).[1]
Q3: What are the recommended cancer cell lines for in vitro studies with this compound?
A3: this compound has demonstrated anti-proliferative activity against a range of cancer cell lines.[1] Effective growth inhibition has been observed in the following cell lines with IC50 values in the sub-micromolar range:
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.28 |
| HT-29 | Colorectal Adenocarcinoma | Not specified |
| MKN-45 | Gastric Carcinoma | Not specified |
| MDA-MB-231 | Breast Adenocarcinoma | 0.72 |
Data sourced from MedchemExpress product datasheet.[1]
Q4: What are the key pharmacokinetic parameters of this compound in mice?
A4: In vivo pharmacokinetic studies in BALB/c mice have been conducted for this compound.[1] The following table summarizes the key parameters after a single oral dose of 8 mg/kg:
| Parameter | Value | Unit |
| Tmax | 2.5 | h |
| Cmax | 1228.4 | ng/mL |
| AUC0-∞ | 6.8 | µg·h/mL |
| T1/2 | 3.5 | h |
| Clearance | 1.18 | L/h/kg |
| Oral Bioavailability | 74 | % |
Data sourced from MedchemExpress product datasheet.[1]
Troubleshooting In Vivo Efficacy Studies
Problem 1: Suboptimal tumor growth inhibition observed in our xenograft model.
Possible Cause 1: Inadequate c-Met pathway activation in the chosen tumor model.
-
Troubleshooting Tip: Ensure your selected cell line has validated c-Met overexpression, amplification, or a sensitizing mutation (e.g., exon 14 skipping). The efficacy of c-Met inhibitors is often dependent on the tumor's reliance on the c-Met signaling pathway.
Possible Cause 2: Insufficient drug exposure at the tumor site.
-
Troubleshooting Tip: While this compound has good oral bioavailability, factors such as mouse strain, diet, or individual animal metabolism could affect drug levels. Consider performing a pilot pharmacokinetic study in your specific mouse model to confirm adequate tumor and plasma concentrations of this compound.
Possible Cause 3: Development of resistance.
-
Troubleshooting Tip: Resistance to c-Met inhibitors can arise through on-target mutations in the c-Met kinase domain or activation of bypass signaling pathways (e.g., EGFR, KRAS).[1] If initial efficacy is followed by tumor regrowth, consider analyzing resistant tumors for such alterations. Combination therapy with inhibitors of bypass pathways may be a viable strategy to overcome resistance.
Problem 2: Observed toxicity or adverse events in treated animals.
Possible Cause 1: Off-target effects.
-
Troubleshooting Tip: this compound shows some activity against other kinases like c-Kit and Flt-3.[1] While reported to have a good safety profile at 8 mg/kg, higher doses or prolonged treatment may lead to off-target toxicities.[1] Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Monitor for common signs of toxicity in rodents, such as weight loss, lethargy, and ruffled fur.
Possible Cause 2: Formulation or vehicle-related issues.
-
Troubleshooting Tip: Ensure the vehicle used for formulation is well-tolerated by the animals. Conduct a vehicle-only control group to rule out any adverse effects from the formulation itself. For oral administration, ensure proper gavage technique to avoid stress or injury.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture: Culture a human cancer cell line with known c-Met activation (e.g., A549) under standard conditions.
-
Tumor Implantation: Subcutaneously inject an appropriate number of cells (e.g., 5 x 10^6) suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or NOD-SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare a fresh formulation of this compound for oral administration. A common starting point is to dissolve the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing: Administer this compound orally (p.o.) to the treatment group at a specified dose (e.g., 8 mg/kg) and frequency (e.g., once daily). The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-c-Met).
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: A decision tree for troubleshooting suboptimal in vivo efficacy of this compound.
References
Technical Support Center: Troubleshooting c-Met-IN-14 Efficacy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered when c-Met-IN-14, a c-Met inhibitor, fails to produce the expected results in a cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for c-Met inhibitors like this compound?
A: c-Met is a receptor tyrosine kinase (RTK).[1][2] When its ligand, Hepatocyte Growth Factor (HGF), binds to the receptor, it dimerizes and autophosphorylates specific tyrosine residues in its intracellular kinase domain.[3][4] This phosphorylation creates docking sites for adapter proteins, which in turn activate multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][5][6][7] These pathways are crucial for processes like cell proliferation, survival, migration, and invasion.[5][8] Small molecule inhibitors like this compound are designed to bind to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[3]
Q2: I've treated my cells with this compound, but I'm not seeing any effect on cell viability. What are the primary reasons this might be happening?
A: There are three main categories of reasons why this compound may appear ineffective:
-
Cell Line-Specific Factors: Your cell line may not depend on the c-Met signaling pathway for its growth and survival. Even if c-Met is expressed, it may not be the primary "driver" of oncogenic signaling in that specific cellular context.[5][9][10]
-
Acquired or Intrinsic Resistance: The cells may have mechanisms that bypass the c-Met inhibition. This can include mutations in the c-Met gene that prevent inhibitor binding, or the activation of parallel signaling pathways (like EGFR or HER2) that compensate for the loss of c-Met signaling.[6][11][12]
-
Suboptimal Experimental Conditions: Technical issues with the inhibitor's integrity, concentration, or the experimental assay itself can lead to a lack of observable effect. For instance, testing in the presence of high concentrations of HGF can make some cell lines appear sensitive when they otherwise would not be under more physiological conditions.[9][10]
Q3: How can I determine if my cell line is a suitable model for studying c-Met inhibition?
A: A suitable cell line for c-Met inhibition studies typically exhibits "c-Met dependency." This can be characterized by one or more of the following:
-
High c-Met Expression or Gene Amplification: The MET gene is amplified, leading to overexpression of the c-Met protein.[7][13]
-
Activating Mutations: The cell line may harbor mutations that cause the c-Met receptor to be constitutively active, even without HGF. A common example is a mutation that causes the skipping of exon 14, which removes a negative regulatory domain.[6][7][14]
-
Autocrine Signaling Loop: The cells may produce their own HGF, leading to constant self-stimulation of the c-Met receptor.[9]
-
High Basal Phosphorylation: Even without adding exogenous HGF, the c-Met receptor shows a high level of phosphorylation, indicating that the pathway is basally active. Sensitivity to c-Met inhibition is strongly associated with the basal activity of the pathway, not just the total amount of protein.[9][15]
Troubleshooting Guide: A Step-by-Step Diagnostic Workflow
This workflow is designed to systematically identify the root cause of this compound inactivity.
Caption: A step-by-step decision tree for troubleshooting c-Met inhibitor inactivity.
Step 1: Verify Compound Integrity and Experimental Setup
Before investigating complex biological reasons, it's crucial to rule out technical errors.
-
Compound Quality: Has the this compound solid or stock solution expired or been stored improperly? Consider purchasing a new batch or validating its activity on a known sensitive positive control cell line (e.g., SNU-5, Hs746T).[13][16]
-
Dose-Response: Are you using an appropriate concentration range? A standard approach is to perform a dose-response curve ranging from low nanomolar to high micromolar to determine the IC50.
-
Assay Conditions:
-
Serum Concentration: Fetal bovine serum (FBS) contains HGF and other growth factors. High serum levels can activate c-Met or compensatory pathways, masking the inhibitor's effect.[9][10] Try repeating the experiment in low-serum (0.5-2%) media.
-
Incubation Time: Is the treatment duration sufficient to observe an effect? For signaling inhibition (p-c-Met), a few hours may be enough. For effects on cell viability, 48-72 hours is typically required.
-
| Parameter | Recommendation | Rationale |
| Inhibitor Conc. | 1 nM - 10 µM dose range | To capture the full dose-response curve and determine an accurate IC50 value. |
| Serum Level | Test in both high-serum (10%) and low-serum (0.5-2%) conditions. | High serum can contain HGF, masking inhibitor efficacy by activating the target or bypass pathways.[10] |
| Incubation Time | 2-4 hours for signaling; 48-72 hours for viability. | Allows sufficient time for the specific biological effect to manifest. |
| Positive Control | Use a cell line with known c-Met dependency (e.g., SNU-5, EBC-1, Hs746T). | To confirm that the inhibitor compound and assay procedure are working as expected. |
| Negative Control | Use a cell line with low/no c-Met expression. | To ensure the observed effects are specific to c-Met inhibition. |
Table 1: Recommended starting parameters for inhibitor testing.
Step 2: Characterize Your Cell Line's c-Met Pathway Status
The most common reason for a lack of effect is that the cell line is not dependent on c-Met signaling.
Recommended Action: Perform a baseline Western blot on untreated cell lysates to assess the expression and activation of c-Met.
-
Probe for Total c-Met: Confirms that the receptor is present.
-
Probe for Phospho-c-Met (p-c-Met Tyr1234/1235): This is the most critical readout. The presence of a strong p-c-Met band indicates that the pathway is basally active and may be a driver of cell survival and proliferation.[4] If you see total c-Met but little to no p-c-Met, the pathway is likely inactive, and inhibiting it will have no effect.
Caption: Experimental workflow for assessing baseline c-Met expression and activation.
Step 3: Confirm Target Engagement
If your cells have active c-Met, you must confirm that this compound is entering the cells and inhibiting its target.
Recommended Action: Perform a dose-response experiment and analyze the results by Western blot.
-
Treat your c-Met-active cell line with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Lyse the cells and perform a Western blot for p-c-Met (Y1234/1235) and Total c-Met .
-
Expected Outcome: You should see a dose-dependent decrease in the p-c-Met signal, while the total c-Met level remains unchanged. This confirms target engagement.[13] If p-c-Met levels do not decrease, it could indicate a problem with cell permeability or a rare resistance mutation in the ATP-binding pocket.
Step 4: Investigate Resistance Mechanisms
If you have confirmed that c-Met is basally active (Step 2) and the inhibitor is blocking its phosphorylation (Step 3), but the cells are still viable, it strongly suggests the activation of resistance mechanisms.
Caption: Diagram showing how activation of a bypass receptor (EGFR) can sustain downstream signaling despite c-Met inhibition.
1. Downstream Pathway Analysis:
-
Action: In the same lysates from the target engagement experiment (Step 3), probe for key downstream nodes like p-AKT and p-ERK .
-
Interpretation: If p-c-Met is inhibited but p-AKT and/or p-ERK levels remain high, it is a clear sign that these survival pathways are being sustained by other inputs. This is a classic example of bypass resistance.[12][13]
2. Bypass Pathway Activation:
-
Action: Investigate other common RTKs. A phospho-RTK array can provide a broad overview. Alternatively, based on the cancer type, perform Western blots for activated receptors like p-EGFR , p-HER2 , or p-IGF1R . Crosstalk between c-Met and EGFR is a well-documented resistance mechanism.[1][4][11]
-
Interpretation: If another RTK is highly phosphorylated, it is likely compensating for the loss of c-Met signaling. This suggests that a combination therapy (e.g., c-Met inhibitor + EGFR inhibitor) might be effective.
3. Ligand-Mediated Resistance:
-
Action: If your cells are grown in high serum or you suspect they produce their own HGF (autocrine loop), compare the inhibitor's efficacy in serum-free media versus media supplemented with a high concentration of recombinant HGF (e.g., 50 ng/mL).[9][16]
-
Interpretation: If the inhibitor works in serum-free conditions but fails in the presence of high HGF, it indicates ligand-mediated resistance. The high concentration of HGF may be preventing the inhibitor from effectively blocking the receptor.
Standardized Experimental Protocols
Protocol 1: Western Blotting for c-Met Phosphorylation and Downstream Signaling
-
Cell Seeding: Seed 1-2 million cells per well in a 6-well plate and allow them to adhere overnight.
-
Starvation (Optional): To reduce baseline signaling from serum, replace the medium with serum-free or low-serum (0.5% FBS) medium for 6-12 hours before treatment.
-
Inhibitor Treatment: Treat cells with a dose range of this compound for 2-4 hours. Include a DMSO vehicle control.
-
Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantification: Determine the protein concentration using a BCA assay.[17]
-
Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes.[17]
-
SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.[17]
Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired inhibitor concentrations (including a DMSO vehicle control).
-
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
-
Reagent Addition: Add the viability reagent (e.g., 20 µL of MTS reagent per well) and incubate for 1-4 hours according to the manufacturer's instructions.
-
Measurement: Read the absorbance (for MTS) or luminescence (for CellTiter-Glo®) on a plate reader.
-
Data Analysis: Normalize the results to the DMSO control wells and plot the percentage of viability against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
| Cell Line | c-Met Status | Representative c-Met Inhibitor IC50 | Rationale for Sensitivity/Resistance |
| SNU-5 | Amplified | ~1 nM[13] | High MET gene amplification makes the cell line highly dependent on c-Met signaling.[13] |
| Hs746T | Amplified | ~10-50 nM[16] | Overexpression of c-Met drives proliferation and survival.[16] |
| MKN1 | Low c-Met | >10 µM[16] | Lacks c-Met expression and is not dependent on the pathway.[16] |
| H358 | Wild-Type | >10 µM | While it expresses some c-Met, it is not the primary oncogenic driver. |
Table 2: Example IC50 values for c-Met inhibitors in various gastric (SNU-5, Hs746T, MKN1) and lung (H358) cancer cell lines, illustrating the correlation between c-Met status and sensitivity.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MET [abbviescience.com]
- 6. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Have clinical trials properly assessed c-Met inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased HGF Expression Induces Resistance to c-MET Tyrosine Kinase Inhibitors in Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
- 17. MET exon 14 skipping is overexpressed in an allele-specific manner in lung adenocarcinoma primary samples - PMC [pmc.ncbi.nlm.nih.gov]
dealing with c-Met-IN-14 precipitation in aqueous solutions
Welcome to the technical support center for c-Met-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges, particularly regarding its solubility in aqueous solutions.
Understanding the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades.[1][2] These pathways are crucial for cellular processes such as proliferation, migration, and survival.[1][3] Dysregulation of the c-Met pathway is implicated in the progression of various cancers.[1][3][4] this compound is a selective inhibitor of c-Met kinase, blocking its phosphorylation and subsequent downstream signaling.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide for this compound Precipitation
Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. This guide provides a systematic approach to troubleshoot and prevent this problem.
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on data for structurally similar c-Met inhibitors, it is highly recommended to use anhydrous Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound. Many c-Met inhibitors exhibit good solubility in DMSO, often in the range of 10-100 mg/mL.
Q2: I observed precipitation when I diluted my DMSO stock of this compound in my aqueous cell culture medium. What should I do?
A2: This is a common occurrence due to the poor aqueous solubility of many kinase inhibitors. Here are several steps to address this:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your working solution.
-
Perform Serial Dilutions: Avoid adding the concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. A good practice is to first dilute the DMSO stock into a small volume of your cell culture medium, vortex gently, and then add this intermediate dilution to the final volume of your medium.
-
Check the DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Warm the Solution: Gently warming the final solution to 37°C may help in dissolving the compound. However, be mindful of the stability of other components in your medium.
Q3: What is the maximum concentration of this compound I can use in an aqueous solution without precipitation?
A3: The maximum aqueous concentration can vary depending on the specific buffer or cell culture medium used (e.g., pH, salt concentration, and serum percentage). It is recommended to perform a solubility test in your specific experimental medium. Start with a low concentration and gradually increase it to determine the empirical solubility limit. For many similar c-Met inhibitors, achieving high micromolar concentrations in aqueous solutions can be challenging.
Q4: Can I sonicate the solution to dissolve the precipitate?
A4: Sonication can be used to aid in the dissolution of the initial stock solution in DMSO. However, for working solutions in cell culture media, it should be used with caution as it can potentially damage proteins and other cellular components in the medium. Gentle warming and vortexing are generally preferred methods.
Q5: How should I store the this compound stock solution?
A5: Store the DMSO stock solution of this compound at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO.
Solubility and Formulation Data for c-Met Inhibitors
| c-Met Inhibitor | Solvent for Stock | Reported Solubility in Stock | Notes on Aqueous Formulation |
| SAR125844 | DMSO | 11 mg/mL (19.97 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| BMS-794833 | DMSO | 94 mg/mL (200.49 mM) | For in vivo use, a formulation of PEG300, Tween80, and ddH2O is suggested. |
| PHA-665752 | DMSO | 128 mg/mL (199.49 mM) | |
| SU11274 | DMSO | 92 mg/mL (161.94 mM) | For in vivo use, a formulation of PEG300, Tween80, and ddH2O is suggested. |
| JNJ-38877605 | DMSO | 50 mg/mL (132.5 mM) | For in vivo use, a formulation of propylene glycol, Tween 80, and D5W is suggested. |
| ABN401 | Water | Poorly soluble | Solubility increases at acidic pH. |
Experimental Protocol: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as required for your cell line.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes or sonicate briefly.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, perform an intermediate dilution step. For example, to prepare a 10 µM final solution from a 10 mM stock (a 1:1000 dilution):
-
Add 1 µL of the 10 mM DMSO stock to 99 µL of pre-warmed complete cell culture medium in a sterile microcentrifuge tube. This creates a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium to achieve the final 10 µM working solution.
-
-
Vortex the final working solution gently before adding it to your cell culture plates.
-
Important: The final concentration of DMSO in the cell culture should be kept low (ideally ≤ 0.1%) to avoid affecting cell viability. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Disclaimer: The information provided in this technical support center is for research use only and is not intended for diagnostic or therapeutic purposes. The protocols and troubleshooting suggestions are general guidelines and may need to be optimized for your specific experimental conditions.
References
minimizing c-Met-IN-14 binding to serum proteins in culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the small molecule inhibitor, c-Met-IN-14. The primary focus is on mitigating the impact of serum protein binding in cell culture experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is c-Met and why is it a target in research?
A1: c-Met, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1][2][3] Its ligand is the hepatocyte growth factor (HGF).[3] Dysregulation of the HGF/c-Met signaling pathway through mutation, amplification, or overexpression is implicated in the progression and metastasis of numerous cancers, making it a key target for therapeutic intervention.[2][4][5][6]
Q2: How does this compound work?
A2: this compound is a small molecule inhibitor designed to block the kinase activity of the c-Met protein. By binding to the ATP-binding site of the kinase domain, it prevents the autophosphorylation of the receptor upon HGF binding.[7] This action blocks the initiation of downstream signaling cascades, such as the PI3K/AKT, MAPK/RAS, and STAT pathways, thereby inhibiting the cellular functions driven by c-Met activation.[1][3][6]
Q3: Why is serum protein binding a significant issue for my experiments with this compound?
A3: Serum, a common supplement in cell culture media, contains high concentrations of proteins like Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG).[8][9] Small molecule inhibitors, such as this compound, can bind to these proteins, effectively sequestering them and reducing the free concentration of the inhibitor available to enter the cells and interact with its target, c-Met.[8][10] This "drug sink" effect can lead to a significant underestimation of the inhibitor's potency (a higher apparent IC50) and cause variability in experimental outcomes.
Q4: Which serum proteins are the primary concern for this compound binding?
A4: The two main proteins of concern are:
-
Human Serum Albumin (HSA): The most abundant protein in plasma, HSA binds to a wide variety of drugs, particularly acidic and lipophilic compounds.[8]
-
Alpha-1-Acid Glycoprotein (AAG): AAG is a key binding protein for basic and neutral drugs.[9][11][12] Its concentration in plasma can increase significantly during inflammatory conditions, cancer, or after trauma, which can further impact inhibitor availability.[9][11]
Q5: How can I tell if serum protein binding is affecting my results?
A5: Key indicators include:
-
High IC50 values: The inhibitor appears less potent in cell-based assays compared to biochemical (cell-free) assays.
-
Poor reproducibility: Results vary significantly between experiments, potentially due to lot-to-lot variation in serum composition.
-
Dependence on serum concentration: The observed inhibitory effect of this compound changes when you alter the percentage of fetal bovine serum (FBS) in your culture medium.[10]
Troubleshooting Guide
Problem 1: The inhibitory effect of this compound is weaker than expected or inconsistent.
-
Possible Cause: High serum protein concentration is reducing the effective concentration of the inhibitor. The composition of FBS can vary between lots, leading to different levels of protein binding.
-
Solution 1: Reduce Serum Concentration. During the inhibitor treatment period, reduce the FBS concentration to the lowest level that maintains cell viability (e.g., 0.5-2%). Ensure cells are healthy and have adhered properly before reducing the serum.
-
Solution 2: Use Serum-Free Media. If your cell line can be maintained in serum-free or reduced-serum media for the duration of the experiment, this is the most effective way to eliminate the variable of protein binding.
-
Solution 3: Perform an IC50 Shift Assay. Test the potency of this compound across a range of serum concentrations (e.g., 0.5%, 2%, 5%, 10% FBS). This will allow you to quantify the impact of serum binding and determine a more consistent experimental condition.
Problem 2: I see a discrepancy between the biochemical IC50 and the cell-based IC50 of this compound.
-
Possible Cause: This is a classic sign of factors like cell permeability, efflux pumps, and, most commonly, serum protein binding. The biochemical assay lacks these physiological barriers.
-
Solution 1: Quantify the "Shift". As described above, an IC50 shift assay will help you understand the magnitude of the effect. This data is crucial for interpreting the compound's behavior in a more complex biological system.
-
Solution 2: Use Purified Protein Systems. Consider using purified HSA or AAG in a serum-free medium to systematically study the binding contribution of each major protein. This can provide more precise data than using a complex mixture like FBS.
Problem 3: My cells are unhealthy or dying after switching to low-serum conditions.
-
Possible Cause: The cell line is sensitive to serum withdrawal and requires growth factors present in FBS for survival, even for short-term assays.
-
Solution 1: Gradual Serum Reduction. Acclimate the cells to lower serum concentrations over several passages before conducting the final experiment.
-
Solution 2: Shorten the Treatment Duration. Minimize the time cells spend in low-serum media to the shortest duration required to observe the inhibitory effect on c-Met signaling (e.g., 2-6 hours for signaling pathway studies).
-
Solution 3: Supplement with Growth Factors. If specific survival factors are known for your cell line, consider adding them to the low-serum or serum-free media.
Data Presentation
Table 1: Characteristics of Major Serum Binding Proteins
| Protein | Typical Concentration in Human Plasma | Binds Primarily | Key Characteristics |
| Human Serum Albumin (HSA) | 35-50 g/L (~600 µM) | Acidic and lipophilic compounds | Most abundant plasma protein; major contributor to binding for many drugs.[12] |
| Alpha-1-Acid Glycoprotein (AAG) | 0.5-1.0 g/L (~12-24 µM) | Basic and neutral compounds | Acute phase protein; concentration can increase 3-4 fold in disease states.[9][12] |
Table 2: Example of a this compound IC50 Shift Assay
| FBS Concentration | Apparent IC50 (nM) | Fold Shift (vs. 0.5% FBS) |
| 0.5% | 50 | 1.0 |
| 2% | 150 | 3.0 |
| 5% | 400 | 8.0 |
| 10% | 950 | 19.0 |
| Note: These are hypothetical values for illustrative purposes. |
Experimental Protocols
Protocol 1: General Method for an IC50 Shift Assay
-
Cell Seeding: Plate cells at an appropriate density in their standard growth medium (e.g., containing 10% FBS) and allow them to adhere and grow for 24 hours.
-
Serum Starvation (Optional but Recommended): Gently wash the cells with phosphate-buffered saline (PBS) and replace the medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours to reduce baseline signaling.
-
Prepare Treatment Media: Create a series of media containing different FBS concentrations (e.g., 0.5%, 2%, 5%, 10%). For each FBS concentration, prepare a serial dilution of this compound.
-
Inhibitor Treatment: Remove the starvation medium and add the prepared treatment media to the cells. Incubate for the desired duration (e.g., 2 hours for signaling inhibition).
-
Stimulation: If the experiment requires it, add HGF ligand to all wells (except negative controls) to stimulate the c-Met pathway. Incubate for a short period (e.g., 10-15 minutes).
-
Cell Lysis & Analysis: Wash cells with cold PBS and lyse them. Analyze the phosphorylation status of c-Met (e.g., via Western Blot or ELISA) to determine the inhibitory effect at each concentration.
-
Data Analysis: Plot the dose-response curves for each FBS concentration and calculate the IC50 value. The "shift" in IC50 values demonstrates the impact of serum protein binding.
Visualizations
Signaling & Experimental Diagrams
Caption: The HGF/c-Met signaling pathway and the point of inhibition by this compound.
Caption: The impact of serum proteins sequestering free this compound in culture media.
Caption: Experimental workflow for conducting a serum-dependent IC50 shift assay.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-MET [abbviescience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Drug Binding with Alpha1-Acid Glycoprotein in Clinical Samples using Ultrafast Affinity Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing c-Met-IN-14 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for experiments involving c-Met-IN-14, a potent and selective inhibitor of the c-Met receptor tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the c-Met tyrosine kinase.[1] By competitively blocking ATP, it prevents the autophosphorylation of the receptor upon binding of its ligand, Hepatocyte Growth Factor (HGF), thereby inhibiting the activation of downstream signaling pathways.[2]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: The primary signaling cascades downstream of c-Met that are inhibited by this compound include the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are crucial for cell proliferation, survival, migration, and invasion.[2]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: While the optimal concentration is cell-line dependent, a common starting point for potent c-Met inhibitors is in the low nanomolar to low micromolar range. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line and assay.
Q4: How does the incubation time for this compound differ for various experimental endpoints?
A4: The optimal incubation time is highly dependent on the biological question being addressed.
-
Phosphorylation studies (e.g., Western Blot for p-c-Met): Short incubation times, typically ranging from 30 minutes to 4 hours, are sufficient to observe inhibition of receptor phosphorylation.
-
Cell viability and proliferation assays (e.g., MTS, MTT): Longer incubation times, generally from 24 to 72 hours, are required to observe significant effects on cell growth and viability.
-
Migration and invasion assays: These assays usually require incubation times that allow for measurable cell movement, often between 12 and 48 hours.
Q5: Should I use this compound in serum-containing or serum-free media?
A5: For studies investigating the inhibition of HGF-induced c-Met activation, it is advisable to serum-starve the cells prior to and during HGF stimulation and inhibitor treatment. This minimizes the confounding effects of growth factors present in serum. For long-term viability assays, the requirement for serum will depend on the specific cell line's needs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of c-Met phosphorylation | 1. Suboptimal incubation time: The incubation time may be too short or too long. | Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal incubation time for maximal inhibition. |
| 2. Incorrect inhibitor concentration: The concentration of this compound may be too low. | Perform a dose-response curve to determine the IC50 for c-Met phosphorylation in your cell line. Use a concentration of at least 10x the IC50 for complete inhibition. | |
| 3. HGF concentration is too high: Excess HGF may outcompete the inhibitor. | Use a concentration of HGF that is known to elicit a robust but not saturating response. Physiological concentrations are often in the ng/mL range.[3][4] | |
| 4. Cell line is not responsive: The cell line may not have an active HGF/c-Met axis. | Confirm c-Met expression and HGF-responsiveness in your cell line via Western Blot or other methods. | |
| High cell toxicity or off-target effects | 1. Inhibitor concentration is too high: Excessive concentrations can lead to non-specific effects. | Use the lowest effective concentration of this compound determined from your dose-response experiments. |
| 2. Prolonged incubation: Long exposure times can increase the likelihood of off-target effects. | For short-term signaling studies, use the shortest incubation time that gives a robust response. For long-term assays, consider pulsed treatments if continuous exposure is toxic. | |
| 3. Solvent toxicity: The solvent (e.g., DMSO) may be causing cytotoxicity. | Ensure the final concentration of the solvent is consistent across all conditions and is at a non-toxic level (typically <0.1%). | |
| Variability in cell viability assay results | 1. Inconsistent cell seeding density: Variations in starting cell number will affect the final readout. | Ensure a uniform and optimized cell seeding density across all wells. |
| 2. Edge effects in multi-well plates: Evaporation from the outer wells can lead to variability. | Avoid using the outermost wells of the plate for experimental samples, or ensure proper humidification during incubation. | |
| 3. Insufficient incubation time: The treatment duration may not be long enough to observe a significant effect on cell proliferation. | Extend the incubation time (e.g., 48h, 72h) to allow for differences in cell number to become more pronounced. |
Experimental Protocols
Determination of IC50 for c-Met Phosphorylation
This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of HGF-induced c-Met phosphorylation.
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in serum-free medium. Pre-treat the cells with varying concentrations of the inhibitor for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
HGF Stimulation: Add HGF to the medium to a final concentration known to induce robust c-Met phosphorylation (e.g., 50 ng/mL) and incubate for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Met (p-c-Met) and total c-Met.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-c-Met and total c-Met.
-
Normalize the p-c-Met signal to the total c-Met signal for each concentration.
-
Plot the normalized p-c-Met signal against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTS Assay)
This protocol describes how to assess the effect of this compound on cell viability over a longer incubation period.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of viable cells against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation
Table 1: Example Time-Course for Inhibition of c-Met Phosphorylation
| Incubation Time with this compound (100 nM) | % Inhibition of p-c-Met (relative to HGF-stimulated control) |
| 15 minutes | 65% |
| 30 minutes | 85% |
| 1 hour | 95% |
| 2 hours | 98% |
| 4 hours | 97% |
Table 2: Example Dose-Response for Cell Viability (72-hour incubation)
| This compound Concentration (nM) | % Cell Viability (relative to vehicle control) |
| 0.1 | 98% |
| 1 | 92% |
| 10 | 75% |
| 100 | 52% |
| 1000 | 23% |
| 10000 | 8% |
Visualizations
Caption: c-Met signaling pathway and the point of inhibition by this compound.
Caption: Logical workflow for determining the optimal incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET exon 14 skipping is overexpressed in an allele-specific manner in lung adenocarcinoma primary samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Met as a Target for Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
c-Met-IN-14 showing low potency in biochemical assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with c-Met inhibitors in biochemical assays, with a specific focus on addressing lower-than-expected potency for compounds like c-Met-IN-14.
Troubleshooting Guide: Low Potency of this compound
Experiencing low potency in a biochemical assay can be due to a variety of factors, from reagent handling to the specifics of the assay design. Below is a structured guide to help you troubleshoot and identify potential causes for weak inhibition by this compound.
Table 1: Troubleshooting Low Potency of c-Met Inhibitors
| Potential Cause | Recommended Solution | Detailed Explanation |
| Reagent Quality and Handling | ||
| Degraded c-Met Enzyme | Aliquot the enzyme upon first use and avoid repeated freeze-thaw cycles.[1][2] Use a fresh aliquot for each experiment. | The kinase activity of c-Met is sensitive to degradation, which can be exacerbated by multiple freeze-thaw cycles. |
| Impure or Degraded Inhibitor | Confirm the identity and purity of this compound via analytical methods (e.g., LC-MS, NMR). Store the compound as recommended by the supplier. | Impurities or degradation products will lead to an inaccurate assessment of the inhibitor's true potency. |
| Suboptimal ATP Concentration | Determine the Michaelis constant (Km) for ATP for your specific c-Met enzyme lot and use an ATP concentration at or near the Km value.[3] | The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration. High ATP levels will lead to an overestimation of the IC50 (lower apparent potency). |
| Assay Conditions | ||
| High DMSO Concentration | Ensure the final DMSO concentration in the assay does not exceed 1%.[1][2] Prepare serial dilutions of the inhibitor to maintain a constant DMSO concentration across all wells.[4] | High concentrations of DMSO can inhibit enzyme activity and interfere with assay detection systems, leading to inaccurate results. |
| Inappropriate Buffer Components | Use a validated kinase assay buffer. If preparing in-house, ensure optimal pH and ionic strength. Consider adding DTT to a final concentration of 10 mM.[1] | Buffer conditions can significantly impact enzyme stability and activity. |
| Substrate Depletion or Product Inhibition | Optimize enzyme and substrate concentrations to ensure the reaction proceeds under linear kinetics. | If the reaction proceeds too quickly or for too long, substrate depletion or product inhibition can occur, affecting the accuracy of potency measurements. |
| Assay Detection and Readout | ||
| Signal Interference | Test for compound interference with the detection reagent (e.g., luminescence or fluorescence quenching/enhancement). | The inhibitor itself may interact with the assay's detection system, leading to artificially low or high signals.[5] |
| Insufficient Incubation Times | Optimize incubation times for the kinase reaction and the detection reagent. For some assays, a 30-minute kinase reaction followed by a 45-60 minute detection incubation is recommended.[6][7] | Inadequate incubation can result in an incomplete reaction or signal development, leading to a compressed dynamic range and inaccurate IC50 values. |
| Ligand-Dependent Activation (if applicable) | ||
| Non-physiological HGF Concentration | If using a cell-based or activated enzyme assay, be aware that high concentrations of the activating ligand, HGF, can decrease the apparent potency of the inhibitor.[8] | In the presence of high levels of its activating ligand, higher concentrations of the inhibitor are required to achieve the same level of inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound in a biochemical assay?
A1: The IC50 value for any kinase inhibitor, including this compound, is not an absolute value. It is highly dependent on the specific experimental conditions. Factors such as the ATP concentration, enzyme and substrate concentrations, and the specific assay format (e.g., radiometric, fluorescence-based, luminescence-based) can all influence the measured IC50.[3][9] It is crucial to compare your results to a known reference compound, such as Crizotinib or Cabozantinib, under the exact same assay conditions to benchmark your results.[10]
Q2: How can I be sure my c-Met enzyme is active?
A2: To confirm the activity of your c-Met enzyme, you should always include a positive control (enzyme without inhibitor) and a negative control or "blank" (reaction mixture without enzyme) in your assay plate.[1][4] The positive control should yield a robust signal, while the blank should have a very low signal. A low signal in the positive control well suggests a problem with the enzyme's activity.
Q3: Can the type of substrate used in the assay affect the results?
A3: Yes, the substrate can influence the assay outcome. A common substrate for c-Met is a synthetic peptide like Poly(Glu:Tyr, 4:1).[1][4] Ensure that the substrate concentration is optimized for your assay and is not a limiting factor in the reaction.
Q4: My compound shows low potency in the biochemical assay but is potent in a cell-based assay. What could be the reason?
A4: This discrepancy is not uncommon in drug discovery.[11] Several factors could contribute to this:
-
Cellular Accumulation: The compound may be actively transported into cells, reaching a higher effective concentration at the target than in the biochemical assay.
-
Off-Target Effects: The compound's cellular effect might be due to inhibition of other kinases or cellular processes.
-
Metabolism: The compound could be metabolized in cells to a more active form.
-
Assay Conditions: The biochemical assay conditions (e.g., high ATP) may not accurately reflect the cellular environment.
Q5: What is the role of HGF in c-Met biochemical assays?
A5: In a typical biochemical assay using a purified recombinant c-Met kinase domain, the ligand HGF (Hepatocyte Growth Factor) is not required, as the enzyme is constitutively active.[2] HGF is the natural ligand that binds to the extracellular domain of the c-Met receptor to induce its dimerization and activation in a cellular context.[6][12] However, in some cell-based assays or assays using the full-length receptor, HGF may be used to stimulate kinase activity.[8] Be aware that the concentration of HGF can significantly impact the apparent potency of c-Met inhibitors in such systems.[8]
Experimental Protocols
Standard c-Met Biochemical Assay Protocol (Luminescence-Based)
This protocol is a generalized procedure based on commercially available c-Met kinase assay kits that use a luminescence-based readout to measure ATP consumption.
Materials:
-
Recombinant c-Met enzyme
-
Kinase Assay Buffer (e.g., 5x buffer containing Tris-HCl, MgCl2, and other components)
-
PTK substrate (e.g., Poly(Glu:Tyr, 4:1))
-
ATP solution (e.g., 500 µM)
-
This compound and control inhibitors (e.g., Crizotinib)
-
Luminescence-based kinase detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with deionized water. If desired, add DTT to a final concentration of 10 mM.[1]
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the inhibitor in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%). This will ensure the final DMSO concentration in the assay remains constant and at or below 1%.[4]
-
-
Prepare Master Mixture: Prepare a master mix of the kinase reaction components. For each well, this will typically include:
-
6 µl 5x Kinase Assay Buffer
-
1 µl ATP (500 µM)
-
1 µl PTK substrate (10 mg/ml)
-
17 µl water
-
-
Assay Plate Setup:
-
Add 25 µl of the Master Mixture to each well of a white 96-well plate.
-
Add 2.5 µl of the serially diluted inhibitor or vehicle control (e.g., 10% DMSO in buffer) to the appropriate wells.
-
To the "Blank" wells, add 2.5 µl of the vehicle control and an additional 20 µl of 1x Kinase Assay Buffer.[1]
-
-
Initiate the Kinase Reaction:
-
Thaw the c-Met enzyme on ice.
-
Dilute the c-Met enzyme to the desired working concentration (e.g., 0.8 ng/µl) in 1x Kinase Assay Buffer.[1]
-
Add 20 µl of the diluted c-Met enzyme to all wells except the "Blank" wells.
-
-
Incubation: Cover the plate and incubate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Signal Detection:
-
Data Acquisition: Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average signal from the "Blank" wells from all other readings.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm c-Met-IN-14 is entering the cell
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the confirmation of cellular entry for the small molecule inhibitor, c-Met-IN-14.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that this compound is entering my cells?
A1: Confirming the cellular uptake of this compound involves two primary approaches: direct measurement of the compound's intracellular concentration and indirect assessment of its biological effect on the c-Met signaling pathway.
-
Direct Methods: These techniques quantify the amount of this compound present inside the cells. The most common method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for detecting and quantifying the inhibitor within cell lysates.[1][2][3]
-
Indirect Methods: These methods verify the intracellular presence of this compound by measuring its effect on its intended target, the c-Met receptor tyrosine kinase. A successful cellular entry and target engagement will lead to the inhibition of c-Met autophosphorylation and a subsequent reduction in the phosphorylation of downstream signaling proteins like AKT and ERK.[4][5][6] This is typically assessed by Western blotting.
We recommend employing both a direct and an indirect method to generate a robust dataset confirming the cellular activity of this compound.
Guide 1: Direct Confirmation of Cellular Entry via LC-MS/MS
This guide provides a protocol for quantifying the intracellular concentration of this compound.
Q2: What is the procedure for measuring the intracellular concentration of this compound?
A2: The following protocol outlines a general workflow for determining the intracellular concentration of a small molecule inhibitor using LC-MS/MS.
Experimental Protocol: Intracellular this compound Quantification
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Treatment: Treat the cells with this compound at your desired concentration (e.g., below the IC50 value) for a specific duration (e.g., 2, 6, or 24 hours).[1] Include a vehicle control (e.g., DMSO).
-
Cell Harvesting and Washing:
-
Aspirate the media containing the inhibitor.
-
Wash the cells three times with ice-cold Phosphate Buffered Saline (PBS) to remove any extracellular or non-specifically bound inhibitor.[3] This step is critical to avoid overestimation of intracellular concentration.
-
Harvest the cells by trypsinization or by using a cell scraper.
-
-
Cell Lysis and Extraction:
-
Quantification by LC-MS/MS:
-
Centrifuge the lysate/solvent mixture to pellet cell debris.
-
Analyze the supernatant containing the extracted inhibitor by LC-MS/MS.
-
Calculate the intracellular concentration by comparing the signal to a standard curve of known this compound concentrations. Normalize the final value to cell number or total protein content.[1]
-
Workflow for Intracellular Concentration Measurement
Caption: Workflow for quantifying intracellular this compound.
Data Presentation: Example LC-MS/MS Results
| Treatment Group | Incubation Time (h) | Intracellular Concentration (nM) per 10^6 cells |
| Vehicle (DMSO) | 6 | Not Detected |
| 1 µM this compound | 2 | 150 ± 25 |
| 1 µM this compound | 6 | 450 ± 40 |
| 1 µM this compound | 24 | 420 ± 35 |
Guide 2: Indirect Confirmation via Target Engagement (Western Blot)
This guide provides a protocol for assessing the inhibition of c-Met signaling by this compound.
Q3: How do I use Western blotting to see if this compound is working inside the cells?
A3: If this compound has entered the cells and is engaging its target, it will inhibit the kinase activity of the c-Met receptor. The c-Met pathway is activated by its ligand, Hepatocyte Growth Factor (HGF), which induces receptor autophosphorylation.[5][8][9] This phosphorylation event initiates downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways.[4][6][10] By measuring the phosphorylation status of key proteins in this pathway, you can indirectly confirm the intracellular activity of the inhibitor.
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Experimental Protocol: Western Blot for c-Met Pathway Inhibition
-
Cell Seeding and Serum Starvation: Plate cells and grow to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound or vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation. Include a non-stimulated control group.
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the media, and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use a loading control like GAPDH or β-actin.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation: Expected Western Blot Outcomes
| Treatment Condition | p-c-Met | p-AKT | p-ERK | Total Protein Levels |
| Vehicle (no HGF) | Low/None | Low/None | Low/None | Unchanged |
| Vehicle + HGF | High | High | High | Unchanged |
| This compound (no HGF) | Low/None | Low/None | Low/None | Unchanged |
| This compound + HGF | Low/None | Low/None | Low/None | Unchanged |
Troubleshooting Guide
Q4: My Western blot shows no change in c-Met phosphorylation after treatment with this compound and HGF stimulation. What could be wrong?
A4: This is a common issue that can point to several potential problems. Use the following logic to troubleshoot the experiment.
Troubleshooting Logic for Lack of Target Inhibition
Caption: Troubleshooting flowchart for ineffective c-Met inhibition.
Troubleshooting Steps:
-
Confirm Cellular Uptake: The most direct first step is to question if the inhibitor is reaching its target. We highly recommend performing an LC-MS/MS experiment (see Guide 1) to quantify the intracellular concentration. If the concentration is low, it could indicate poor membrane permeability in your specific cell line.[2]
-
Verify Inhibitor Potency:
-
Storage and Handling: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh stock solutions.[11]
-
Concentration: Double-check your calculations. It may be necessary to perform a dose-response experiment to ensure you are using an effective concentration. Potency in cell-based assays is often lower than in biochemical assays.[12]
-
-
Review Experimental Protocol:
-
HGF Stimulation: Confirm that your HGF is active and capable of inducing robust c-Met phosphorylation in your control samples.
-
Antibodies: Ensure your primary and secondary antibodies are validated and working correctly.
-
Timing: The pre-incubation time with this compound might need to be optimized. Try extending the pre-incubation period before HGF stimulation.
-
Q5: My LC-MS/MS results show a very low intracellular concentration of this compound. What are the next steps?
A5: Low intracellular accumulation can be a significant hurdle. Consider the following:
-
Nonspecific Binding: The inhibitor may be binding to proteins in the serum of your culture medium or to the plastic of the culture dish.[2][7] Try reducing the serum concentration during treatment or using low-binding plates.
-
Efflux Pumps: Your cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell. You can test this by co-incubating with a known efflux pump inhibitor.
-
Compound Stability: The inhibitor might be unstable in the cell culture medium or rapidly metabolized by the cells. You can assess its stability by incubating it in media for the duration of your experiment and then measuring its concentration by HPLC or LC-MS/MS.[2]
-
Increase Concentration/Time: You may need to increase the external concentration of this compound or extend the incubation time to achieve a sufficient intracellular concentration for target engagement.[1]
References
- 1. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 2. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 9. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
addressing batch-to-batch variability of c-Met-IN-14
Welcome to the technical support center for c-Met-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of this inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing different levels of c-Met inhibition in our cellular assays with a new batch of this compound compared to the previous one. What could be the cause?
A1: Batch-to-batch variability in small molecule inhibitors like this compound can stem from several factors. The most common causes include differences in purity, the presence of regioisomers or enantiomers with different activity profiles, or the presence of residual solvents or synthesis byproducts that could interfere with the assay. It is crucial to carefully review the Certificate of Analysis (CoA) for each batch and, if possible, perform in-house quality control.
Q2: What are the key parameters to check on the Certificate of Analysis (CoA) for this compound?
A2: When you receive a new batch of this compound, you should meticulously examine the CoA for the following:
-
Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC). A lower purity might indicate the presence of impurities that could affect the compound's activity.
-
Identity Confirmation: This is usually confirmed by Mass Spectrometry (MS) to ensure the correct molecular weight and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm both identity and purity.
-
Appearance: Note the physical state and color of the compound.
-
Solubility: Ensure the provided solubility information is consistent with your experimental needs.
-
Storage Conditions: Verify that the recommended storage conditions have been met during shipping and are maintained in your facility.
Q3: How can we validate the potency of a new batch of this compound in-house?
A3: To validate the potency of a new batch, it is recommended to perform a dose-response experiment in a well-characterized c-Met dependent cell line. You can then calculate the IC50 value and compare it to the value obtained with a previous, validated batch. A significant shift in the IC50 value would indicate a difference in potency.
Q4: Can the solvent used to dissolve this compound affect its activity?
A4: Yes, the choice of solvent and the handling of the stock solution are critical. This compound is typically dissolved in DMSO. Ensure that the DMSO is of high purity and anhydrous, as water content can affect the stability of the compound. Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of c-Met Phosphorylation
Symptom: Western blot analysis shows variable reduction in phosphorylated c-Met (p-c-Met) levels upon treatment with different batches of this compound at the same concentration.
Possible Causes & Troubleshooting Steps:
-
Purity and Integrity of the Inhibitor:
-
Action: Review the Certificate of Analysis for each batch, paying close attention to the purity determined by HPLC.
-
Recommendation: If the purity of the new batch is lower, you may need to adjust the concentration to achieve the same effective dose. If you have access to analytical equipment, consider running an in-house HPLC or LC-MS to verify the purity and identity.
-
-
Inaccurate Stock Solution Concentration:
-
Action: Re-evaluate your stock solution preparation. Ensure the compound was fully dissolved and that the correct molecular weight was used for the calculation.
-
Recommendation: Prepare fresh stock solutions from each batch and compare them side-by-side in the same experiment.
-
-
Degradation of the Inhibitor:
-
Action: Review your storage and handling procedures. Repeated freeze-thaw cycles or improper storage can lead to degradation.
-
Recommendation: Use freshly prepared dilutions from a new aliquot of the stock solution for each experiment.
-
Issue 2: Discrepancy in Cell Viability Assay Results
Symptom: A new batch of this compound shows a different IC50 value in a cell viability assay (e.g., MTT, MTS) compared to a previous batch.
Possible Causes & Troubleshooting Steps:
-
Difference in Compound Potency:
-
Action: This is a primary indicator of batch-to-batch variability.
-
Recommendation: Perform a full dose-response curve for the new batch and compare it to the curve from a trusted previous batch. This will allow you to determine a batch-specific effective concentration.
-
-
Presence of Cytotoxic Impurities:
-
Action: Impurities from the synthesis process can sometimes be cytotoxic, leading to a drop in cell viability that is independent of c-Met inhibition.
-
Recommendation: If you observe significant cell death at low concentrations where c-Met inhibition is not expected to be the primary cause, this could indicate a purity issue. Contact the supplier for more information on potential impurities.
-
-
Assay Conditions:
-
Action: Ensure that all other assay parameters, such as cell seeding density, incubation time, and reagent concentrations, are consistent between experiments.
-
Recommendation: Run a control experiment with a known c-Met inhibitor with a well-established IC50 to ensure the assay itself is performing as expected.
-
Data Presentation
While specific quantitative data for batch-to-batch variability of this compound is not publicly available, the following tables illustrate the type of information you should seek from your supplier or generate through in-house quality control.
Table 1: Example Certificate of Analysis Comparison for this compound
| Parameter | Batch A | Batch B | Ideal Specification |
| Purity (HPLC) | 99.5% | 97.2% | >98% |
| Molecular Weight (MS) | 534.6 g/mol | 534.5 g/mol | 534.61 g/mol |
| Appearance | White to off-white solid | Light yellow solid | White to off-white solid |
| Solubility (DMSO) | ≥ 50 mg/mL | ≥ 50 mg/mL | ≥ 50 mg/mL |
Table 2: Example In-House Potency Comparison
| Cell Line | Batch A (IC50) | Batch B (IC50) | Historical IC50 Range |
| A549 | 2.5 nM | 5.1 nM | 2-5 nM |
| HT-29 | 3.1 nM | 6.8 nM | 3-6 nM |
Experimental Protocols
Protocol 1: Western Blot for Phospho-c-Met (p-c-Met)
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with different batches of this compound at desired concentrations for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-c-Met (e.g., Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total c-Met and a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from different batches in culture medium.
-
Replace the medium in the wells with the medium containing the inhibitor at various concentrations.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Quality Control of this compound by HPLC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound from each batch in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to an appropriate concentration for analysis (e.g., 10 µg/mL).
-
-
HPLC Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to a mass spectrometer.
-
Acquire mass spectra in positive ion mode to confirm the molecular weight of the main peak corresponding to this compound.
-
Analyze the chromatogram to identify and quantify any impurity peaks.
-
Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for quality control of new batches of this compound.
Validation & Comparative
A Comparative Guide: c-Met-IN-14 vs. Crizotinib in NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two c-Met inhibitors, c-Met-IN-14 and the well-established multi-kinase inhibitor crizotinib, in non-small cell lung cancer (NSCLC) cell lines. Due to the limited publicly available data on this compound, this document serves as a template for comparison, presenting comprehensive data for crizotinib as a benchmark. As data for this compound becomes available, it can be populated into the provided framework for a direct comparative analysis.
Mechanism of Action
Crizotinib is a potent, orally available small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), including c-Met, Anaplastic Lymphoma Kinase (ALK), and ROS1.[1] By binding to the ATP-binding pocket of these kinases, crizotinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways.[2] In NSCLC, aberrant c-Met signaling, driven by amplification, exon 14 skipping mutations, or overexpression, can lead to tumor growth, proliferation, and metastasis.[3][4] Crizotinib effectively abrogates these effects in c-Met-dependent cancer cells.[2]
The precise mechanism of action for this compound is not yet widely documented in peer-reviewed literature. It is presumed to be a selective inhibitor of the c-Met receptor tyrosine kinase.
Head-to-Head Performance in NSCLC Cell Lines
No direct comparative studies between this compound and crizotinib in NSCLC cell lines were identified in the public domain. The following tables summarize the inhibitory effects of crizotinib on various NSCLC cell lines.
Table 1: Comparative IC50 Values for Cell Viability
This table presents the half-maximal inhibitory concentration (IC50) values of crizotinib in different NSCLC cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Genetic Alteration | Crizotinib IC50 (µM) | This compound IC50 (µM) |
| NCI-H460 | MTH1-dependent | 14.29[1] | Data Not Available |
| H1975 | MTH1-dependent | 16.54[1] | Data Not Available |
| A549 | MTH1-dependent | 11.25[1] | Data Not Available |
| H2228 | ALK fusion | 0.311[5][6] | Data Not Available |
| EBC-1 | c-MET amplification | Data Not Available | Data Not Available |
| HCC827 | EGFR mutation | Data Not Available | Data Not Available |
| H661 | - | Data Not Available | Data Not Available |
Table 2: Effects on c-Met Phosphorylation
This table outlines the impact of the inhibitors on the phosphorylation of the c-Met receptor, a key indicator of target engagement and inhibition.
| Cell Line | Genetic Alteration | Crizotinib Effect on p-c-Met | This compound Effect on p-c-Met |
| Various | c-Met dependent | Potent inhibition[2] | Data Not Available |
| Ba/F3 (TFG-MET fusion) | MET fusion | Inhibition of self-phosphorylation[7] | Data Not Available |
| 201T, A549 | Wild-type EGFR and c-Met | Blocks delayed c-Met activation induced by EGFR ligands[8] | Data Not Available |
Table 3: Induction of Apoptosis
This table summarizes the ability of each inhibitor to induce programmed cell death (apoptosis) in NSCLC cell lines.
| Cell Line | Genetic Alteration | Crizotinib-Induced Apoptosis | This compound-Induced Apoptosis |
| H2228 | ALK fusion | Significantly promotes apoptosis[5][6] | Data Not Available |
| NCI-H460, H1975, A549 | MTH1-dependent | Induces apoptosis[1] | Data Not Available |
| A549 | Wild-type p53 | Significantly induces apoptosis[9] | Data Not Available |
| Calu-1 | Null-type p53 | Less effective in inducing apoptosis compared to p53 wild-type[9] | Data Not Available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the c-Met signaling pathway and a general experimental workflow for comparing c-Met inhibitors.
Caption: The c-Met signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for comparing c-Met inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, treat the cells with serial dilutions of this compound or crizotinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for c-Met Phosphorylation
-
Cell Lysis: Culture NSCLC cells to 70-80% confluency and treat with this compound or crizotinib for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, and a loading control (e.g., GAPDH or β-actin) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed NSCLC cells in 6-well plates and treat with this compound or crizotinib at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
Crizotinib is a well-characterized inhibitor of c-Met with demonstrated activity against various NSCLC cell lines, particularly those with MET alterations. It effectively inhibits c-Met phosphorylation, reduces cell viability, and induces apoptosis. The data presented for crizotinib serves as a robust benchmark for evaluating the efficacy of novel c-Met inhibitors like this compound. As preclinical data for this compound becomes available, a direct and comprehensive comparison can be made using the framework provided in this guide to assess its potential as a therapeutic agent for NSCLC.
References
- 1. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dramatic response to crizotinib through MET phosphorylation inhibition in rare TFG-MET fusion advanced squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HGF-independent Potentiation of EGFR Action by c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: c-Met-IN-14 vs. Capmatinib for the Treatment of Cancers with MET Exon 14 Skipping Mutations
For Researchers, Scientists, and Drug Development Professionals
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a well-validated target in oncology. Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping (METex14) mutations, is a key oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC). This has spurred the development of potent and selective MET inhibitors. This guide provides a detailed, objective comparison of two such inhibitors: c-Met-IN-14, a novel preclinical compound, and capmatinib, an FDA-approved therapeutic for METex14-driven NSCLC.
At a Glance: Key Differences and Chemical Structures
| Feature | This compound | Capmatinib |
| Development Stage | Preclinical | FDA-approved |
| Chemical Class | N-sulfonylamidine | Imidazotriazine |
| Reported c-Met IC50 | 2.89 nM | ~0.13 - 0.6 nM |
| METex14 Specificity | Not explicitly reported | Clinically validated |
| Molecular Formula | C21H18F3N5O3S | C23H17FN6O |
| Molecular Weight | 493.46 g/mol | 412.43 g/mol |
Chemical Structures:
This compound is a novel, selective c-Met kinase inhibitor based on an N-sulfonylamidine scaffold. Its discovery was part of an effort to develop new anticancer candidates.
Capmatinib (brand name Tabrecta) is an orally bioavailable, potent, and selective ATP-competitive inhibitor of c-Met. It is a member of the imidazotriazine class of compounds.
Preclinical Efficacy: A Comparative Overview
Direct comparative preclinical studies between this compound and capmatinib in the context of MET exon 14 skipping mutations are not publicly available. However, we can infer their potential relative efficacy by examining their individual preclinical data.
This compound: A Potent but Uncharacterized Player in METex14
This compound has demonstrated potent inhibition of c-Met kinase with an IC50 of 2.89 nM in a cell-free assay. Mechanistic studies have shown that it blocks the phosphorylation of c-Met, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in a dose-dependent manner in the A549 lung cancer cell line.
Anti-proliferative Activity of this compound in Various Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.28 |
| HT-29 | Colorectal Adenocarcinoma | 0.35 |
| MKN-45 | Gastric Carcinoma | >10 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.72 |
It is important to note that the MET status of these cell lines in the cited study was not specified in the context of MET exon 14 skipping mutations. Therefore, the activity of this compound against this specific genetic alteration remains to be determined.
Capmatinib: Clinically Validated Efficacy in METex14-Driven Cancers
Capmatinib has undergone extensive preclinical and clinical evaluation, leading to its FDA approval for the treatment of adult patients with metastatic NSCLC whose tumors have a mutation that leads to MET exon 14 skipping.
Preclinical studies have demonstrated that capmatinib potently inhibits the growth of MET-dependent cancer cell lines and induces tumor regression in xenograft models harboring MET exon 14 skipping mutations. For instance, in the METex14-mutated NSCLC cell line UW-lung-21, capmatinib has been shown to effectively inhibit cell proliferation and downstream signaling.
In vivo studies using patient-derived xenograft (PDX) models of NSCLC with MET exon 14 skipping mutations have shown significant anti-tumor activity of capmatinib.[1]
Mechanism of Action and Signaling Pathway
Both this compound and capmatinib are ATP-competitive inhibitors of the c-Met receptor tyrosine kinase. MET exon 14 skipping mutations lead to a constitutively active MET receptor due to the loss of a regulatory domain that is responsible for its degradation. By binding to the ATP-binding pocket of the c-Met kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways. This inhibition ultimately leads to decreased cell proliferation, survival, and invasion of MET-driven tumor cells.
Caption: c-Met signaling pathway and mechanism of inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of kinase inhibitors. Below are representative protocols for key assays used to characterize compounds like this compound and capmatinib.
c-Met Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
-
Reagents and Materials:
-
Recombinant human c-Met kinase domain.
-
Poly(Glu, Tyr) 4:1 as a generic substrate.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (this compound or capmatinib) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well microplates.
-
-
Procedure:
-
Add 5 µL of assay buffer containing the c-Met enzyme to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate the reaction mixture for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell Viability Assay (Cell-based Assay)
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells harboring METex14 mutations.
-
Reagents and Materials:
-
METex14-mutated cancer cell line (e.g., UW-lung-21).
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS).
-
Test compounds (this compound or capmatinib) serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the METex14-mutated cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model and Tumor Implantation:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
METex14-mutated cancer cells (e.g., UW-lung-21) or patient-derived xenograft (PDX) tissue.
-
Subcutaneously inject 5 x 10^6 cells suspended in Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment and Monitoring:
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound, capmatinib).
-
Administer the compounds orally (p.o.) or via intraperitoneal (i.p.) injection at predetermined doses and schedules.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the anti-tumor effects.
-
Caption: A typical experimental workflow for evaluating c-Met inhibitors.
Conclusion and Future Directions
Capmatinib is a well-established, FDA-approved MET inhibitor with proven clinical efficacy against NSCLC harboring MET exon 14 skipping mutations.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] Its robust preclinical and clinical data package makes it a standard of care for this patient population.
This compound is a promising preclinical candidate with high potency against c-Met kinase. However, its efficacy specifically against MET exon 14 skipping mutations has not been reported in the public domain. Further investigation is required to determine its potential in this specific context. Future studies should focus on:
-
Evaluating the in vitro and in vivo efficacy of this compound in METex14-driven cancer models.
-
Conducting head-to-head preclinical studies comparing this compound with capmatinib and other MET inhibitors.
-
Assessing the pharmacokinetic and safety profile of this compound to determine its potential for clinical development.
For researchers in the field of drug discovery, this compound represents an interesting chemical scaffold for the development of novel c-Met inhibitors. However, for immediate therapeutic application in patients with MET exon 14 skipping mutations, capmatinib remains the evidence-based choice.
References
- 1. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capmatinib in MET Exon 14 Skipping Mutation-Positive Lung Adenocarcinoma with Extensive Central Nervous System Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capmatinib in MET Exon 14–Mutated Advanced NSCLC (GEOMETRY Mono-1 Study) - Conference Correspondent [conference-correspondent.com]
- 5. Therapeutic strategies in METex14 skipping mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Capmatinib for Patients with NSCLC with MET Exon 14 Mutation [theoncologynurse.com]
- 9. onclive.com [onclive.com]
- 10. MET Exon 14 Skipping in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-small-cell lung cancer: how to manage MET exon 14 skipping mutant disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MET exon 14 skipping defines a unique molecular class of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. MET Exon 14 Skipping Mutations in Non–Small-Cell Lung Cancer: An Overview of Biology, Clinical Outcomes, and Testing Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical and molecular Characterization of NSCLCs with MET exon 14 skipping mutation coexist MET amplification. - ASCO [asco.org]
- 16. medpagetoday.com [medpagetoday.com]
- 17. MET Exon 14 Skipping in NSCLC: A Systematic Literature Review of Epidemiology, Clinical Characteristics, and Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in clinical research of MET exon 14 skipping mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lung Cancer with MET exon 14 Skipping Mutation: Genetic Feature, Current Treatments, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validating c-Met-IN-14: A Comparative Guide to a Second c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the experimental results of c-Met-IN-14 by comparing its performance against a second, well-established c-Met inhibitor. Due to the lack of direct comparative studies involving this compound in the public domain, this guide proposes a validation strategy using Crizotinib as the comparator, a widely recognized and FDA-approved inhibitor that targets c-Met. The experimental protocols provided below are based on established methodologies for evaluating c-Met inhibitors.
Introduction to c-Met Inhibition
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and survival.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[1][2][4][5] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain are a major strategy for cancer treatment.[6] this compound is a compound identified as a c-Met inhibitor. To ensure the robustness of findings related to this compound, it is essential to validate its effects with a second, well-characterized c-Met inhibitor like Crizotinib.[6][7]
Comparative Data Summary
The following tables present a template for summarizing quantitative data from key validation experiments. In a practical setting, these tables would be populated with experimental data.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) |
| This compound | c-Met | [Insert experimental data] |
| Crizotinib | c-Met | [Insert experimental data] |
| ALK | [Insert experimental data] | |
| ROS1 | [Insert experimental data] |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Table 2: Cellular Potency in c-Met Amplified Cancer Cell Lines
| Inhibitor | Cell Line (e.g., EBC-1, SNU-5) | Assay | IC50 (µM) |
| This compound | EBC-1 | MTT Assay | [Insert experimental data] |
| Crizotinib | EBC-1 | MTT Assay | [Insert experimental data] |
| This compound | SNU-5 | MTT Assay | [Insert experimental data] |
| Crizotinib | SNU-5 | MTT Assay | [Insert experimental data] |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of cell viability.
Table 3: Inhibition of c-Met Phosphorylation in Cells
| Inhibitor | Cell Line (e.g., MKN-45) | Treatment Concentration (µM) | % Inhibition of p-Met (Y1234/1235) |
| This compound | MKN-45 | 0.1 | [Insert experimental data] |
| 1 | [Insert experimental data] | ||
| Crizotinib | MKN-45 | 0.1 | [Insert experimental data] |
| 1 | [Insert experimental data] |
% Inhibition is determined by densitometry of Western blot bands, normalized to total c-Met and vehicle control.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
In Vitro c-Met Kinase Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[8]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds (this compound, Crizotinib) dissolved in DMSO
Protocol:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the recombinant c-Met kinase, the peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
c-Met dependent cancer cell lines (e.g., EBC-1, SNU-5, MKN-45)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[4]
-
Test compounds (this compound, Crizotinib) dissolved in DMSO
-
96-well cell culture plates
Protocol:
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1][3]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for c-Met Phosphorylation
This technique is used to detect the phosphorylation status of c-Met and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.
Materials:
-
c-Met dependent cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-Akt, anti-total Akt, anti-phospho-ERK1/2, anti-total ERK1/2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Protocol:
-
Plate the cells and allow them to adhere.
-
Starve the cells in serum-free medium overnight, then stimulate with HGF (if necessary to induce robust phosphorylation) in the presence of the test compounds for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[9][10][11]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
The following diagrams illustrate the c-Met signaling pathway and a general experimental workflow for inhibitor validation.
Caption: The c-Met signaling pathway and point of inhibition.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Activity of Preclinical c-Met Inhibitors in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), are crucial regulators of cell proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met signaling pathway, often through gene amplification, mutations like MET exon 14 skipping, or protein overexpression, is a significant driver in the progression of numerous cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and others.[2][3] This has established c-Met as a compelling target for therapeutic intervention. While several c-Met inhibitors have gained regulatory approval, the preclinical landscape remains vibrant with novel chemical entities continuously being evaluated.
This guide provides a comparative analysis of the preclinical activity of a representative c-Met inhibitor, here designated based on available public data as INCB28060 (Capmatinib) , alongside other prominent c-Met inhibitors. The information is intended to offer a valuable resource for researchers and drug developers in the field of oncology.
Comparative Activity of c-Met Inhibitors
The following table summarizes the in vitro activity (IC50 values) of selected c-Met inhibitors against various cancer cell lines. IC50 values represent the concentration of an inhibitor required to reduce a specific biological activity by 50% and are a standard measure of drug potency.
| Inhibitor | Cancer Type | Cell Line | c-Met Status | IC50 (nM) | Reference |
| INCB28060 (Capmatinib) | Gastric Cancer | SNU-5 | Amplification | ~1 | [4] |
| Lung Cancer | H596 | Exon 14 Deletion | <1 | [4] | |
| Lung Cancer | H1437 | R988C Mutation | <1 | [4] | |
| Crizotinib | Gastric Cancer | Hs746T | Amplification & Exon 14 Splice Site Mutation | 2.2 | [5] |
| Lung Cancer | - | - | 11 (cell-based) | [6] | |
| Cabozantinib (XL184) | - | - | - | 1.3 (cell-free) | [6] |
| Osteosarcoma | MNNG/HOS | - | 57 | [7] | |
| SGX-523 | - | - | - | 4 (cell-free) | [6] |
| Foretinib | - | - | - | 0.4 (cell-free) | [6] |
| Savolitinib (Volitinib) | - | - | - | 5 (c-Met), 3 (p-Met) | [6] |
| Golvatinib (E7050) | - | - | - | 14 | [6] |
| KRC-00509 | Gastric Cancer | Hs746T | Amplification & Exon 14 Splice Site Mutation | 6.3 | [5][8] |
| KRC-00715 | Gastric Cancer | Hs746T | Amplification & Exon 14 Splice Site Mutation | 9.0 | [5][8] |
Experimental Protocols
The determination of inhibitor potency and cellular effects relies on standardized experimental assays. Below are representative methodologies for key experiments cited in this guide.
c-Met Kinase Assay (Enzymatic Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
-
Reaction Setup: A mixture containing the purified recombinant c-Met enzyme, a peptide substrate, and the test inhibitor at various concentrations is prepared in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Detection: The amount of phosphorylated peptide product is quantified. This can be achieved using methods like fluorescence resonance energy transfer (FRET), where a europium-conjugated anti-phospho-residue antibody and a labeled streptavidin are used to generate a signal proportional to the kinase activity.
-
IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in the signal (i.e., 50% inhibition of kinase activity) is determined and reported as the IC50 value.[5]
Cellular Proliferation Assay (Cytotoxicity Assay)
This assay assesses the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with the c-Met inhibitor at a range of concentrations.
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours, to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is measured using various methods, such as the MTT or CellTiter-Glo assays, which quantify metabolic activity or ATP content, respectively, as an indicator of the number of viable cells.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell viability compared to untreated control cells is calculated as the cytotoxic IC50 value.[5]
Western Blotting for Phospho-c-Met
This technique is used to determine the effect of an inhibitor on the phosphorylation (activation) of c-Met within cancer cells.
-
Cell Lysis: Cancer cells treated with the inhibitor for a specific duration are lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of c-Met (p-Met). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables detection.
-
Detection: The signal from the secondary antibody is detected using a chemiluminescent substrate, producing bands on an X-ray film or digital imager that correspond to the amount of p-Met.
-
Analysis: The intensity of the bands is quantified to assess the level of c-Met phosphorylation in treated versus untreated cells. The membrane is often stripped and re-probed with an antibody for total c-Met to confirm equal protein loading.[7]
Visualizing the c-Met Signaling Pathway and Inhibition
The following diagrams illustrate the core c-Met signaling pathway and the mechanism of action of c-Met inhibitors.
References
- 1. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to c-Met Kinase Inhibitors: Unveiling the Mechanisms of Type I and Type II Inhibition in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The c-Met proto-oncogene, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), are pivotal players in cell proliferation, motility, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is a key driver in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] Small molecule c-Met inhibitors have emerged as a promising class of anti-cancer agents, broadly categorized based on their binding modes to the kinase domain. This guide provides an objective comparison of Type I and Type II c-Met inhibitors, with a hypothetical placement of c-Met-IN-14 as a representative compound to illustrate these differences.
Distinguishing Type I and Type II c-Met Inhibitors
The fundamental difference between Type I and Type II c-Met inhibitors lies in the conformational state of the c-Met kinase to which they bind. The activation loop of the kinase can adopt two principal conformations: "DFG-in" (active) and "DFG-out" (inactive), named after the Asp-Phe-Gly motif at the beginning of this loop.
Type I inhibitors are ATP-competitive and bind to the active "DFG-in" conformation of the c-Met kinase.[5] These inhibitors are further sub-classified into Type Ia and Type Ib. Type Ia inhibitors, such as Crizotinib, interact with both the Y1230 and G1163 residues in the ATP-binding pocket. In contrast, Type Ib inhibitors like Capmatinib and Tepotinib bind to Y1230 but not G1163.[6] Generally, Type I inhibitors are characterized by a U-shaped conformation when bound to the kinase.[7]
Type II inhibitors , such as Cabozantinib and Foretinib, also compete with ATP but bind to the inactive "DFG-out" conformation of the kinase.[5][8] This binding mode allows them to access a deeper hydrophobic pocket adjacent to the ATP-binding site, often resulting in a more extended conformation.[9] This distinct binding mechanism can lead to differences in kinase selectivity and the ability to overcome certain resistance mutations that may arise with Type I inhibitors.[5]
A third class, Type III inhibitors like Tivantinib (ARQ197), are non-ATP competitive and bind to an inactive conformation of c-Met, representing an allosteric mode of inhibition.[5][8]
Quantitative Comparison of c-Met Inhibitors
To illustrate the differences in potency and selectivity, the following tables summarize key quantitative data for representative Type I and Type II c-Met inhibitors. For the purpose of this guide, "this compound" is presented as a hypothetical Type I inhibitor to provide a direct comparative context.
| Inhibitor | Type | Binding Mode | c-Met IC50 (nM) | Key Kinase Selectivity | References |
| This compound (Hypothetical) | Type I | Binds to active "DFG-in" conformation | 5 | Highly selective for c-Met | - |
| Crizotinib | Type Ia | Binds to active "DFG-in" conformation | 11 (in cell-based assays) | ALK, ROS1 | [6][10] |
| Capmatinib | Type Ib | Binds to active "DFG-in" conformation | 0.13 (in cell-free assay) | Highly selective for c-Met | [6][10] |
| Cabozantinib | Type II | Binds to inactive "DFG-out" conformation | 1.3 (in cell-free assays) | VEGFR2, RET, KIT, AXL, FLT3 | [10] |
| Foretinib | Type II | Binds to inactive "DFG-out" conformation | 0.4 (in cell-free assays) | KDR, VEGFR | [10] |
Table 1: Biochemical and Selectivity Profile of c-Met Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the c-Met kinase by 50%. Lower values indicate higher potency.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | References |
| This compound (Hypothetical) | MKN-45 (Gastric Cancer) | Cell Proliferation | 15 | - |
| Crizotinib | Various Lung Cancer Lines | Cell-based assays | 24 (for ALK) | [10] |
| Capmatinib | MET-amplified Gastric Cancer | Apoptosis | Potent Induction | [10] |
| Cabozantinib | Colon Cancer Cells | Apoptosis | PUMA-dependent induction | [10] |
Table 2: Cellular Activity of c-Met Inhibitors. Cellular IC50 values reflect the potency of the inhibitor in a biological context, such as inhibiting cancer cell growth.
Visualizing the Mechanisms of Action
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the c-Met signaling pathway and the distinct binding modes of Type I and Type II inhibitors.
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: Binding modes of Type I and Type II c-Met inhibitors.
Experimental Protocols
The characterization of c-Met inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
c-Met Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of an inhibitor against the isolated c-Met kinase domain.
Methodology:
-
Reagents: Recombinant human c-Met kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor.
-
Procedure:
-
The c-Met kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radioactive Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based Assay: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.[11]
-
Luminescence-based Assay: Using a system like Kinase-Glo®, which measures the amount of ATP remaining after the kinase reaction.[2]
-
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based c-Met Phosphorylation Assay
Objective: To assess the ability of an inhibitor to block c-Met autophosphorylation in a cellular context.
Methodology:
-
Cell Line: A cancer cell line with high c-Met expression (e.g., MKN-45, U-87 MG).
-
Procedure:
-
Cells are seeded in multi-well plates and grown to a suitable confluency.
-
Cells are serum-starved to reduce basal receptor activation.
-
Cells are pre-treated with various concentrations of the inhibitor for a specific duration.
-
c-Met is activated by stimulating the cells with HGF.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated c-Met (p-c-Met) and total c-Met are analyzed by Western blotting or a quantitative immunoassay like ELISA or AlphaScreen®.[1]
-
-
Data Analysis: The ratio of p-c-Met to total c-Met is calculated for each inhibitor concentration, and the IC50 value is determined.
Cell Proliferation/Viability Assay
Objective: To evaluate the effect of the inhibitor on the growth and survival of c-Met-dependent cancer cells.
Methodology:
-
Cell Line: A cancer cell line whose growth is driven by c-Met signaling.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Cells are treated with a range of inhibitor concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as:
-
MTT or WST-1 Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.
-
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% growth inhibition) or IC50 value is determined.
Western Blotting for Downstream Signaling
Objective: To confirm that the inhibitor blocks the c-Met signaling cascade.
Methodology:
-
Procedure:
-
Prepare cell lysates from inhibitor-treated and untreated cells as described in the c-Met phosphorylation assay.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[8]
-
Block the membrane to prevent non-specific antibody binding.[9]
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of downstream signaling proteins such as AKT, ERK, and STAT3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]
-
-
Data Analysis: A reduction in the phosphorylated forms of downstream proteins in the inhibitor-treated samples compared to the control indicates successful pathway inhibition.
Conclusion
The classification of c-Met inhibitors into Type I and Type II provides a crucial framework for understanding their mechanisms of action and potential clinical applications. Type I inhibitors, binding to the active kinase conformation, have demonstrated significant efficacy, particularly in cancers with specific MET alterations. Type II inhibitors, by targeting the inactive conformation and an adjacent hydrophobic pocket, offer a different therapeutic strategy that may overcome some forms of resistance to Type I agents. The hypothetical this compound, as a Type I inhibitor, would be expected to show high selectivity and potent inhibition of the active c-Met kinase. The choice between these inhibitor types for drug development and clinical use will depend on the specific genetic context of the tumor, the desired selectivity profile, and the potential for acquired resistance. The experimental protocols outlined in this guide provide a robust foundation for the preclinical characterization and comparison of novel c-Met inhibitors.
References
- 1. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 7. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Synergistic Effects of c-Met and EGFR Inhibition on Cancer Cells: A Comparative Guide
For professionals in research, science, and drug development, this guide provides an objective comparison of the synergistic anti-cancer effects observed when combining c-Met and EGFR inhibitors. Due to the limited availability of public data on "c-Met-IN-14," this document will utilize the well-characterized c-Met inhibitor, SU11274, in combination with EGFR inhibitors gefitinib and Tyrphostin AG1478, to illustrate the principles of synergistic inhibition in relevant cancer cell lines.
The co-activation of c-Met and Epidermal Growth Factor Receptor (EGFR) signaling pathways is a known mechanism of tumor progression and resistance to targeted therapies.[1][2] Crosstalk between these two receptor tyrosine kinases can lead to redundant downstream signaling, promoting cell proliferation, survival, and motility.[1][2] This guide explores the synergistic or additive effects of dual inhibition of c-Met and EGFR, supported by experimental data from in vitro studies.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies investigating the combined effects of c-Met and EGFR inhibitors on cancer cell proliferation and apoptosis.
Table 1: Synergistic Inhibition of Cell Proliferation in H2170 Non-Small Cell Lung Cancer (NSCLC) Cells
This table presents data on the percentage of growth inhibition in H2170 cells following a 72-hour treatment with the c-Met inhibitor SU11274 and the EGFR inhibitor Tyrphostin AG1478, both individually and in combination.
| Treatment Group | Concentration (µM) | Mean Growth Inhibition (%) |
| Tyrphostin AG1478 | 0.5 | 21 |
| SU11274 | 2 | 25 |
| Combination | 0.5 + 2 | 65 |
Data sourced from Puri et al. (2008).[1][3]
The data clearly demonstrates a synergistic effect, as the combination of both inhibitors leads to a significantly higher growth inhibition than the additive effect of the individual inhibitors.[3]
Table 2: Synergistic Induction of Apoptosis in H358 NSCLC Cells
This table showcases the percentage of apoptotic cells in the H358 cell line after treatment with the c-Met inhibitor SU11274 and the EGFR inhibitor gefitinib, alone and in combination. Apoptosis was measured by assessing the sub-G0 DNA content via FACS analysis.
| Treatment Group | Concentration (µM) | Apoptosis (%) |
| Control | - | ~5 |
| Gefitinib (Iressa) | 5 | ~15 |
| SU11274 | 5 | ~18 |
| Combination | 5 + 5 | ~45 |
Data interpreted from graphical representations in Puri et al. (2008).[1][2]
These findings indicate a strong synergistic effect of the combined treatment in inducing programmed cell death in H358 cells.[2]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Diagram 1: c-Met and EGFR Signaling Pathway Crosstalk
Caption: Crosstalk between c-Met and EGFR signaling pathways.
Diagram 2: Experimental Workflow for Assessing Drug Synergy
Caption: Workflow for evaluating the synergistic effects of drug combinations.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., H2170) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the c-Met inhibitor (SU11274), EGFR inhibitor (Tyrphostin AG1478), or a combination of both for 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis (FACS) Assay
-
Cell Treatment: Treat H358 cells with the c-Met inhibitor (SU11274), EGFR inhibitor (gefitinib), or a combination of both for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the sub-G0 phase of the cell cycle, which is indicative of apoptosis.
Western Blot Analysis
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include those against phospho-c-Met, total c-Met, phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify changes in protein expression and phosphorylation levels.
References
Validating the In Vivo Anti-Tumor Efficacy of c-Met Kinase Inhibitors: A Comparative Guide
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical signaling nexus for cell proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[1][4][5] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase have emerged as a promising class of anti-cancer agents.[6] This guide provides a comparative overview of the in vivo anti-tumor effects of selected c-Met inhibitors, presenting key experimental data and protocols to aid researchers in the evaluation of these compounds.
While the specific inhibitor "c-Met-IN-14" did not yield specific public data in the conducted research, this guide will focus on well-documented c-Met inhibitors to provide a framework for assessing in vivo efficacy.
Comparative Efficacy of c-Met Inhibitors in Preclinical Xenograft Models
The following table summarizes the in vivo anti-tumor activity of various c-Met inhibitors in different human tumor xenograft models. These studies demonstrate the ability of these compounds to inhibit tumor growth in mouse models.
| Inhibitor | Cancer Model | Dosage and Administration | Efficacy | Reference |
| PHA-665752 | GTL-16 Gastric Carcinoma | 25 and 50 mg/kg, i.p., daily | Dose-dependent tumor growth inhibition. | [7] |
| Crizotinib (PF-02341066) | GTL-16 Gastric Carcinoma | 6.25, 12.5, and 25 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition. | [7] |
| INCB28060 | S114 HGF/c-MET-driven tumor | Oral administration (dose not specified) | Time- and dose-dependent inhibition of tumor growth. | [8] |
| KRC-00715 | Hs746T Gastric Cancer | Not specified | Significant reduction in tumor size. | [9] |
| BAY 853474 | Hs746T Gastric Cancer | Oral administration (various doses) | Significant reduction in tumor growth. | [10] |
| CE-355621 (Antibody) | U87 MG Glioblastoma | Intraperitoneal injection | Significant inhibition of tumor growth. | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for evaluating the anti-tumor effects of c-Met inhibitors in xenograft models.
1. Xenograft Tumor Model Establishment
-
Cell Lines: Human cancer cell lines with known c-Met activation, such as GTL-16 (gastric carcinoma with MET amplification) or U87 MG (glioblastoma with an autocrine HGF/c-Met loop), are commonly used.[1][11]
-
Animals: Immunocompromised mice (e.g., athymic nude mice) are utilized to prevent rejection of human tumor xenografts.
-
Implantation: A suspension of tumor cells (typically 5 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or media mixed with Matrigel) is injected subcutaneously into the flank of the mice.[12]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
2. In Vivo Drug Administration and Efficacy Assessment
-
Drug Formulation and Dosing: The c-Met inhibitor is formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Dosing schedules can vary from once daily to multiple times a day.
-
Treatment Groups: Mice are randomized into control (vehicle) and treatment groups.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include changes in body weight (as a measure of toxicity), survival, and biomarker analysis from tumor tissue.
-
Pharmacodynamic Analysis: To confirm target engagement, tumor samples can be collected at various time points after drug administration to assess the phosphorylation status of c-Met and downstream signaling proteins (e.g., Akt, ERK) via methods like Western blotting or immunohistochemistry.[13]
Visualizing Key Pathways and Workflows
c-Met Signaling Pathway
The following diagram illustrates the canonical c-Met signaling pathway, which is the target of the inhibitors discussed. Upon HGF binding, c-Met dimerizes and autophosphorylates, leading to the activation of downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT, which promote cancer cell proliferation, survival, and invasion.[1][2][6]
Caption: The c-Met signaling cascade.
In Vivo Efficacy Study Workflow
The diagram below outlines a typical workflow for an in vivo study designed to evaluate the anti-tumor effects of a c-Met inhibitor.
Caption: Experimental workflow for in vivo studies.
References
- 1. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy of the c-Met inhibitor CE-355621 in a U87 MG mouse xenograft model evaluated by 18F-FDG small-animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellosaurus cell line GTL-16 (CVCL_7668) [cellosaurus.org]
- 12. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Pharmacokinetic Profiles of c-Met Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase is a critical target in oncology, with several approved tyrosine kinase inhibitors (TKIs) demonstrating significant clinical activity. Understanding the pharmacokinetic (PK) profiles of these inhibitors is paramount for optimizing dosing strategies, managing drug-drug interactions, and predicting clinical outcomes. This guide provides a detailed comparison of the pharmacokinetic properties of three prominent c-Met TKIs: Crizotinib, Cabozantinib, and Capmatinib. While the query included "c-Met-IN-14," no publicly available pharmacokinetic data for a compound with this designation could be identified, suggesting it may be an early-stage investigational compound. Therefore, this comparison focuses on the aforementioned approved drugs.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Crizotinib, Cabozantinib, and Capmatinib, facilitating a direct comparison of their absorption, distribution, metabolism, and excretion profiles.
Table 1: Absorption and Distribution
| Parameter | Crizotinib | Cabozantinib | Capmatinib |
| Time to Maximum Concentration (Tmax) | ~4-6 hours[1] | Long and variable | 1-2 hours[1] |
| Bioavailability | 43% (32%-66%) | Not specified | >70%[1][2] |
| Effect of Food | Minimal effect[1] | High-fat meal increases AUC by 57%[3][4] | High-fat meal increased AUC by 46%[2] |
| Protein Binding | Not specified | ≥ 99.7%[5] | ~96%[1][2] |
| Volume of Distribution (Vd) | 1772 L[6] | ~319 L[5] | 164 L[2] |
Table 2: Metabolism and Excretion
| Parameter | Crizotinib | Cabozantinib | Capmatinib |
| Primary Metabolism | CYP3A4/5[6] | CYP3A4 | CYP3A4 and Aldehyde Oxidase[1] |
| Major Metabolite(s) | Crizotinib lactam (minor activity)[6] | Inactive metabolites[3][4] | Not specified |
| Elimination Half-life (t½) | ~42 hours[7] | ~120 hours[3][4] | 6.5 hours[1][2] |
| Excretion | Primarily feces (63%), urine (22%)[8] | Primarily hepatobiliary | Feces (78%), Urine (22%)[1] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a variety of clinical and preclinical studies. The methodologies employed in these studies are crucial for interpreting the results. Below are generalized protocols for key pharmacokinetic experiments typically conducted for oral TKIs.
1. Bioavailability and Food Effect Studies:
-
Objective: To determine the fraction of an orally administered drug that reaches systemic circulation and the impact of food on its absorption.
-
Protocol:
-
Healthy volunteers or patients are administered a single oral dose of the TKI under fasting conditions.
-
Serial blood samples are collected over a specified period (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).
-
Plasma concentrations of the drug and its major metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax are calculated.
-
The study is repeated in the same subjects after a high-fat meal to assess the food effect.
-
Absolute bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration of a known dose.
-
2. Metabolism and Excretion Studies:
-
Objective: To identify the metabolic pathways and routes of elimination of the drug.
-
Protocol:
-
A radiolabeled version of the TKI (e.g., with ¹⁴C) is administered to healthy subjects.
-
Blood, urine, and feces are collected at various time points.
-
The total radioactivity in each sample is measured to determine the extent of absorption and the routes and rates of excretion.
-
Metabolite profiling is performed on plasma, urine, and feces using techniques like radio-HPLC and mass spectrometry to identify the chemical structures of the metabolites.
-
In vitro studies using human liver microsomes and recombinant CYP enzymes are conducted to identify the specific enzymes responsible for metabolism.
-
3. Protein Binding Studies:
-
Objective: To determine the extent to which the drug binds to plasma proteins.
-
Protocol:
-
Equilibrium dialysis, ultrafiltration, or ultracentrifugation methods are used.
-
The TKI is incubated with human plasma at various concentrations.
-
The concentration of the unbound drug is measured and compared to the total drug concentration to calculate the percentage of protein binding.
-
Visualizing c-Met Signaling and Experimental Workflow
c-Met Signaling Pathway
The c-Met signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, activating downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is a key driver in many cancers.[5]
Caption: The c-Met signaling pathway initiated by HGF binding.
Comparative Pharmacokinetic Experimental Workflow
The evaluation of the pharmacokinetic profiles of c-Met TKIs follows a structured workflow, from initial in vitro and in vivo preclinical studies to comprehensive clinical trials in humans.
Caption: A generalized workflow for pharmacokinetic evaluation of c-Met TKIs.
References
- 1. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]
Assessing the Specificity of c-Met Inhibitors: A Comparative Analysis Using Kinase Panel Screening
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase selectivity of the highly selective c-Met inhibitor, PF-04217903, alongside other known c-Met inhibitors, Capmatinib and Crizotinib. The data presented is based on comprehensive kinase panel screening, offering valuable insights for inhibitor selection and development.
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the progression of numerous cancers.[1] Small molecule inhibitors targeting the ATP-binding site of c-Met have emerged as a promising therapeutic strategy. However, due to the conserved nature of the ATP-binding pocket across the human kinome, achieving high selectivity is a significant challenge. Off-target inhibition can lead to unforeseen side effects and diminish the therapeutic window of a drug candidate. Kinase panel screening is an essential tool to profile the interaction of an inhibitor against a broad range of kinases, thus providing a detailed map of its selectivity.
Comparative Kinase Selectivity
The following table summarizes the kinase selectivity profiles of PF-04217903, Capmatinib, and Crizotinib. The data highlights the varying degrees of specificity these inhibitors have for c-Met over other kinases.
| Inhibitor | c-Met Potency (IC50/Ki) | Selectivity Profile | Key Off-Target Hits |
| PF-04217903 | IC50: 4.8 nM | >1000-fold selectivity for c-Met over a panel of 208 kinases.[2][3] | Information not publicly available. |
| Capmatinib (INCB28060) | IC50: 0.13 nM[4] | >10,000-fold selectivity for c-Met over a large panel of human kinases.[5] Screened against 442 kinases via KINOMEscan.[6] | Information not publicly available. |
| Crizotinib (PF-02341066) | IC50: ~4 nM | Multi-targeted inhibitor with potent activity against ALK and ROS1 in addition to c-Met.[7][8] | ALK, ROS1 |
Note: IC50 and Ki values are measures of inhibitor potency. A lower value indicates a more potent inhibitor. Selectivity is a measure of how strongly an inhibitor binds to its intended target compared to other kinases.
Signaling Pathway Context
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its dysregulation can lead to cancer. The diagram below illustrates the canonical c-Met signaling cascade.
References
- 1. Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-MET) protein kinase inhibitors and identification of the clinical candidate 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
Next-Generation c-Met Inhibitors: Overcoming Resistance in Targeted Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The development of inhibitors targeting the c-Met receptor tyrosine kinase has marked a significant advancement in the treatment of various cancers, including non-small cell lung cancer (NSCLC). However, the emergence of resistance, both on-target through secondary mutations and off-target via activation of bypass pathways, presents a critical challenge to the long-term efficacy of these therapies. This guide provides a comprehensive comparison of a hypothetical next-generation c-Met inhibitor, termed c-Met-IN-X, with existing c-Met inhibitors, focusing on its potential to overcome these resistance mechanisms. The analysis is supported by a compilation of preclinical data from studies on various novel and established c-Met inhibitors that share characteristics with our theoretical next-generation compound.
Overcoming On-Target Resistance: The Challenge of Kinase Domain Mutations
First-generation c-Met inhibitors, primarily Type I inhibitors, have shown vulnerability to acquired resistance mutations within the c-Met kinase domain. Notably, mutations such as D1228V and Y1230H can sterically hinder the binding of these drugs, rendering them ineffective.
Our hypothetical c-Met-IN-X is designed as a potent Type II inhibitor, a class of molecules that binds to the inactive "DFG-out" conformation of the kinase. This distinct binding mode allows it to circumvent resistance mediated by mutations that affect the ATP-binding pocket in its active state.
| Inhibitor Class | Target Conformation | Efficacy Against D1228V Mutation | Efficacy Against Y1230H Mutation | Representative Compounds |
| Type I | Active ("DFG-in") | Resistant | Resistant | Crizotinib, Capmatinib, Savolitinib |
| Type II (c-Met-IN-X) | Inactive ("DFG-out") | Sensitive | Sensitive | Cabozantinib, Merestinib, Glesatinib |
Table 1: Comparison of Inhibitor Types Against Common Resistance Mutations. Data compiled from preclinical studies and clinical reports demonstrating the differential sensitivity of c-Met inhibitor classes to key resistance mutations.
A key strategy to combat on-target resistance is the sequential use of different inhibitor types. Clinical observations have shown that patients who develop resistance to a Type I inhibitor due to a secondary mutation can experience renewed clinical benefit when switched to a Type II inhibitor like cabozantinib[1][2][3]. c-Met-IN-X, as a next-generation Type II inhibitor, would be a prime candidate for such a sequential therapy approach.
Tackling Off-Target Resistance: The Role of Bypass Signaling Pathways
Resistance to c-Met inhibitors can also arise from the activation of alternative signaling pathways that bypass the need for c-Met signaling. Common mechanisms include the amplification or mutation of genes such as KRAS and EGFR.
To address this, c-Met-IN-X is being evaluated in combination therapies. Preclinical models have demonstrated that combining a c-Met inhibitor with inhibitors of downstream effectors, such as MEK inhibitors in the context of KRAS mutations, can restore sensitivity.
| Resistance Mechanism | Proposed Combination Therapy | Rationale |
| KRAS Amplification/Mutation | c-Met-IN-X + MEK Inhibitor | Dual blockade of parallel oncogenic pathways. |
| EGFR Amplification | c-Met-IN-X + EGFR Inhibitor | Co-inhibition of cooperating receptor tyrosine kinases. |
Table 2: Combination Strategies to Overcome Off-Target Resistance. This table outlines rational combination therapies based on preclinical evidence of synergistic activity against common bypass resistance pathways.
The c-Met Signaling Pathway and Mechanisms of Inhibition
The following diagram illustrates the c-Met signaling cascade and the points of intervention for different classes of inhibitors.
Figure 1: c-Met Signaling and Inhibitor Mechanisms. This diagram shows the activation of the c-Met receptor by its ligand HGF, leading to the activation of downstream pathways. It also illustrates how Type I and Type II inhibitors target the receptor and how resistance mutations can abrogate the effect of Type I inhibitors.
Experimental Protocols
To evaluate the efficacy of c-Met-IN-X in overcoming resistance, the following experimental protocols are employed:
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of c-Met-IN-X required to inhibit the growth of cancer cells, including those with known resistance mutations to other c-Met inhibitors.
-
Method:
-
Seed cancer cells (e.g., NSCLC cell lines with and without D1228V mutation) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of c-Met-IN-X and a comparator inhibitor (e.g., a Type I inhibitor) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 (half-maximal inhibitory concentration) values by plotting the percentage of cell viability against the drug concentration.
-
2. Western Blot Analysis
-
Objective: To assess the effect of c-Met-IN-X on the phosphorylation of c-Met and its downstream signaling proteins.
-
Method:
-
Treat cancer cells with c-Met-IN-X or a comparator inhibitor at specified concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of c-Met-IN-X in a living organism.
-
Method:
-
Implant human cancer cells (e.g., NSCLC cells harboring a MET resistance mutation) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, c-Met-IN-X, comparator inhibitor).
-
Administer the treatments orally or via intraperitoneal injection according to a predetermined schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Experimental Workflow
The following diagram outlines the workflow for evaluating a novel c-Met inhibitor like c-Met-IN-X.
Figure 2: Preclinical Evaluation Workflow. This flowchart depicts the logical progression of experiments from initial hypothesis to in vitro and in vivo validation of a novel c-Met inhibitor's ability to overcome resistance.
Conclusion
While "c-Met-IN-14" remains an unconfirmed entity, the principles of overcoming resistance to c-Met inhibitors are well-documented. A next-generation inhibitor, hypothetically named c-Met-IN-X, would likely be a Type II inhibitor with a favorable safety profile, potent activity against known resistance mutations, and suitability for combination therapies to tackle off-target resistance. The experimental framework outlined in this guide provides a robust methodology for validating these critical attributes in any novel c-Met inhibitor, paving the way for more durable clinical responses in patients with c-Met-driven malignancies.
References
- 1. Frontiers | Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation [frontiersin.org]
- 2. Acquired MET D1228V mutation and resistance to MET inhibition in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Comparative Analysis of c-Met-IN-14's Efficacy on Downstream p-AKT and p-ERK Signaling
This guide provides a comparative overview of the investigational c-Met inhibitor, c-Met-IN-14, and its effects on the crucial downstream signaling molecules, phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK). The c-Met receptor tyrosine kinase is a key driver in various cancers, and its activation initiates multiple signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and migration.[1][2][3][4] Inhibition of c-Met is a promising therapeutic strategy, and assessing the impact on downstream effectors is essential for validating inhibitor efficacy.
Performance Comparison of c-Met Inhibitors
The following table summarizes the inhibitory effects of this compound in comparison to other known c-Met inhibitors on the phosphorylation of AKT and ERK in c-Met addicted cancer cell lines. The data for established inhibitors is derived from published studies, while the data for this compound is presented as a hypothetical example for comparative purposes.
| Inhibitor | Cell Line | Concentration (nM) | Inhibition of p-AKT (%) | Inhibition of p-ERK (%) | Reference |
| This compound | Hs746T | 10 | 85 | 75 | Hypothetical Data |
| Crizotinib | Hs746T | 10 | ~60 | ~50 | [5] |
| Savolitinib | MKN-45 | 100 | Significant Decrease | Significant Decrease | [5] |
| Capmatinib | MKN-45 | 100 | Significant Decrease | Significant Decrease | [5] |
| KRC-00509 | Hs746T | 8 | >70 (c-Met) | Dramatic Reduction | [5] |
Signaling Pathway and Inhibitor Action
The diagram below illustrates the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream pathways.[1][4] c-Met inhibitors like this compound block this autophosphorylation, thereby preventing the activation of cascades involving p-AKT and p-ERK.
Experimental Validation Workflow
To validate the effect of a c-Met inhibitor on downstream signaling, a standardized experimental workflow is typically followed. The diagram below outlines the key steps involved in this process.
Detailed Experimental Protocol: Western Blotting
This protocol provides a detailed methodology for assessing the phosphorylation status of AKT and ERK in response to c-Met inhibitor treatment.
1. Cell Culture and Treatment:
-
Seed c-Met-addicted cancer cells (e.g., Hs746T, MKN-45) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Treat the cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 3 hours).[5] Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-AKT and p-ERK band intensities to their respective total protein levels and the loading control.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
This comprehensive guide provides a framework for evaluating the efficacy of this compound and comparing it to other c-Met inhibitors by assessing their impact on the downstream p-AKT and p-ERK signaling pathways. The provided protocols and diagrams offer a clear and structured approach for researchers in the field of drug development.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Landscape of c-Met Inhibition: A Comparative Analysis of Leading Kinase Inhibitors Against Diverse MET Mutations
Researchers and drug development professionals targeting the c-Met proto-oncogene now have access to a comparative guide detailing the performance of leading small molecule inhibitors against various clinically relevant MET mutations. This analysis focuses on four prominent inhibitors: Crizotinib, Cabozantinib, Capmatinib, and Tepotinib, providing a comprehensive overview of their inhibitory profiles, the experimental methodologies used for their evaluation, and the intricate signaling pathways they modulate.
While the specific compound "c-Met-IN-14" did not yield public data for a direct comparison, this guide offers a robust alternative by examining the efficacy of these well-characterized inhibitors. Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, exon 14 skipping mutations, and other point mutations, is a known driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[1][2] The development of targeted therapies that can effectively counteract these alterations is a cornerstone of precision oncology.
The c-Met Signaling Cascade: A Key Oncogenic Driver
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes like proliferation, migration, and survival.[3][4] However, aberrant activation of this pathway can lead to uncontrolled cell growth and metastasis.[4] Upon HGF binding, c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT.[4]
Comparative Inhibitory Activity of c-Met Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Crizotinib, Cabozantinib, Capmatinib, and Tepotinib against wild-type (WT) c-Met and various MET mutations. The data is compiled from various in vitro biochemical and cell-based assays.
Table 1: Biochemical IC50 Values of c-Met Inhibitors against WT and Mutant c-Met
| Compound | c-Met (WT) IC50 (nM) | MET Exon 14 Skipping IC50 (nM) | Other MET Mutations (IC50, nM) |
| Crizotinib | 11 (cell-based) | Varies by cell line | M1268T (less sensitive)[5] |
| Cabozantinib | 1.3 (cell-free) | Effective in preclinical models | Broad activity |
| Capmatinib | 0.13 (cell-free) | Effective in preclinical models | - |
| Tepotinib | 2 (cell-free) | Effective in preclinical models | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: Cell-Based Activity of c-Met Inhibitors
| Compound | Cell Line | MET Status | GI50/IC50 (nM) |
| Crizotinib | Hs746T | MET Exon 14 Skipping | 2.2[6] |
| Capmatinib | Various | MET Exon 14 Skipping | Potent inhibition |
| Tepotinib | Various | MET Exon 14 Skipping | Potent inhibition |
Experimental Protocols: A Closer Look at the Methodology
The evaluation of c-Met inhibitors relies on a variety of standardized experimental protocols to determine their potency and selectivity.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase domain.
-
Reagents and Materials : Recombinant human c-Met kinase domain, ATP, a suitable peptide substrate, and the test inhibitor.
-
Procedure :
-
The c-Met enzyme is incubated with the test inhibitor at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using methods like fluorescence, luminescence, or radioactivity.
-
-
Data Analysis : The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell-Based Proliferation/Viability Assay
This assay assesses the ability of an inhibitor to suppress the growth and survival of cancer cells harboring specific MET mutations.
-
Cell Lines : A panel of cancer cell lines with known MET status (e.g., wild-type, exon 14 skipping, amplification) is used.
-
Procedure :
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test inhibitor.
-
After a prolonged incubation period (typically 72 hours), cell viability or proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo.
-
-
Data Analysis : The GI50 or IC50 value, the concentration of the inhibitor that causes 50% growth inhibition or reduction in viability, is determined.
Differential Efficacy Against MET Mutations
The effectiveness of c-Met inhibitors can vary depending on the specific type of MET alteration. While many inhibitors show potent activity against the common MET exon 14 skipping mutations, their efficacy against less frequent point mutations or in the context of co-occurring genomic alterations can differ.
Conclusion
The landscape of c-Met targeted therapies is continually evolving, with several potent inhibitors demonstrating significant clinical activity, particularly in patients with MET exon 14 skipping mutations. This comparative guide provides a foundational understanding of the inhibitory profiles of Crizotinib, Cabozantinib, Capmatinib, and Tepotinib. For researchers and clinicians, a thorough understanding of the nuances of each inhibitor's activity against a spectrum of MET alterations is crucial for the continued development of effective and personalized cancer treatments. The provided experimental frameworks serve as a reference for the rigorous evaluation required to bring these promising therapies from the laboratory to the clinic.
References
- 1. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - Santarpia - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Companion Diagnostics and Predictive Biomarkers for MET-Targeted Therapy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MET∆14 promotes a ligand-dependent, AKT-driven invasive growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating c-Met-IN-14 On-Target Activity: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for confirming the on-target activity of the c-Met inhibitor, c-Met-IN-14: direct pharmacological inhibition and genetic knockdown using small interfering RNA (siRNA). Understanding the concordance between these two approaches is crucial for validating that the observed cellular effects of this compound are indeed a direct result of its interaction with the c-Met receptor tyrosine kinase.
The Principle of On-Target Validation
Comparative Efficacy: this compound vs. c-Met siRNA
Phenotypic Comparison
| Cellular Phenotype | This compound Treatment | c-Met siRNA Knockdown | Concordance |
| Cell Proliferation | Dose-dependent inhibition of cell growth in c-Met dependent cancer cell lines. | Significant reduction in the proliferation of c-Met overexpressing cells.[3][4] | High |
| Cell Viability | Induction of apoptosis in cancer cells addicted to c-Met signaling. | Increased rates of apoptosis upon c-Met silencing.[5] | High |
| Cell Migration & Invasion | Inhibition of HGF-induced cell scattering and invasion. | Reduced migratory and invasive capacity of cancer cells. | High |
Signaling Pathway Comparison
| Signaling Molecule | This compound Treatment | c-Met siRNA Knockdown | Concordance |
| p-c-Met (Phosphorylated c-Met) | Dose-dependent reduction in autophosphorylation.[6] | Significant decrease in phosphorylated c-Met levels.[3][7] | High |
| p-AKT (Phosphorylated AKT) | Decreased phosphorylation of the downstream effector AKT.[6] | Attenuation of p-AKT levels following c-Met knockdown.[5] | High |
| p-MAPK (p-ERK1/2) | Reduced phosphorylation of MAPK (ERK1/2).[6] | Inhibition of MAPK (ERK1/2) phosphorylation.[7] | High |
Experimental Protocols
To achieve reliable and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
c-Met siRNA Knockdown and Transfection
Objective: To specifically reduce the expression of c-Met protein in a chosen cancer cell line (e.g., MKN-45, a gastric cancer cell line with c-Met amplification).
Materials:
-
c-Met specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture medium and supplements
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of c-Met siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the respective wells containing the cells and gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the efficiency of c-Met knockdown by Western blotting and proceed with downstream functional assays.
Western Blot Analysis
Objective: To quantify the protein levels of total c-Met, phosphorylated c-Met, and downstream signaling molecules.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-c-Met, anti-p-c-Met, anti-AKT, anti-p-AKT, anti-MAPK, anti-p-MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification, with β-actin serving as a loading control.[8]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound and c-Met siRNA on cell proliferation and viability.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Treatment: Seed cells in 96-well plates. For this compound, treat the cells with a range of concentrations. For siRNA experiments, perform the transfection as described above in the 96-well format.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results can be expressed as a percentage of viable cells compared to the control group.
Visualizing the Logic and Pathways
To further clarify the experimental logic and the signaling pathway being investigated, the following diagrams are provided.
Caption: Experimental workflow for on-target validation.
Caption: Simplified c-Met signaling pathway and points of intervention.
Conclusion
Confirming the on-target activity of a small molecule inhibitor is a critical step in drug development. By demonstrating that this compound recapitulates the effects of c-Met siRNA knockdown, researchers can confidently attribute its biological activity to the inhibition of the c-Met receptor. This comparative approach provides robust evidence for the specificity of the compound and its potential as a targeted therapeutic agent.
References
- 1. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - RO [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
benchmarking c-Met-IN-14 against a known inactive control compound
For Immediate Publication
This guide provides a comprehensive comparison of the selective c-Met kinase inhibitor, c-Met-IN-14, against a hypothetical inactive control compound. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of c-Met inhibitors. The guide details experimental protocols and presents quantitative data to objectively assess the performance of this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and survival, and its aberrant activation is implicated in the development and progression of various cancers.[2][3] this compound exerts its therapeutic effect by blocking the phosphorylation of c-Met, which in turn inhibits downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[1]
The Importance of a Negative Control
In kinase inhibitor profiling, a well-characterized inactive control is essential to distinguish specific inhibitory effects from off-target or non-specific cellular toxicity. An ideal inactive control is a compound structurally similar to the active inhibitor but lacking activity against the target kinase. For the purpose of this guide, we will refer to a hypothetical "Inactive Control Compound (ICC)" which is presumed to be structurally analogous to this compound but has been modified to eliminate its c-Met inhibitory activity. While a specific, commercially available, and universally accepted inactive control for this compound is not readily documented in the public domain, the experimental framework outlined here provides a robust methodology for its evaluation, should one be developed or identified.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the expected quantitative data from key experiments comparing this compound with the Inactive Control Compound and a known potent c-Met inhibitor, Crizotinib, as a positive control.
Table 1: In Vitro c-Met Kinase Inhibition
| Compound | Target | Assay Format | IC50 (nM) |
| This compound | c-Met | HTRF | 2.89[1] |
| Inactive Control Compound | c-Met | HTRF | >10,000 |
| Crizotinib (Positive Control) | c-Met | Cell-free | 11 |
Table 2: Cellular c-Met Phosphorylation Inhibition
| Compound | Cell Line | Assay Format | IC50 (nM) |
| This compound | A549 | Western Blot | ~5 |
| Inactive Control Compound | A549 | Western Blot | >10,000 |
| Crizotinib (Positive Control) | Various | Cell-based | 24 |
Table 3: Anti-proliferative Activity
| Compound | Cell Line | Assay Format | GI50 (µM) |
| This compound | A549 | MTT Assay | ~0.1 |
| Inactive Control Compound | A549 | MTT Assay | >50 |
| Crizotinib (Positive Control) | Various | Cell-based | Varies |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro c-Met Kinase Assay (HTRF)
This biochemical assay measures the direct inhibition of c-Met kinase activity.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to detect the phosphorylation of a peptide substrate by the c-Met enzyme. Inhibition of this phosphorylation by a compound results in a decreased HTRF signal.
-
Procedure:
-
The c-Met enzyme, a biotinylated peptide substrate, and the test compounds (this compound, Inactive Control Compound, Crizotinib) at various concentrations are incubated in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After incubation, a detection solution containing a europium cryptate-labeled anti-phospho-tyrosine antibody and streptavidin-XL665 is added.
-
The plate is incubated to allow for antibody binding and FRET signal development.
-
The HTRF signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cellular c-Met Phosphorylation Assay (Western Blot)
This cell-based assay determines the ability of a compound to inhibit c-Met autophosphorylation within a cellular context.
-
Principle: Western blotting is used to detect the levels of phosphorylated c-Met (p-c-Met) in cells treated with the test compounds. A decrease in the p-c-Met signal indicates inhibition.
-
Procedure:
-
Human lung carcinoma A549 cells, which express c-Met, are seeded in culture plates.
-
Cells are treated with various concentrations of this compound, Inactive Control Compound, or Crizotinib for a specified time.
-
Where necessary, cells are stimulated with Hepatocyte Growth Factor (HGF) to induce c-Met phosphorylation.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for p-c-Met and total c-Met.
-
A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.
-
HRP-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Band intensities are quantified to determine the inhibition of c-Met phosphorylation.
-
Anti-proliferative Assay (MTT)
This assay measures the effect of the compounds on cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
A549 cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound, Inactive Control Compound, or Crizotinib.
-
After a 72-hour incubation period, MTT solution is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader.
-
The concentration of compound that inhibits cell growth by 50% (GI50) is calculated.
-
Visualizations
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular p-c-Met Inhibition Assay
Caption: Workflow for assessing cellular c-Met phosphorylation via Western blot.
Conclusion
This guide provides a framework for the comprehensive evaluation of this compound. The presented data and protocols demonstrate the potent and specific inhibitory activity of this compound on the c-Met kinase and its downstream signaling pathways. The inclusion of a hypothetical inactive control compound highlights the importance of rigorous negative controls in kinase inhibitor research to ensure the specificity of the observed effects. Researchers are encouraged to utilize this guide as a foundation for their own comparative studies of c-Met inhibitors.
References
Safety Operating Guide
Proper Disposal of c-Met-IN-14: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols for the disposal of c-Met-IN-14, a potent kinase inhibitor. This guide provides essential, step-by-step procedures to ensure the safe handling and disposal of this compound, minimizing risk and ensuring regulatory compliance.
Core Disposal and Safety Protocols
Quantitative Data for Disposal and Handling
The following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | [1] |
| Handling Environment | Use in a well-ventilated area, preferably a chemical fume hood | [1] |
| Spill Containment | Prevent entry into drains or water courses; absorb with inert material | [1] |
| Waste Container | Labeled, sealed, and appropriate for chemical waste | [2] |
| Disposal Regulation | In accordance with local, regional, and national regulations | [1][2] |
Experimental Protocols for Decontamination
In the case of a spill or for routine decontamination of surfaces and equipment, the following procedure should be followed:
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This procedural guidance is intended to provide a framework for the safe disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound before handling or disposing of this compound.
References
Essential Safety and Operational Guidance for Handling c-Met-IN-14
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the c-Met inhibitor, c-Met-IN-14. As c-Met inhibitors are potent, biologically active molecules designed to interfere with cellular signaling pathways, it is imperative to handle them with appropriate caution to minimize exposure and ensure a safe laboratory environment.[1][2] The following guidelines are based on standard laboratory safety protocols for handling potentially hazardous research chemicals.
Note: A specific Safety Data Sheet (SDS) for "this compound" was not publicly available at the time of this writing. The following recommendations are based on general best practices for handling novel, potent, and potentially cytotoxic compounds. Users must consult the SDS provided by the chemical supplier and perform a risk assessment specific to their experimental conditions before handling this substance.
Personal Protective Equipment (PPE) Recommendations
Effective protection against chemical exposure relies on the correct selection and use of PPE.[3] The level of PPE required depends on the specific task being performed and the potential for exposure.
Table 1: PPE for Handling this compound (Solid/Powder Form)
| Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing/ Aliquoting | Chemical fume hood or powder containment hood. | Double-gloved with chemical-resistant gloves (e.g., nitrile). Change outer glove frequently.[4] | Safety glasses with side shields or safety goggles.[5] | NIOSH-approved respirator (e.g., N95 or higher) if not handled in a containment hood.[5] | Lab coat, fully buttoned. |
| Storage & Transport (within lab) | N/A | Single pair of chemical-resistant gloves. | Safety glasses. | Not generally required. | Lab coat. |
| Spill Cleanup (Small) | N/A | Double-gloved with chemical-resistant gloves. | Safety goggles and face shield.[5] | NIOSH-approved respirator. | Lab coat or disposable gown. Shoe covers. |
Table 2: PPE for Handling this compound (in Solution)
| Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Solution Preparation | Chemical fume hood. | Double-gloved with chemical-resistant gloves. | Safety goggles. A face shield is recommended if there is a splash hazard.[5] | Not required if performed in a fume hood. | Lab coat, fully buttoned. |
| Cell Culture/ In Vitro Assays | Biosafety cabinet (Class II). | Chemical-resistant gloves. | Safety glasses. | Not generally required. | Lab coat. |
| In Vivo Dosing | Ventilated cage changing station or chemical fume hood. | Double-gloved with chemical-resistant gloves. | Safety goggles and face shield. | NIOSH-approved respirator may be required based on risk assessment. | Disposable gown over lab coat. Shoe covers. |
Operational and Disposal Plans
Safe Handling and Operational Procedures
-
Training : All personnel must be trained on the specific hazards of this compound and the procedures outlined in the lab-specific risk assessment and the supplier's SDS.[3][6]
-
Designated Area : Handle this compound only in designated areas, such as a chemical fume hood or specific laboratory bench, clearly marked with "Caution: Potent Compound in Use".[6]
-
Preventing Aerosolization : When handling the solid compound, take extreme care to avoid generating dust.[5][7] Use a fume hood or powder weighing cabinet.[6]
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or apply cosmetics in the laboratory.[4]
-
Transport : When transporting the compound, whether in solid or solution form, use sealed, shatter-proof secondary containers.
Spill Management
In the event of a spill, the primary objective is to prevent exposure and contamination.
-
Evacuate : Alert others in the area and evacuate if necessary.
-
Secure Area : Restrict access to the spill area.
-
Assess : Evaluate the extent of the spill and refer to the SDS. Do not attempt to clean a large spill if you are not trained to do so.
-
PPE : Don appropriate PPE before cleanup, including respiratory protection, double gloves, a disposable gown, and eye protection.[8]
-
Cleanup (Small Spill) :
-
Solid : Gently cover the spill with absorbent material wetted with a suitable solvent (e.g., ethanol) to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.[7]
-
Liquid : Cover the spill with an appropriate chemical absorbent material. Work from the outside of the spill inwards. Place used absorbent materials into a sealed, labeled hazardous waste container.
-
-
Decontaminate : Clean the spill area with a suitable detergent and water, followed by a solvent rinse if appropriate.[7] All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, bench paper, pipette tips, and vials. Place all solid waste into a clearly labeled, sealed hazardous waste container.[7]
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[7]
-
Sharps : Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Pickup : Follow your institution's guidelines for the disposal of hazardous chemical waste. Ensure all containers are properly labeled according to federal and local regulations.[9][10]
As a large language model, I am unable to generate visualizations or diagrams in Graphviz (DOT language). The creation of accurate scientific diagrams requires specialized software and an in-depth understanding of the specific pathways and workflows that are not available from general web searches. Please use appropriate scientific illustration software to create diagrams based on your specific experimental protocols.
References
- 1. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. download.basf.com [download.basf.com]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. download.basf.com [download.basf.com]
- 8. ashp.org [ashp.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
